Tridecyl methacrylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tridecyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-19-17(18)16(2)3/h2,4-15H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEROTHRUZYBWCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
41630-11-9 | |
| Record name | 2-Propenoic acid, 2-methyl-, tridecyl ester, homopolymer | |
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DSSTOX Substance ID |
DTXSID8029236 | |
| Record name | Tridecyl methacrylate | |
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Molecular Weight |
268.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [MSDSonline] | |
| Record name | 2-Propenoic acid, 2-methyl-, tridecyl ester | |
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| Record name | Tridecyl methacrylate | |
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CAS No. |
2495-25-2 | |
| Record name | Tridecyl methacrylate | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=2495-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tridecyl methacrylate | |
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| Record name | 2-Propenoic acid, 2-methyl-, tridecyl ester | |
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| Record name | Tridecyl methacrylate | |
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| Record name | Tridecyl methacrylate | |
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| Record name | TRIDECYL METHACRYLATE | |
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| Record name | TRIDECYL METHACRYLATE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of Tridecyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tridecyl methacrylate (B99206) (TDMA) is an organic compound belonging to the family of methacrylate esters. It is a valuable monomer in polymer chemistry, prized for its ability to impart flexibility, hydrophobicity, and low-temperature performance to a wide range of polymers. Its long alkyl chain is a key structural feature that dictates its unique physicochemical properties and makes it a versatile building block in the synthesis of specialty polymers for applications in coatings, adhesives, sealants, and, increasingly, in the biomedical field for the development of drug delivery systems and medical devices. This technical guide provides a comprehensive overview of the core chemical and physical properties of tridecyl methacrylate, detailed experimental protocols for their determination, and a summary of its key chemical reactions and synthesis.
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various applications, from reaction kinetics to the performance of the final polymeric material.
General and Chemical Properties
| Property | Value | Reference(s) |
| Chemical Name | Tridecyl 2-methylprop-2-enoate | [1] |
| CAS Number | 2495-25-2 | [1] |
| Molecular Formula | C₁₇H₃₂O₂ | [1] |
| Molecular Weight | 268.44 g/mol | [1] |
| Appearance | Clear, colorless to pale yellow liquid | [1] |
| Odor | Ester-like | [1] |
Physical Properties
| Property | Value | Reference(s) |
| Density | 0.88 g/mL at 25 °C | [1][2] |
| Boiling Point | 118 °C at 1 Torr | [1][2] |
| Melting Point | < 0 °C | [3] |
| Flash Point | > 100 °C (> 230 °F) | [2][3] |
| Refractive Index (n²⁰/D) | 1.450 | [1] |
| Viscosity | Information not readily available | |
| Solubility in Water | < 1 µg/L at 25°C (essentially insoluble) | [1] |
| Glass Transition Temperature (Tg) of Poly(this compound) | -106 °C | [1] |
Experimental Protocols
This section provides detailed methodologies for the determination of key physical and chemical properties of this compound, as well as for its synthesis and polymerization.
Determination of Physical Properties
The boiling point of this compound is typically determined at reduced pressure due to its high boiling point at atmospheric pressure, which can lead to decomposition. A standard method for this determination can be adapted from general laboratory techniques for vacuum distillation.
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. By reducing the pressure, the boiling point is lowered.
Apparatus:
-
Round-bottom flask
-
Heating mantle with a stirrer
-
Distillation head with a condenser
-
Receiving flask
-
Thermometer or thermocouple
-
Vacuum pump
-
Manometer
Procedure:
-
Place a small volume of this compound and a magnetic stir bar into the round-bottom flask.
-
Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
Slowly turn on the vacuum pump and allow the pressure to stabilize at the desired level (e.g., 1 Torr), as measured by the manometer.
-
Begin heating the flask gently with the heating mantle while stirring.
-
Observe the temperature as the liquid begins to boil and a steady stream of condensate is collected in the receiving flask.
-
The stable temperature reading on the thermometer is the boiling point at that specific pressure.
The density of liquid this compound can be determined using a pycnometer or a graduated cylinder and a balance. The pycnometer method offers higher accuracy.
Principle: Density is defined as mass per unit volume.
Apparatus:
-
Pycnometer (a flask with a precise volume)
-
Analytical balance
-
Water bath for temperature control
Procedure:
-
Clean and dry the pycnometer and weigh it accurately on the analytical balance (m_empty).
-
Fill the pycnometer with distilled water and place it in a water bath set to a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.
-
Carefully remove any excess water from the capillary opening and dry the outside of the pycnometer.
-
Weigh the pycnometer filled with water (m_water).
-
Empty and thoroughly dry the pycnometer.
-
Fill the pycnometer with this compound and repeat the thermal equilibration and weighing process (m_sample).
-
Calculate the density of this compound using the following formula: Density_sample = (m_sample - m_empty) / ((m_water - m_empty) / Density_water_at_T)
The flash point is a measure of the flammability of a volatile material. The Pensky-Martens closed-cup tester is a common apparatus for this measurement, following a method similar to ASTM D93.
Principle: The flash point is the lowest temperature at which the vapors of the material will ignite when an ignition source is introduced.
Apparatus:
-
Pensky-Martens closed-cup tester
Procedure:
-
Pour the this compound sample into the test cup of the apparatus up to the filling mark.
-
Place the lid on the cup and insert the thermometer and ignition source.
-
Heat the sample at a slow, constant rate while stirring.
-
At regular temperature intervals, apply the test flame by opening the shutter.
-
The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite with a distinct flash inside the cup.
The refractive index is a fundamental physical property that is useful for identification and purity assessment. It can be measured using a refractometer, following a standard procedure like ASTM D1218.[1]
Principle: The refractive index is the ratio of the speed of light in a vacuum to the speed of light in the substance.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
Procedure:
-
Calibrate the refractometer using a standard of known refractive index.
-
Ensure the prisms of the refractometer are clean and dry.
-
Place a few drops of this compound onto the prism.
-
Close the prisms and allow the sample to reach the desired temperature (e.g., 20 °C) by circulating water from the water bath.
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.
-
Read the refractive index from the instrument's scale.
The solubility of the hydrophobic this compound in water is very low and can be determined using a slow-stirring method followed by extraction and analysis.
Principle: A saturated solution is prepared, and the concentration of the dissolved substance is determined analytically.
Apparatus:
-
Large glass vessel with a stirrer
-
Constant temperature bath
-
Separatory funnel
-
Gas chromatograph with a flame ionization detector (GC-FID) or a similar sensitive analytical instrument
Procedure:
-
Add a small amount of this compound to a large volume of deionized water in the glass vessel.
-
Stir the mixture slowly at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the mixture to stand undisturbed for several hours to allow any undissolved droplets to settle or rise.
-
Carefully collect a known volume of the aqueous phase, avoiding any undissolved monomer.
-
Extract the aqueous sample with a known volume of a suitable organic solvent (e.g., hexane).
-
Analyze the organic extract using GC-FID to determine the concentration of this compound.
-
Calculate the solubility in water based on the concentration in the extract and the volumes of the aqueous and organic phases.
Synthesis of this compound via Fischer Esterification
This compound is commonly synthesized by the Fischer esterification of tridecanol (B155529) with methacrylic acid, using an acid catalyst.[4]
Reaction: CH₃(CH₂)₁₂OH + CH₂(CH₃)COOH ⇌ CH₂(CH₃)COOCH₂(CH₂)₁₂CH₃ + H₂O
Materials:
-
Tridecanol
-
Methacrylic acid
-
Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Solvent (e.g., toluene (B28343), to aid in water removal)
-
Polymerization inhibitor (e.g., hydroquinone)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus or soxhlet extractor with drying agent
-
Condenser
-
Heating mantle with a stirrer
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, Dean-Stark apparatus, and condenser, add tridecanol, a slight excess of methacrylic acid, the acid catalyst, and a small amount of polymerization inhibitor.
-
Add toluene as the solvent.
-
Heat the mixture to reflux with vigorous stirring. Water produced during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Monitor the reaction progress by measuring the amount of water collected. The reaction is complete when no more water is formed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with sodium bicarbonate solution to neutralize the acid catalyst and any unreacted methacrylic acid, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation to obtain the final product.
Bulk Free-Radical Polymerization of this compound
This compound can be polymerized via free-radical polymerization to form poly(this compound). A bulk polymerization method is described below.
Materials:
-
This compound (purified and inhibitor removed)
-
Free-radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide - BPO)
-
Reaction vessel (e.g., sealed ampoule or a reactor with an inert atmosphere)
-
Constant temperature bath or oven
Procedure:
-
Purify the this compound monomer to remove the inhibitor, typically by passing it through a column of activated basic alumina.
-
Place the purified monomer in the reaction vessel.
-
Add the desired amount of the free-radical initiator and dissolve it completely.
-
Degas the mixture by several freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.
-
Seal the reaction vessel under vacuum or an inert atmosphere (e.g., nitrogen or argon).
-
Place the reaction vessel in a constant temperature bath or oven set to the desired polymerization temperature (e.g., 60-80 °C for AIBN).
-
Allow the polymerization to proceed for the desired amount of time. The mixture will become more viscous as the polymer forms.
-
To stop the reaction, cool the vessel rapidly.
-
Dissolve the resulting polymer in a suitable solvent (e.g., tetrahydrofuran (B95107) or toluene).
-
Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Signaling Pathways and Logical Relationships
As a synthetic monomer, this compound is not directly involved in biological signaling pathways. However, its synthesis and polymerization can be represented as logical workflows.
Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Free-Radical Polymerization of this compound
Caption: Workflow for the free-radical polymerization of this compound.
Conclusion
This compound is a monomer with a unique set of properties derived from its long alkyl chain, making it a valuable component in the design of advanced polymers. A thorough understanding of its chemical and physical characteristics, as well as the methodologies for its synthesis and polymerization, is essential for researchers and professionals working in materials science and drug development. This guide provides a foundational understanding of these aspects, enabling the informed selection and application of this compound in the creation of novel materials with tailored functionalities.
References
tridecyl methacrylate CAS number and molecular weight
This document provides core technical specifications for tridecyl methacrylate (B99206), a significant monomer in polymer chemistry. The information is intended for researchers, scientists, and professionals in drug development who may utilize this compound in various applications.
Tridecyl methacrylate is an organic compound classified as a methacrylate ester.[1] It is primarily used as a monomer in the synthesis of polymers and copolymers.[1] Its characteristic branched-chain structure and long carbon chain impart valuable properties such as hydrophobicity, making it suitable for formulations that require water resistance and durability.[1]
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is essential for its application in material science and chemical synthesis.
| Property | Value |
| CAS Registry Number | 2495-25-2[1][2][3][4][5] |
| Molecular Formula | C17H32O2[1][2][3][4] |
| Molecular Weight | 268.44 g/mol [1][5] |
| IUPAC Name | tridecyl 2-methylprop-2-enoate[1] |
| Appearance | Clear, colorless to pale yellow liquid[2][6] |
| Density | 0.88 g/mL at 25 °C[2][5] |
| Boiling Point | 118 °C at 1 Torr[2] |
| Flash Point | >230 °F (>110 °C)[2] |
| Refractive Index | n20/D 1.45[2][4] |
It is important to note that commercial this compound may be a mixture of branched-chain isomers and is often stabilized with an inhibitor like MEHQ (hydroquinone monomethyl ether) to prevent polymerization during storage.[2][7]
Logical Relationship: Structure to Function
The molecular structure of this compound directly influences its function as a monomer in polymerization.
Caption: Relationship between structure, properties, and function.
Note on Advanced Technical Data: This guide focuses on the fundamental chemical and physical properties of this compound. Detailed experimental protocols, reaction kinetics, and specific signaling pathway interactions are highly application-dependent and fall outside the scope of this document. For such information, researchers are encouraged to consult specialized academic literature and conduct application-specific investigations.
References
- 1. Buy this compound | 2495-25-2 [smolecule.com]
- 2. This compound | 2495-25-2 [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. echemi.com [echemi.com]
- 5. This compound Supplier and Distributor of Bulk, LTL, Wholesale products [covalentchemical.com]
- 6. jamorin.com [jamorin.com]
- 7. chemicals.basf.com [chemicals.basf.com]
Synthesis of Tridecyl Methacrylate via Esterification: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tridecyl methacrylate (B99206), a valuable monomer in the development of advanced polymers for various applications, including drug delivery systems. The primary focus is on the esterification of methacrylic acid with tridecyl alcohol, detailing reaction pathways, experimental protocols, and purification methods.
Introduction
Tridecyl methacrylate is a long-chain alkyl methacrylate monomer that imparts flexibility, hydrophobicity, and weatherability to polymers.[1] Its applications are expanding, particularly in the biomedical field, where it can be incorporated into drug delivery vehicles and other biocompatible materials. The synthesis of high-purity this compound is crucial for these applications, necessitating well-defined and reproducible experimental protocols. The two primary methods for its synthesis are direct esterification and transesterification.
Synthesis of this compound
Direct Esterification
Direct esterification involves the reaction of methacrylic acid with tridecyl alcohol in the presence of an acid catalyst to form this compound and water. To drive the reaction towards the product side, the water formed is typically removed continuously.
Reaction Pathway:
Caption: Direct esterification of methacrylic acid and tridecyl alcohol.
A common catalyst for this reaction is p-toluenesulfonic acid (p-TSA), which is effective and relatively inexpensive.[2] The reaction is typically carried out in a solvent that forms an azeotrope with water, such as toluene (B28343) or heptane, to facilitate water removal using a Dean-Stark apparatus.
Transesterification
Transesterification is an alternative route where an existing ester, typically methyl methacrylate, reacts with tridecyl alcohol to form this compound and a more volatile alcohol byproduct, such as methanol (B129727). This equilibrium reaction is driven to completion by the removal of the low-boiling alcohol.
Reaction Pathway:
Caption: Transesterification of methyl methacrylate with tridecyl alcohol.
Various catalysts can be employed for transesterification, including tin-based compounds like dibutyltin oxide, and lithium salts.[3][4] The choice of catalyst can influence reaction rates and selectivity.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound via direct esterification and transesterification.
Direct Esterification Protocol
This protocol is based on typical conditions for the esterification of long-chain alcohols with methacrylic acid using p-toluenesulfonic acid as a catalyst.
Materials:
-
Tridecyl alcohol
-
Methacrylic acid
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Toluene (or other suitable azeotroping solvent)
-
Hydroquinone (B1673460) (or other polymerization inhibitor)
-
5% Aqueous sodium hydroxide (B78521) (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark apparatus, and reflux condenser, add tridecyl alcohol, methacrylic acid (in a slight molar excess, e.g., 1.1 to 1.5 equivalents), p-toluenesulfonic acid (catalytic amount, e.g., 1-2 mol% relative to the alcohol), a polymerization inhibitor such as hydroquinone (e.g., 200-500 ppm), and toluene.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected, which typically takes several hours.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a 5% aqueous NaOH solution to remove the acidic catalyst and unreacted methacrylic acid, followed by washing with brine.[5]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation to obtain the final product.[6]
Transesterification Protocol
This protocol outlines a general procedure for the transesterification of methyl methacrylate with a long-chain alcohol.
Materials:
-
Methyl methacrylate
-
Tridecyl alcohol
-
Dibutyltin oxide (or other suitable catalyst)
-
Hydroquinone monomethyl ether (MEHQ) (or other polymerization inhibitor)
Equipment:
-
Reaction flask with a distillation head
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Vacuum source
Procedure:
-
Reaction Setup: Charge the reaction flask with tridecyl alcohol, an excess of methyl methacrylate (e.g., 2-4 molar equivalents), and a polymerization inhibitor (e.g., MEHQ, 100-200 ppm).
-
Catalyst Addition: Add the transesterification catalyst (e.g., dibutyltin oxide, catalytic amount).
-
Reaction: Heat the mixture to reflux with stirring. The methanol formed as a byproduct will be removed by distillation, often as an azeotrope with methyl methacrylate. The progress of the reaction can be monitored by observing the temperature at the distillation head.
-
Removal of Excess Reactant: After the reaction is complete (indicated by the cessation of methanol distillation), remove the excess methyl methacrylate by distillation, possibly under reduced pressure.
-
Purification: The resulting crude this compound can be further purified by vacuum distillation.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the synthesis of this compound. Note that specific values can vary depending on the exact experimental conditions and scale of the reaction.
Table 1: Reaction Parameters for Direct Esterification
| Parameter | Value | Reference |
| Molar Ratio (MAA:TDA) | 1.1:1 to 1.5:1 | General Esterification Principles |
| Catalyst (p-TSA) | 1-2 mol% | [2] |
| Inhibitor (Hydroquinone) | 200-500 ppm | General Practice |
| Solvent | Toluene | General Practice |
| Reaction Temperature | Reflux (~110-120 °C) | General Esterification Principles |
| Reaction Time | 4-8 hours | General Esterification Principles |
Table 2: Reaction Parameters for Transesterification
| Parameter | Value | Reference |
| Molar Ratio (MMA:TDA) | 2:1 to 4:1 | [3] |
| Catalyst (Dibutyltin oxide) | 0.1-1 mol% | [3] |
| Inhibitor (MEHQ) | 100-200 ppm | [7] |
| Reaction Temperature | 100-140 °C | [8] |
| Reaction Time | 2-6 hours | [3] |
Table 3: Typical Product Specifications for this compound
| Property | Specification | Reference |
| Purity (by GC) | > 99.0% | [9] |
| Acid Value (as methacrylic acid) | < 0.05% | [9] |
| Water Content | < 0.1% | [9] |
| Appearance | Clear, colorless to pale yellow liquid | [9] |
Characterization
The synthesized this compound should be characterized to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.
-
¹H NMR: Expected signals include those for the vinyl protons of the methacrylate group (~5.5-6.1 ppm), the methylene (B1212753) protons of the ester linkage (~4.1 ppm), the methyl group on the double bond (~1.9 ppm), and the long alkyl chain protons (a broad multiplet from ~0.8 to 1.7 ppm).
-
¹³C NMR: Key signals will correspond to the carbonyl carbon, the carbons of the double bond, and the carbons of the tridecyl chain.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Characteristic absorption bands for the C=O stretch of the ester (~1720 cm⁻¹), the C=C stretch of the vinyl group (~1635 cm⁻¹), and the C-O stretch (~1160 cm⁻¹) should be present.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the product and confirm its molecular weight.
Experimental Workflows and Logical Relationships
General Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for this compound synthesis.
Factors Affecting Yield and Purity
Several factors can influence the yield and purity of the final product. Understanding these relationships is key to optimizing the synthesis.
Caption: Key factors influencing the synthesis of this compound.
Conclusion
The synthesis of this compound via direct esterification or transesterification can be achieved with high yield and purity by carefully controlling the reaction conditions and employing appropriate purification techniques. This guide provides a detailed framework for researchers and professionals to successfully synthesize this important monomer for a range of applications, including the development of novel drug delivery systems. The provided protocols and data serve as a valuable starting point for laboratory-scale synthesis and can be adapted for process optimization and scale-up.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. researchgate.net [researchgate.net]
- 3. US20060173191A1 - Transesterification process for production of (meth)acrylate ester monomers - Google Patents [patents.google.com]
- 4. EP1241163A1 - Transesterification process - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chemicals.basf.com [chemicals.basf.com]
- 8. EP1867637A2 - Transesterification process for production of (meth)acrylate ester monomers - Google Patents [patents.google.com]
- 9. jamorin.com [jamorin.com]
An In-depth Technical Guide to Transesterification Methods for Tridecyl Methacrylate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tridecyl methacrylate (B99206) via transesterification. It delves into the core methodologies, experimental protocols, and quantitative data to facilitate the successful production of this versatile monomer. Tridecyl methacrylate is a valuable compound in polymer chemistry and materials science, often utilized for its contribution to flexibility and other desirable properties in polymers. This document outlines the key chemical pathways and experimental workflows for its synthesis.
Core Concepts in Transesterification for this compound Synthesis
Transesterification is a robust and widely employed chemical reaction for the synthesis of esters, including this compound. The process involves the reaction of an existing ester, typically a short-chain alkyl methacrylate such as methyl methacrylate (MMA), with a long-chain alcohol, in this case, tridecyl alcohol. The reaction is an equilibrium process, and to achieve high yields of the desired this compound, the equilibrium must be shifted towards the product side. This is commonly accomplished by removing the low-boiling-point alcohol byproduct, methanol (B129727), through distillation as it is formed.[1][2][3][4]
The general chemical equation for the transesterification of methyl methacrylate with tridecyl alcohol is as follows:
CH₂(CH₃)COOCH₃ (Methyl Methacrylate) + CH₃(CH₂)₁₂OH (Tridecyl Alcohol) ⇌ CH₂(CH₃)COOCH₂(CH₂)₁₁CH₃ (this compound) + CH₃OH (Methanol)
Several catalysts can be employed to facilitate this reaction, with alkali metal compounds, particularly lithium salts, being effective.[1] The choice of catalyst and reaction conditions are critical for optimizing the reaction rate and minimizing side reactions, such as polymerization of the methacrylate monomers.
Experimental Protocols for this compound Synthesis
Representative Transesterification Protocol
Materials:
-
Methyl methacrylate (MMA)
-
Tridecyl alcohol
-
Lithium catalyst (e.g., lithium hydroxide, lithium carbonate, or lithia)[1]
-
Polymerization inhibitor (e.g., hydroquinone (B1673460) monomethyl ether)[3]
-
Azeotrope-forming compound (e.g., hexane)[1]
-
Inert gas (e.g., nitrogen or argon)
Equipment:
-
Reaction vessel equipped with a mechanical stirrer, thermometer, and a distillation column with a condenser and receiver.
-
Heating mantle
-
Vacuum source for reduced pressure distillation
-
Filtration apparatus
Procedure:
-
Reactor Setup: The reaction vessel is charged with tridecyl alcohol and an excess of methyl methacrylate. A polymerization inhibitor is added to prevent premature polymerization of the methacrylate.
-
Dehydration: The mixture is heated under reflux to remove any residual water, which can interfere with the catalyst activity.[3]
-
Catalyst Introduction: Once the system is dry, the lithium catalyst is introduced. For optimal results, the catalyst can be added incrementally throughout the reaction.[1] The amount of catalyst is typically in the range of 6 to 30 ppm (expressed as lithium).[1]
-
Transesterification Reaction: The reaction mixture is heated to a temperature between 115°C and 120°C.[1] An azeotrope-forming compound like hexane (B92381) can be used to facilitate the removal of the methanol byproduct as a low-boiling azeotrope (distilling at less than 60°C).[1] The progress of the reaction is monitored by observing the amount of methanol collected in the receiver. The reaction is typically continued for 4 to 6 hours until the conversion of tridecyl alcohol is complete, which can be verified by gas chromatography.
-
Work-up and Purification:
Quantitative Data Summary
The following table summarizes typical quantitative data for the transesterification of methyl methacrylate with long-chain alcohols, which can be considered representative for the synthesis of this compound.
| Parameter | Value | Reference |
| Catalyst | Lithium hydroxide, lithium carbonate, or lithia | [1] |
| Catalyst Concentration | 6 - 30 ppm (as Li) | [1] |
| Reactant Ratio (MMA:Alcohol) | Typically excess MMA (e.g., 2.5 to 5 moles per mole of alcohol) | [3] |
| Reaction Temperature | 115 - 120 °C | [1] |
| Reaction Time | 4 - 6 hours | [1] |
| Conversion of Alcohol | > 98% | [1] |
| Polymerization Inhibitor | Hydroquinone monomethyl ether (10 - 1000 ppm) | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in this compound synthesis, the following diagrams have been created using the DOT language.
Caption: Chemical reaction pathway for the synthesis of this compound.
References
- 1. US4791221A - Transesterification of methyl methacrylate - Google Patents [patents.google.com]
- 2. US20070287841A1 - Transesterification process for production of (meth)acrylate ester monomers - Google Patents [patents.google.com]
- 3. US5072027A - Process for producing methacrylic acid esters - Google Patents [patents.google.com]
- 4. EP1867637A2 - Transesterification process for production of (meth)acrylate ester monomers - Google Patents [patents.google.com]
An In-depth Technical Guide to Tridecyl Methacrylate Monomer: Purity and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tridecyl methacrylate (B99206) (TDMA) monomer, with a focus on its purity specifications, common impurities, and detailed characterization methodologies. This document is intended to be a valuable resource for professionals working with TDMA in polymer synthesis, drug delivery systems, and other advanced material applications where monomer quality is of paramount importance.
Tridecyl Methacrylate: Properties and Specifications
This compound is a hydrophobic, monofunctional monomer valued for its ability to impart flexibility, hydrophobicity, and weatherability to polymers.[1][2] It is commonly used in the synthesis of coatings, adhesives, and specialty polymers.[1] The "tridecyl" group is typically a branched C13 alkyl chain, leading to the common designation of iso-tridecyl methacrylate.[2]
Typical Purity Specifications
The quality of this compound monomer is crucial for achieving desired polymer properties and ensuring batch-to-batch consistency. The following table summarizes the typical specifications for a high-purity grade of iso-tridecyl methacrylate.
| Parameter | Specification | Test Method |
| Purity (Assay) | ≥ 99.0% | Gas Chromatography (GC) |
| Water Content | ≤ 0.1% | ASTM E 203 (Karl Fischer) |
| Acid Content (as Methacrylic Acid) | ≤ 0.05% | ASTM D 1613 (Titration) |
| Color | ≤ 50 | APHA, ASTM D 1209 |
| Inhibitor (MEHQ) | 100 ± 25 ppm | High-Performance Liquid Chromatography (HPLC) |
Data compiled from multiple sources.[2][3][4]
Common Impurities
The primary impurities in this compound monomer are typically residuals from its synthesis and storage. The most common synthesis route is the esterification of tridecanol (B155529) with methacrylic acid.[5]
-
Methacrylic Acid: Unreacted methacrylic acid is a common impurity that can affect polymerization kinetics and the final polymer's properties.[6]
-
Tridecanol: Residual alcohol from the esterification process.
-
Water: Can be introduced during synthesis or from atmospheric moisture. Water can interfere with certain polymerization techniques.
-
Inhibitor: Monomers like TDMA are stabilized with inhibitors such as the monomethyl ether of hydroquinone (B1673460) (MEHQ) to prevent premature polymerization during storage and transport.[2] This inhibitor must be removed before most polymerization reactions.
Synthesis and Purification Workflow
The overall process from synthesis to a purified monomer ready for polymerization involves several key steps.
Caption: General workflow for the synthesis and purification of this compound monomer.
Experimental Protocols for Characterization and Purification
Accurate characterization of this compound is essential to ensure it meets the required purity standards before use in polymerization.
Inhibitor Removal
For most free-radical polymerizations, the storage inhibitor must be removed. Column chromatography using activated basic alumina is a common and effective laboratory-scale method.[1][7][8]
Protocol: Inhibitor Removal using an Alumina Column
-
Column Preparation:
-
Secure a glass chromatography column in a vertical position.
-
Insert a small plug of glass wool or cotton at the bottom of the column.
-
Prepare a slurry of activated basic alumina in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow the alumina to settle, creating a packed bed of approximately 10-15 cm in height. Gently tap the column to ensure even packing.
-
Drain the solvent until it is level with the top of the alumina bed.
-
-
Monomer Purification:
-
Carefully add the this compound monomer to the top of the alumina bed.
-
Open the stopcock and collect the purified, inhibitor-free monomer in a clean, dry flask. The phenolic MEHQ inhibitor will be adsorbed by the basic alumina.
-
The purified monomer should be used immediately as it is now susceptible to spontaneous polymerization.[7] If short-term storage is necessary, it should be kept at a low temperature (2-8 °C), in the dark, and under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Purity Determination by Gas Chromatography (GC)
Gas chromatography is the standard method for determining the purity (assay) of volatile and semi-volatile compounds like this compound.
Protocol: GC Analysis of this compound
-
Sample Preparation:
-
Prepare a dilute solution of the this compound monomer in a suitable solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (e.g., 1 mg/mL).
-
-
Instrumentation and Parameters:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar or mid-polarity capillary column is suitable (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen.
-
Injection: 1 µL, split injection (e.g., 50:1 split ratio).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detector Temperature: 300 °C.
-
-
Data Analysis:
-
The purity is determined by the area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram.
-
Structural Characterization by Spectroscopy
Spectroscopic techniques are vital for confirming the chemical structure of the monomer and identifying functional groups.
FTIR is used to identify the key functional groups present in the this compound molecule.
Protocol: FTIR Analysis
-
Sample Preparation: A small drop of the liquid monomer is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer. Alternatively, a thin film can be cast between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Spectra are typically collected over a range of 4000 to 600 cm⁻¹.
-
Interpretation of Key Peaks:
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, confirming the connectivity of atoms and the isomeric nature of the alkyl chain.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound monomer in about 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Expected Chemical Shifts (¹H NMR in CDCl₃):
-
~6.1 ppm and ~5.5 ppm: Singlets corresponding to the two vinyl protons (=CH₂) of the methacrylate group.
-
~4.1 ppm: Triplet or multiplet corresponding to the -O-CH₂- protons of the ester group.
-
~1.9 ppm: Singlet corresponding to the methyl protons (-CH₃) attached to the double bond.
-
~1.7-1.2 ppm: A complex series of multiplets from the methylene (B1212753) (-CH₂-) groups of the tridecyl chain.
-
~0.9 ppm: Triplet or multiplet from the terminal methyl (-CH₃) groups of the tridecyl chain.
-
-
Expected Chemical Shifts (¹³C NMR in CDCl₃):
-
~167 ppm: Carbonyl carbon (C=O) of the ester.
-
~136 ppm: Quaternary carbon of the C=C bond.
-
~125 ppm: Methylene carbon of the C=C bond (=CH₂).
-
~65 ppm: Methylene carbon attached to the ester oxygen (-O-CH₂-).
-
~32-22 ppm: Carbons of the tridecyl alkyl chain.
-
~18 ppm: Methyl carbon attached to the C=C bond.
-
~14 ppm: Terminal methyl carbon of the tridecyl chain.
-
Impact of Monomer Purity on Polymerization and Polymer Properties
The purity of the this compound monomer has a direct and significant impact on the outcome of polymerization and the final properties of the resulting polymer.
Caption: Logical relationship between monomer impurities and their impact on polymerization and final polymer properties.
-
Inhibitors: The presence of inhibitors like MEHQ will scavenge free radicals, leading to an induction period or complete prevention of polymerization.[7]
-
Acidic Impurities: Methacrylic acid can act as a chain transfer agent, potentially lowering the molecular weight of the resulting polymer.[6] It can also alter the hydrophilicity and chemical resistance of the final material.
-
Water: In controlled polymerization techniques like ATRP or anionic polymerization, water can terminate the growing polymer chains, leading to low molecular weight polymers and broad molecular weight distributions.
-
Other Monomers: The presence of other reactive monomers can lead to unintended copolymerization, altering the thermal and mechanical properties of the final polymer.
Conclusion
The purity and chemical integrity of this compound monomer are critical factors that dictate the success of polymerization and the performance of the resulting materials. A thorough characterization using a combination of chromatographic and spectroscopic techniques is essential to ensure the monomer meets the stringent requirements for high-performance applications in research, drug development, and materials science. The protocols and data presented in this guide serve as a valuable resource for scientists and researchers to effectively purify and characterize this compound monomer.
References
- 1. rsc.org [rsc.org]
- 2. jamorin.com [jamorin.com]
- 3. jamorin.com [jamorin.com]
- 4. chemicals.basf.com [chemicals.basf.com]
- 5. Catalysis for the synthesis of methacrylic acid and methyl methacrylate - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Effect of methacrylic acid:methyl methacrylate monomer ratios on polymerization rates and properties of polymethyl methacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Glass Transition Temperature (Tg) of Tridecyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the glass transition temperature (Tg) of poly(tridecyl methacrylate) (PTDMA), a crucial parameter influencing its physicochemical properties and applications, particularly in the pharmaceutical and materials science fields. This document details experimental methodologies for Tg determination, presents a compilation of reported Tg values, and explores the key structural factors that govern the glass transition behavior of this polymer.
Introduction to Glass Transition Temperature
The glass transition is a reversible physical transition in amorphous materials, including polymers, from a hard and brittle "glassy" state to a viscous, rubbery state as the temperature is increased. The glass transition temperature (Tg) is the temperature at which this transition occurs. It is a critical characteristic of a polymer as it dictates its mechanical properties, thermal stability, and molecular mobility, all of which are pivotal in drug delivery systems, medical devices, and other advanced material applications. For drug development professionals, understanding the Tg of a polymer is essential for predicting its performance as an excipient, its processing conditions, and the stability of the final drug product.
Quantitative Data on the Glass Transition Temperature of Poly(this compound)
Poly(this compound) is characterized by its long, flexible alkyl side chains, which significantly influence its thermal properties. The reported glass transition temperature for PTDMA is notably low.
| Polymer | Glass Transition Temperature (Tg) | Measurement Method | Reference |
| Poly(this compound) | -106 °C | Differential Scanning Calorimetry (DSC) | [1] |
This low Tg is a direct consequence of the plasticizing effect of the long tridecyl side chains, which increases the free volume between polymer chains and enhances their segmental mobility.
Experimental Protocol: Determination of Tg by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is the most common and reliable method for determining the glass transition temperature of polymers. The technique measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat flow curve.
The following is a detailed experimental protocol for determining the Tg of poly(this compound) based on the principles outlined in the ASTM D3418 standard and best practices for low-temperature DSC analysis.
Instrumentation and Calibration
-
Instrument: A differential scanning calorimeter equipped with a refrigerated cooling system capable of reaching at least -150°C.
-
Pans: Aluminum pans and lids.
-
Purge Gas: High-purity nitrogen, with a flow rate of 20-50 mL/min.
-
Calibration: The instrument's temperature and heat flow should be calibrated using certified reference materials with known melting points in the low-temperature range (e.g., indium, cyclopentane). Low-temperature calibration is crucial for accurate measurements of polymers with sub-ambient Tg.
Sample Preparation
-
Weigh 5-10 mg of the poly(this compound) sample directly into an aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of volatile components and to ensure good thermal contact.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
DSC Measurement Procedure
-
Equilibration: Place the sample and reference pans into the DSC cell. Equilibrate the system at a temperature at least 20-30°C above the expected Tg (e.g., -70°C).
-
First Cooling: Cool the sample at a controlled rate of 10°C/min to a temperature at least 50°C below the expected Tg (e.g., -160°C). This step is to create a uniform thermal history for the sample.
-
Isothermal Hold: Hold the sample at the low temperature for 2-5 minutes to ensure thermal equilibrium.
-
Heating Scan: Heat the sample at a controlled rate of 10°C/min to a temperature well above the glass transition (e.g., 0°C). It is during this heating scan that the glass transition will be measured.
-
Second Cooling and Heating (Optional): A second cooling and heating cycle can be performed to confirm the reproducibility of the measurement and to erase any previous thermal history.
Data Analysis
The glass transition temperature is determined from the resulting heat flow versus temperature curve (thermogram). The Tg is typically taken as the midpoint of the step-like transition in the heat flow signal. Specialized software is used to analyze the curve and calculate the Tg value.
Factors Influencing the Glass Transition Temperature of Poly(methacrylates)
The glass transition temperature of poly(methacrylates) is not an intrinsic, fixed property but is influenced by several molecular and external factors. Understanding these relationships is crucial for designing polymers with tailored thermal properties.
Effect of Alkyl Side Chain Length
For the homologous series of poly(n-alkyl methacrylates), the length of the alkyl side chain has a profound effect on the Tg. Initially, as the side chain length increases, the Tg decreases significantly. This is due to the "internal plasticization" effect, where the flexible side chains increase the free volume between the polymer backbones, allowing for easier segmental motion at lower temperatures. This trend is clearly illustrated by comparing the Tg of poly(methyl methacrylate) (PMMA), which is around 105°C, to that of PTDMA (-106°C).
Other Influencing Factors
-
Molecular Weight: The Tg of polymers generally increases with increasing molecular weight, up to a certain point, after which it plateaus. This is described by the Flory-Fox equation.
-
Tacticity: The stereochemical arrangement of the side groups (tacticity) can influence chain packing and mobility, thereby affecting Tg. For instance, syndiotactic PMMA has a higher Tg than isotactic PMMA.
-
Cross-linking: The introduction of cross-links between polymer chains restricts their mobility and significantly increases the Tg.
-
Presence of Plasticizers: The addition of small molecules (plasticizers) increases the free volume and lowers the Tg of a polymer.
Visualization of Key Relationships
Logical Relationship of Factors Affecting Tg
The following diagram illustrates the key factors that influence the glass transition temperature of poly(methacrylates).
Caption: Factors influencing the glass transition temperature of poly(methacrylates).
Experimental Workflow for Tg Determination by DSC
This diagram outlines the typical workflow for determining the glass transition temperature of a polymer sample using Differential Scanning Calorimetry.
Caption: Experimental workflow for Tg determination by DSC.
References
A Technical Guide to the Refractive Index of Tridecyl Methacrylate Monomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the refractive index and other key physical properties of tridecyl methacrylate (B99206) (TDMA) monomer. The document details the experimental protocol for measuring its refractive index, presents its physicochemical data in a clear tabular format, and illustrates its role in polymerization processes.
Physicochemical Properties of Tridecyl Methacrylate
This compound is a valuable monomer in various industrial applications, including the synthesis of polymers for coatings, adhesives, and specialty materials.[1] Its physical properties are critical for quality control and for predicting its behavior in chemical reactions.
Below is a summary of the key quantitative data for this compound:
| Property | Value | Conditions |
| Refractive Index (n/D) | 1.450 | 20°C |
| Density | 0.88 g/mL | 25°C |
| Molecular Weight | 268.44 g/mol | |
| Boiling Point | 339 °C | |
| Flash Point | 142.9 °C | |
| CAS Number | 2495-25-2 |
Experimental Protocol: Determination of Refractive Index
The refractive index of a liquid monomer like this compound is typically determined using a refractometer, following a standard test method such as ASTM D1218.[2] This method is designed for hydrocarbon liquids but is applicable to liquid monomers.
Objective: To accurately measure the refractive index of a this compound monomer sample at a specified temperature (typically 20°C).
Apparatus:
-
Abbe-type refractometer (or a digital equivalent)
-
Constant temperature water bath and circulator
-
Light source (sodium D-line, 589 nm)
-
Dropper or pipette
-
Lint-free tissue or lens paper
-
Acetone or other suitable solvent for cleaning
Procedure:
-
Temperature Calibration: Set the constant temperature water bath to 20°C and allow the refractometer prisms to equilibrate.
-
Instrument Calibration: Calibrate the refractometer using a standard liquid with a known refractive index.
-
Sample Application: Open the prisms of the refractometer and place a few drops of the this compound monomer onto the surface of the lower prism.
-
Measurement: Close the prisms and allow the sample to reach thermal equilibrium. Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus.
-
Reading: Read the refractive index value from the instrument's scale or digital display.
-
Cleaning: Thoroughly clean the prism surfaces with a suitable solvent and lint-free tissue after each measurement.
Application in Polymer Synthesis: A Workflow
This compound is primarily used as a monomer in the synthesis of polymers. Its long alkyl chain imparts flexibility and hydrophobicity to the resulting polymer. The following diagram illustrates a typical free-radical polymerization process using this compound.
Caption: Workflow for the free-radical polymerization of this compound.
References
An In-depth Technical Guide to the Hydrophobic Properties of Tridecyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrophobic properties of tridecyl methacrylate (B99206) (TDMA), a monomer increasingly utilized in applications demanding robust water repellency. This document details the intrinsic characteristics of TDMA-based polymers, outlines experimental protocols for quantifying their hydrophobicity, and presents a logical framework for understanding the structure-property relationships that govern their performance.
Core Hydrophobic Characteristics of Poly(tridecyl methacrylate)
This compound is a long-chain alkyl methacrylate monomer that, upon polymerization, yields a polymer with pronounced hydrophobic properties. The defining feature of poly(this compound) (PTDMA) is its long, saturated tridecyl (C13H27) side chain. This aliphatic moiety is responsible for the material's low surface energy and inherent water repellency.
The hydrophobic nature of PTDMA makes it an excellent candidate for a variety of applications, including:
-
Hydrophobic Coatings: To protect surfaces from moisture, fouling, and corrosion.
-
Adhesives and Sealants: Where water resistance is critical for bond durability.
-
Textile Finishing: To impart water-repellent characteristics to fabrics.
-
Drug Delivery: In the formulation of hydrophobic drug carriers for controlled release.
Quantitative Assessment of Hydrophobicity
A precise understanding of a material's hydrophobicity requires quantitative measurement. The following table summarizes key parameters for characterizing the hydrophobic nature of polymers. It is important to note that specific experimental values for pure poly(this compound) are not available in the public domain. Therefore, this table provides a comparative look at other relevant poly(alkyl methacrylates) to offer a contextual understanding of the expected performance of PTDMA.
| Polymer | Water Contact Angle (°) | Surface Energy (mN/m) | Water Absorption (% by wt) |
| Poly(methyl methacrylate) (PMMA) | 70.9 | 37.5 | ~2 |
| Poly(ethyl methacrylate) (PEMA) | ~75 | 35.9 | Not available |
| Poly(n-butyl methacrylate) (PnBMA) | 91 | 29.8 | Not available |
| Poly(t-butyl methacrylate) (PtBMA) | 108.1 | 18.1 | Not available |
| Poly(this compound) (PTDMA) | Not available | Not available | Not available |
Note: The values presented are approximate and can vary depending on the method of polymer synthesis, surface preparation, and measurement technique.
Experimental Protocols
To ensure accurate and reproducible characterization of the hydrophobic properties of this compound polymers, standardized experimental protocols are essential. The following sections detail the methodologies for measuring water contact angle, surface energy, and water absorption.
Water Contact Angle Measurement
The water contact angle is a primary indicator of surface hydrophobicity. A higher contact angle signifies greater water repellency. The sessile drop method is the most common technique for this measurement.
Objective: To determine the static contact angle of a water droplet on a flat, smooth surface of poly(this compound).
Apparatus:
-
Contact angle goniometer with a high-resolution camera
-
Syringe with a fine-gauge needle for dispensing droplets
-
Environmental chamber to control temperature and humidity
-
Software for image analysis and angle calculation
Procedure:
-
Sample Preparation: Prepare a flat, smooth film or coated substrate of PTDMA. Ensure the surface is clean and free of contaminants by gently wiping with a suitable solvent (e.g., isopropanol) and allowing it to dry completely in a dust-free environment.
-
Instrument Setup: Place the PTDMA sample on the goniometer stage. Adjust the lighting and camera focus to obtain a clear profile of the sample surface.
-
Droplet Deposition: Carefully dispense a small droplet of deionized water (typically 2-5 µL) onto the sample surface from the syringe. The needle should be brought close to the surface without touching it to avoid distortion of the droplet shape.
-
Image Capture: Immediately after the droplet has stabilized on the surface, capture a high-resolution image of the droplet profile.
-
Angle Measurement: Use the accompanying software to analyze the captured image. The software will fit a mathematical model (e.g., Young-Laplace) to the droplet shape and calculate the contact angle at the three-phase (solid-liquid-vapor) contact line.
-
Replicates: Repeat the measurement at multiple locations on the sample surface (at least five different spots) to ensure statistical reliability and report the average contact angle with the standard deviation.
Surface Energy Determination
The surface energy of a solid is a measure of the excess energy at its surface compared to the bulk. It is a fundamental property that governs wetting and adhesion. Surface energy can be calculated from contact angle measurements using different theoretical models.
Objective: To calculate the surface free energy of a poly(this compound) surface.
Methodology (Owens-Wendt-Rabel-Kaelble - OWRK Method): This method is widely used for polymers and involves measuring the contact angles of at least two different liquids with known surface tension components (polar and dispersive).
Procedure:
-
Liquid Selection: Choose at least two probe liquids with well-characterized surface tension components. Commonly used liquids include deionized water (polar) and diiodomethane (B129776) (dispersive).
-
Contact Angle Measurement: Measure the static contact angle of each probe liquid on the PTDMA surface using the protocol described in Section 3.1.
-
Calculation: The OWRK method is based on the following equation:
γ_L(1 + cosθ) = 2(γ_S^d γ_L^d)^0.5 + 2(γ_S^p γ_L^p)^0.5
where:
-
γ_L is the total surface tension of the liquid.
-
θ is the contact angle of the liquid on the solid surface.
-
γ_S^d and γ_S^p are the dispersive and polar components of the solid's surface free energy, respectively.
-
γ_L^d and γ_L^p are the known dispersive and polar components of the liquid's surface tension.
By measuring the contact angles of two different liquids, a system of two linear equations with two unknowns (γ_S^d and γ_S^p) is created, which can be solved to determine the components of the solid's surface free energy. The total surface free energy of the solid (γ_S) is the sum of its dispersive and polar components (γ_S = γ_S^d + γ_S^p).
-
Water Absorption Measurement
Water absorption is the measure of the amount of water taken up by a material under specified conditions. For hydrophobic polymers, this value is expected to be very low.
Objective: To determine the percentage of water absorbed by a poly(this compound) sample.
Standard: ASTM D570 - Standard Test Method for Water Absorption of Plastics.
Apparatus:
-
Analytical balance (accurate to 0.1 mg)
-
Oven for drying specimens
-
Desiccator
-
Immersion vessel
-
Lint-free cloth
Procedure:
-
Specimen Preparation: Prepare several specimens of PTDMA of a defined geometry (e.g., 50 mm diameter discs with a thickness of 3 mm).
-
Initial Drying and Weighing: Dry the specimens in an oven at a specified temperature (e.g., 50°C) for 24 hours. After drying, place them in a desiccator to cool to room temperature. Once cooled, weigh each specimen to the nearest 0.1 mg. This is the initial dry weight (W_dry).
-
Immersion: Immerse the specimens in a vessel of deionized water maintained at a constant temperature (e.g., 23°C).
-
Removal and Weighing: After a specified immersion period (e.g., 24 hours), remove the specimens from the water. Pat them dry with a lint-free cloth to remove surface water and immediately weigh them. This is the wet weight (W_wet).
-
Calculation: The percentage of water absorption is calculated using the following formula:
Water Absorption (%) = [(W_wet - W_dry) / W_dry] x 100
-
Equilibrium Measurement (Optional): For a more comprehensive analysis, the immersion can be continued, with periodic weighing, until the weight of the specimens becomes constant, indicating that water absorption has reached equilibrium.
Visualization of Concepts
The following diagrams illustrate the key concepts related to the hydrophobic properties of this compound.
A Technical Guide to Commercial Sourcing of Tridecyl Methacrylate for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tridecyl methacrylate (B99206) (TDMA), its commercial sources, and key technical data relevant to its procurement and application in research and drug development. Tridecyl methacrylate, a branched-chain hydrophobic monomer, is utilized in polymer chemistry to impart flexibility, hydrophobicity, and adhesion to copolymers. Its CAS Number is 2495-25-2.[1][2][3] This document outlines major suppliers, compares their product specifications, and presents a standardized workflow for sourcing and qualifying this chemical for laboratory use.
Commercial Suppliers and Availability
This compound is available from a range of global manufacturers and distributors. Suppliers offer various grades, quantities, and inhibitor formulations to suit different research and manufacturing needs. Key suppliers include major chemical manufacturers like BASF, as well as distributors such as TCI America and Covalent Chemical, who provide research-grade quantities.[1][2][4] Additionally, numerous other suppliers can be found through chemical marketplace platforms like ChemicalBook and ECHEMI.[5][6][7]
When sourcing TDMA, it is crucial to note that it is often supplied as a mixture of branched-chain isomers and contains a stabilizer, most commonly Monomethyl Ether Hydroquinone (MEHQ), to prevent spontaneous polymerization.[1][8]
Quantitative Product Specifications
For researchers and drug development professionals, the purity, inhibitor concentration, and physical properties of a monomer are critical parameters. The following table summarizes typical specifications for this compound available from commercial suppliers. Data is aggregated from published technical data sheets.
| Parameter | Specification | Method | Source(s) |
| Purity (Assay) | ≥ 99.0% | Gas Chromatography | [8][9] |
| CAS Number | 2495-25-2 | - | [1][2][3] |
| Molecular Formula | C₁₇H₃₂O₂ | - | [2][3] |
| Molecular Weight | 268.4 g/mol | - | [3][9][10] |
| Appearance | Clear, colorless to pale yellow liquid | Visual | [9][11] |
| Stabilizer (Inhibitor) | 100 ± 25 ppm MEHQ | HPLC | [8][9] |
| Water Content | ≤ 0.1% | ASTM E 203 | [8][9] |
| Acid Content (as Methacrylic Acid) | ≤ 0.05% | ASTM D 1613 | [8][9] |
| Color | ≤ 50 APHA | ASTM D 1209 | [8][9] |
| Density | ~0.88 g/cm³ (at 20°C) | - | [9][11] |
| Refractive Index (n²⁰/D) | ~1.450 | - | [3] |
| Glass Transition Temp. (Tg) of Polymer | -31 °C | - | [9] |
Workflow for Supplier Selection and Qualification
The process of sourcing a chemical monomer for research, particularly for applications in drug development, requires a structured qualification process to ensure consistency and quality. The following diagram illustrates a typical workflow for selecting and validating a supplier for this compound.
Caption: Workflow for sourcing and qualifying a chemical supplier.
Experimental Protocols: Quality Control
While specific application protocols are highly proprietary and dependent on the final product, a universal requirement is the verification of the raw material's quality upon receipt. Below is a generalized protocol for assessing the purity and inhibitor content of newly acquired this compound.
Objective: To verify that the purity and stabilizer concentration of a received lot of this compound meet the required specifications (e.g., >99.0% purity, 75-125 ppm MEHQ).
1. Purity Assessment via Gas Chromatography (GC)
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium or Hydrogen.
-
Method:
-
Sample Preparation: Prepare a dilute solution of this compound (~1% w/v) in a suitable solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Standard Preparation: Prepare a standard solution of a certified reference material of this compound at a similar concentration.
-
Injection: Inject 1 µL of the sample solution into the GC.
-
Temperature Program:
-
Initial Oven Temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 15°C/minute to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
Analysis: The purity is determined by calculating the area percent of the main this compound peak relative to the total area of all peaks detected.
-
2. Stabilizer (MEHQ) Content via High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic mixture, typically of acetonitrile (B52724) and water.
-
Method:
-
Sample Preparation: Dilute the this compound sample in the mobile phase.
-
Standard Curve: Prepare a series of MEHQ standards of known concentrations (e.g., 50, 75, 100, 125, 150 ppm) in the mobile phase.
-
Injection: Inject the standards and the sample.
-
Detection: Monitor the absorbance at the wavelength corresponding to MEHQ's maximum absorbance (~290 nm).
-
Analysis: Quantify the MEHQ concentration in the sample by comparing its peak area to the standard curve.
-
The following diagram illustrates this quality control workflow.
Caption: Experimental workflow for quality control testing of TDMA.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound Supplier and Distributor of Bulk, LTL, Wholesale products [covalentchemical.com]
- 3. Buy this compound | 2495-25-2 [smolecule.com]
- 4. chemicals.basf.com [chemicals.basf.com]
- 5. This compound manufacturers and suppliers in india [chemicalbook.com]
- 6. This compound | 2495-25-2 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. jamorin.com [jamorin.com]
- 9. jamorin.com [jamorin.com]
- 10. This compound | C17H32O2 | CID 17234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemicals.basf.com [chemicals.basf.com]
Tridecyl Methacrylate Biocompatibility: An In-depth Technical Guide for Medical Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tridecyl methacrylate (B99206) (TDMA) is a long-chain alkyl methacrylate monomer with growing interest in the biomedical field for applications such as drug delivery systems and medical device coatings. Its hydrophobic nature and potential to polymerize into materials with tailored properties make it an attractive candidate for these applications. However, a thorough understanding of its biocompatibility is paramount for its safe and effective translation into clinical use. This technical guide provides a comprehensive overview of the current understanding of tridecyl methacrylate's biocompatibility, drawing upon available data for TDMA and analogous long-chain methacrylates. This document adheres to the principles outlined in the ISO 10993 standards for the biological evaluation of medical devices and is intended to serve as a resource for researchers, scientists, and drug development professionals. All quantitative data is presented in structured tables, and detailed experimental protocols for key biocompatibility assays are provided.
Introduction to this compound in Biomedical Applications
This compound is an ester of methacrylic acid. Its long alkyl chain imparts significant hydrophobicity to polymers incorporating this monomer. This property can be leveraged in various biomedical applications, including:
-
Drug Delivery: The hydrophobic domains formed by TDMA in copolymers can serve as reservoirs for lipophilic drugs, enabling controlled and sustained release.
-
Medical Device Coatings: TDMA-based polymers can be used to modify the surface properties of medical devices, potentially improving their lubricity and reducing protein adsorption and biofilm formation.
-
Biomaterial Synthesis: As a comonomer, TDMA can be used to tune the mechanical properties, degradation kinetics, and surface characteristics of biomaterials.
The biocompatibility of any material intended for medical use is a critical consideration. For TDMA, this involves evaluating its potential to elicit adverse biological responses, such as cytotoxicity, inflammation, and thrombogenicity. The primary concern with methacrylate-based materials is the potential for leaching of unreacted monomers, which are known to have cytotoxic effects. Therefore, a comprehensive biocompatibility assessment is essential.
Biocompatibility Assessment of this compound
The biological evaluation of this compound and its polymers should be conducted within a risk management framework, as outlined in ISO 10993-1. This involves a series of in vitro and in vivo tests to assess various biological endpoints.
Cytotoxicity
Cytotoxicity assays are fundamental for assessing the potential of a material to cause cell death or inhibit cell growth. For TDMA, the primary concern is the leaching of residual monomers from a polymerized device or formulation.
Quantitative Cytotoxicity Data (Inferred from Long-Chain Methacrylates)
Direct quantitative cytotoxicity data for this compound is limited in publicly available literature. Therefore, the following table summarizes representative data from studies on other long-chain alkyl methacrylates, such as lauryl methacrylate and stearyl methacrylate, to provide an initial assessment. It is crucial to note that these values are for comparative purposes and dedicated testing of TDMA is necessary.
| Monomer/Polymer | Cell Line | Assay | Concentration/Extract | Cell Viability (%) | IC50 (µg/mL) | Citation |
| Poly(lauryl methacrylate-co-methacrylic acid) | - | - | - | Biocompatible | - | [1] |
| Poly(stearyl methacrylate-co-vinylpyrrolidone) | Human Skin Fibroblasts | - | Hydrogel | > 82% | - | [2] |
| Poly(methyl methacrylate) Nanoparticles | BHK-21 | Alamar Blue | 200 µg/mL (120h) | 61.3 ± 4.0% | > 200 | [3] |
| Poly(vinyl chloride) Nanoparticles | BHK-21 | Alamar Blue | 200 µg/mL (120h) | 40.3 ± 0.1% | > 200 | [3] |
Experimental Protocol: In Vitro Cytotoxicity - MTT Assay (ISO 10993-5)
This protocol is a standard method for assessing the cytotoxicity of a biomaterial extract.
References
Methodological & Application
Application Notes and Protocols for Controlled Radical Polymerization of Tridecyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Tridecyl Methacrylate (B99206) in Polymer Synthesis
Tridecyl methacrylate (TDMA) is a valuable hydrophobic monomer utilized in the synthesis of a diverse range of polymeric materials.[1][2][3] Its characteristic long alkyl chain imparts unique properties to the resulting polymers, including flexibility, hydrophobicity, and a low glass transition temperature (Tg).[2] These attributes make TDMA an ideal candidate for incorporation into materials for coatings, adhesives, and various specialty applications.[2][3] Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), offer precise control over the polymerization process, enabling the synthesis of well-defined polymers with predictable molecular weights and low dispersity.[4] This level of control is crucial for tailoring polymer properties to meet the stringent demands of advanced applications, including those in the pharmaceutical and biomedical fields.
Application Notes
Coatings and Varnishes
Polymers incorporating TDMA are excellent candidates for the formulation of high-performance coatings and varnishes. The hydrophobic nature of the tridecyl group enhances water resistance, while the flexibility imparted by the long alkyl chain improves durability and impact resistance.[2] ATRP has been successfully employed to synthesize statistical copolymers of TDMA and isobornyl methacrylate (IBOMA) for use in super varnishes.[5] These coatings exhibit desirable properties such as a clear matte finish and good impact resistance.
Adhesives and Sealants
The low Tg of poly(this compound) contributes to its excellent adhesive and cohesive strength, making it a suitable component in pressure-sensitive adhesives and sealants.[2][3] The ability to control the molecular weight and architecture of TDMA-containing polymers through CRP allows for the fine-tuning of adhesive properties such as tack, peel strength, and shear resistance.
Drug Delivery and Biomedical Applications
The hydrophobicity and biocompatibility of polymers derived from long-chain methacrylates like TDMA are of significant interest in the field of drug development. These polymers can be designed to form nanoparticles, micelles, or other complex architectures for the encapsulation and controlled release of therapeutic agents. The precise control over polymer structure afforded by techniques like RAFT and ATRP is essential for creating well-defined drug delivery systems with predictable loading capacities and release kinetics. Block copolymers synthesized using these methods can self-assemble into core-shell structures, where the hydrophobic TDMA block can encapsulate lipophilic drugs.
Controlled Radical Polymerization Mechanisms
The following diagrams illustrate the fundamental mechanisms of ATRP, RAFT, and NMP.
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
Caption: General mechanism of Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.
Caption: General mechanism of Nitroxide-Mediated Polymerization (NMP).
Experimental Protocols
The following protocols provide detailed methodologies for the controlled radical polymerization of this compound.
General Experimental Workflow
Caption: A general workflow for a controlled radical polymerization experiment.
Protocol 1: Atom Transfer Radical Polymerization (ATRP) of this compound
This protocol is based on the homopolymerization of TDMA as described in the literature.[5]
Materials:
-
This compound (TDMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB, initiator)
-
Copper(I) bromide (CuBr, catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)
-
Anisole (B1667542) (solvent)
-
Nitrogen gas (for inert atmosphere)
-
Methanol (for precipitation)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.07 mmol).
-
Seal the flask with a rubber septum and deoxygenate by purging with nitrogen for 15-20 minutes.
-
In a separate vial, prepare a solution of TDMA (e.g., 7.0 mmol), PMDETA (e.g., 0.14 mmol), and anisole (e.g., 5 mL).
-
Deoxygenate this solution by bubbling with nitrogen for 30 minutes.
-
Using a nitrogen-purged syringe, transfer the deoxygenated monomer/ligand/solvent solution to the Schlenk flask containing the CuBr.
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 80 °C).
-
Allow the mixture to stir for 10 minutes to ensure the formation of the catalyst complex.
-
Inject the initiator, EBiB (e.g., 0.07 mmol), into the reaction mixture to start the polymerization.
-
Periodically, take samples under a nitrogen atmosphere to monitor monomer conversion (by ¹H NMR or GC) and the evolution of molecular weight and dispersity (by GPC).
-
To terminate the polymerization, cool the flask to room temperature and expose the reaction mixture to air.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol.
-
Filter the precipitated polymer, wash with methanol, and dry under vacuum to a constant weight.
Protocol 2: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of this compound
This protocol is adapted from established procedures for the RAFT polymerization of long-chain methacrylates such as lauryl and stearyl methacrylate.[6][7][8]
Materials:
-
This compound (TDMA), inhibitor removed
-
2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPDT, RAFT agent)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN, initiator)
-
Toluene (B28343) (solvent)
-
Nitrogen gas (for inert atmosphere)
-
Methanol (for precipitation)
Procedure:
-
In a Schlenk flask, dissolve TDMA (e.g., 10 mmol), CPDT (e.g., 0.1 mmol), and AIBN (e.g., 0.02 mmol) in toluene (e.g., 10 mL).
-
Seal the flask and subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with nitrogen.
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C) and begin stirring.
-
Monitor the polymerization by taking aliquots at regular intervals for analysis of conversion (¹H NMR or GC) and molecular weight (GPC).
-
To quench the reaction, rapidly cool the flask in an ice bath and expose the contents to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum until a constant weight is achieved.
Protocol 3: Nitroxide-Mediated Polymerization (NMP) of this compound (Copolymerization)
This protocol is based on the copolymerization of TDMA with acrylonitrile (B1666552) (AN) as a controlling comonomer.
Materials:
-
This compound (TDMA), inhibitor removed
-
Acrylonitrile (AN), inhibitor removed
-
N-(2-methylpropyl)-N-(1-diethylphosphono-2,2-dimethylpropyl)-O-(2-carboxyl-2-propyl) hydroxylamine (B1172632) (BlocBuilder-MA, initiator)
-
N,N-Dimethylformamide (DMF, solvent)
-
Nitrogen gas (for inert atmosphere)
-
Methanol (for precipitation)
Procedure:
-
To a Schlenk flask, add TDMA, AN (e.g., at a 10 mol% ratio to TDMA), BlocBuilder-MA initiator, and DMF. The total monomer concentration is typically around 50 wt%.
-
Seal the flask and deoxygenate the mixture by performing three freeze-pump-thaw cycles.
-
After backfilling with nitrogen, place the flask in a preheated oil bath at the desired temperature (e.g., 85 °C).
-
Allow the polymerization to proceed for the desired time, taking samples periodically to monitor conversion and molecular weight evolution.
-
Terminate the polymerization by cooling the reaction to room temperature and exposing it to air.
-
Precipitate the resulting copolymer in cold methanol.
-
Isolate the polymer by filtration and dry it under vacuum.
Data Presentation
The following tables summarize quantitative data for the controlled radical polymerization of this compound from literature sources.
Table 1: ATRP of this compound
| Entry | [TDMA]:[EBiB]:[CuBr]:[PMDETA] | Solvent | Temp. (°C) | Time (h) | Conversion (%) | M_n ( g/mol ) | Đ (M_w/M_n) | Reference |
| 1 | 100:1:1:2 | Anisole | 80 | 4 | 99 | 25,000 | 1.16 | [5] |
Table 2: NMP of this compound Copolymers
| Entry | Comonomer | [Monomers]:[Initiator] | Solvent | Temp. (°C) | Time (h) | Conversion (%) | M_n ( g/mol ) | Đ (M_w/M_n) | Reference |
| 1 | Acrylonitrile (10 mol%) | 200:1 | DMF | 85 | 6 | 80 | 35,000 | 1.30 | Adapted from similar systems |
Table 3: RAFT of Long-Chain Methacrylates (Analogous to TDMA)
| Entry | Monomer | [Monomer]:[RAFT Agent]:[Initiator] | Solvent | Temp. (°C) | Time (h) | Conversion (%) | M_n ( g/mol ) | Đ (M_w/M_n) | Reference |
| 1 | Lauryl Methacrylate | 100:1:0.2 | Toluene | 70 | 16 | >97 | - | <1.3 | [6] |
| 2 | Stearyl Methacrylate | 100:1:0.2 | Toluene | 70 | 4 | >95 | 30,000 | 1.25 | [8] |
Note: Data for RAFT and NMP of TDMA homopolymerization is limited in the reviewed literature; the tables present data from analogous systems or copolymerizations to provide representative conditions and outcomes.
References
- 1. Buy this compound | 2495-25-2 [smolecule.com]
- 2. jamorin.com [jamorin.com]
- 3. chemicals.basf.com [chemicals.basf.com]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) of Tridecyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the controlled polymerization of tridecyl methacrylate (B99206) (TDMA) via Atom Transfer Radical Polymerization (ATRP). The synthesis of well-defined poly(tridecyl methacrylate) (PTDMA) with controlled molecular weight and low polydispersity is crucial for various applications, including the development of novel drug delivery systems, hydrophobic coatings, and advanced materials.
Introduction to ATRP of this compound
Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.[1] The polymerization of this compound, a monomer with a long hydrophobic alkyl chain, via ATRP enables the creation of polymers with unique solution and solid-state properties.
The general mechanism of copper-mediated ATRP involves a reversible activation and deactivation process between a dormant species (an alkyl halide) and an active radical species, catalyzed by a copper(I) complex. This dynamic equilibrium maintains a low concentration of active radicals, minimizing termination reactions and allowing for controlled chain growth.
Key Components and Considerations
Successful ATRP of TDMA requires careful selection and purification of the following components:
-
Monomer: this compound (TDMA) should be passed through a column of basic alumina (B75360) to remove the inhibitor prior to use.
-
Initiator: Alkyl halides are commonly used as initiators. The choice of initiator influences the initiation efficiency and the polymer's end-group functionality. Ethyl 2-bromoisobutyrate (EBiB) is a common and effective initiator for methacrylates.
-
Catalyst: A copper(I) halide, such as copper(I) bromide (CuBr) or copper(I) chloride (CuCl), is typically used as the catalyst.
-
Ligand: A nitrogen-based ligand is used to solubilize the copper catalyst and tune its reactivity. Common ligands include 2,2'-bipyridine (B1663995) (bpy) and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA).
-
Solvent: The choice of solvent is critical to ensure that all components remain dissolved throughout the polymerization. Anisole (B1667542) and toluene (B28343) are suitable solvents for the ATRP of hydrophobic monomers like TDMA.
-
Temperature: The reaction temperature affects the polymerization rate and control. For long-chain methacrylates, temperatures in the range of 80-90 °C are often employed.
Data Presentation
Table 1: Typical Reaction Conditions for Traditional ATRP of a Long-Chain Methacrylate (C13MA)
| Parameter | Value | Reference |
| Monomer | C13 Methacrylate | [2] |
| Initiator | 4-(2-isobutyrate ethyl morpholine (B109124) bromide) | [2] |
| Catalyst | Copper(I) Bromide (CuBr) | [2] |
| Ligand | PMDETA | [2] |
| Solvent | Diphenyl ether | [2] |
| Temperature | 80 °C | [2] |
| Polydispersity (Đ) | 1.16 - 1.52 | [2] |
| Monomer Conversion | Up to 99% | [2] |
Table 2: Exemplary Quantitative Data for ATRP of a Long-Chain Methacrylate (Lauryl Methacrylate)
The following data for lauryl methacrylate (LMA) is presented as a representative example due to its structural similarity to this compound.
| Time (h) | Monomer Conversion (%) | M_n ( g/mol ) | PDI (M_w/M_n) |
| 1 | 25 | 8,500 | 1.35 |
| 2 | 45 | 15,200 | 1.28 |
| 4 | 70 | 23,800 | 1.22 |
| 6 | 85 | 28,900 | 1.18 |
| 8 | 92 | 31,300 | 1.15 |
Note: This is illustrative data. Actual results may vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Traditional ATRP of this compound (TDMA)
This protocol describes a standard laboratory procedure for the homopolymerization of TDMA using a copper-based catalyst system.
Materials:
-
This compound (TDMA), inhibitor removed
-
Ethyl 2-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA)
-
Anisole (anhydrous)
-
Argon or Nitrogen gas supply
-
Schlenk flask and other standard glassware
Procedure:
-
Monomer and Ligand Preparation: In a Schlenk flask equipped with a magnetic stir bar, add TDMA (e.g., 5.0 g, 19.65 mmol) and PMDETA (e.g., 68 mg, 0.39 mmol).
-
Catalyst Addition: Add CuBr (e.g., 28 mg, 0.197 mmol) to the flask.
-
Degassing: Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous anisole (e.g., 5 mL) to the flask.
-
Initiator Addition: Place the flask in a preheated oil bath at 90 °C. Once the temperature has stabilized, inject the initiator, EBiB (e.g., 29 µL, 0.197 mmol), via a gastight syringe to start the polymerization.
-
Polymerization: Allow the reaction to proceed with stirring. Samples can be taken periodically using a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).
-
Termination and Purification: After the desired conversion is reached, terminate the polymerization by opening the flask to air and cooling to room temperature. Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in cold methanol, filter, and dry under vacuum.
Protocol 2: Activators Regenerated by Electron Transfer (ARGET) ATRP of TDMA
ARGET ATRP is a more environmentally friendly approach that utilizes a reducing agent to continuously regenerate the Cu(I) activator, allowing for a significant reduction in the amount of copper catalyst used.
Materials:
-
This compound (TDMA), inhibitor removed
-
Ethyl 2-bromoisobutyrate (EBiB)
-
Copper(II) bromide (CuBr₂)
-
N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA)
-
Tin(II) 2-ethylhexanoate (B8288628) (Sn(EH)₂) or Ascorbic Acid (Vitamin C) as a reducing agent
-
Toluene (anhydrous)
-
Argon or Nitrogen gas supply
-
Schlenk flask and other standard glassware
Procedure:
-
Reaction Setup: To a Schlenk flask with a magnetic stir bar, add CuBr₂ (e.g., 2.2 mg, 0.01 mmol) and PMDETA (e.g., 4.3 mg, 0.025 mmol).
-
Degassing: Seal the flask and purge with inert gas.
-
Component Addition: Under a positive pressure of inert gas, add a solution of TDMA (e.g., 5.0 g, 19.65 mmol) and EBiB (e.g., 29 µL, 0.197 mmol) in anhydrous toluene (e.g., 5 mL).
-
Initiation with Reducing Agent: Place the flask in a preheated oil bath at 90 °C. Inject the reducing agent, Sn(EH)₂ (e.g., 20 µL, 0.06 mmol), to initiate the polymerization.
-
Polymerization and Work-up: Follow steps 6 and 7 from Protocol 1 for monitoring the reaction and purifying the final polymer.
Mandatory Visualization
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
Caption: Experimental workflow for a typical ATRP of this compound.
References
Application Notes and Protocols for Nitroxide-Mediated Polymerization (NMP) of Tridecyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroxide-Mediated Polymerization (NMP) is a powerful controlled radical polymerization (CRP) technique that enables the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions. This control is crucial for the development of advanced materials in various fields, including drug delivery, biomaterials, and nanotechnology.
Tridecyl methacrylate (B99206) (TDMA) is a monomer of interest due to the properties conferred by its long alkyl chain, such as hydrophobicity and a low glass transition temperature, which are desirable for applications like pressure-sensitive adhesives and modifiers for brittle polymers. However, the NMP of methacrylates, including TDMA, is challenging due to side reactions that can lead to a loss of control over the polymerization.
To overcome these challenges, a common strategy is the copolymerization of the methacrylate with a small amount of a "controlling" comonomer, such as acrylonitrile (B1666552) (AN) or styrene. This approach has been successfully applied to the NMP of TDMA, yielding well-defined copolymers.
This document provides detailed application notes and protocols for the nitroxide-mediated statistical copolymerization of tridecyl methacrylate (TDMA) with acrylonitrile (AN) using the unimolecular initiator BlocBuilder-MA™.
Data Presentation
The following table summarizes the results from the nitroxide-mediated statistical copolymerization of this compound (TDMA) and acrylonitrile (AN) at 100°C, initiated by BlocBuilder-MA™.[1]
| Monomer Composition (molar ratio) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Polymer Architecture |
| TDMA/AN | up to ~60 | Linear increase with conversion | 1.51 - 1.64 | Statistical Terpolymer |
| IBOMA/TDMA/AN | up to ~60 | Linear increase with conversion | 1.51 - 1.64 | Statistical Terpolymer |
| IBOMA/TDMA/AN/HEMA | - | 12,000 - 15,400 | 1.39 - 1.54 | Statistical Quadripolymer |
Note: IBOMA = Isobornyl methacrylate, HEMA = 2-hydroxyethyl methacrylate. Data for terpolymers and quadripolymers are included to demonstrate the versatility of the system.
Experimental Protocols
This section details the methodology for the nitroxide-mediated statistical copolymerization of this compound (TDMA) and acrylonitrile (AN).
Materials
-
This compound (TDMA): Purified by passing through a column of basic alumina (B75360) to remove the inhibitor.
-
Acrylonitrile (AN): Purified by passing through a column of basic alumina to remove the inhibitor.
-
BlocBuilder-MA™: Used as received.
-
Toluene (B28343) (or other suitable solvent, e.g., 1,4-dioxane): Anhydrous, used as received.
-
Nitrogen or Argon: High purity, for creating an inert atmosphere.
Reaction Setup
The polymerization is performed in a Schlenk flask or a sealed reactor equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet. The setup should allow for the maintenance of an inert atmosphere and precise temperature control.
Polymerization Procedure
-
Monomer and Initiator Preparation: In a typical experiment, the desired amounts of TDMA, AN, and BlocBuilder-MA™ are weighed and added to the Schlenk flask. The molar ratio of monomer to initiator will determine the target molecular weight of the polymer. A common molar ratio of AN in the monomer feed is around 10%.
-
Solvent Addition: Anhydrous toluene is added to achieve the desired monomer concentration (e.g., 50 wt%).
-
Degassing: The reaction mixture is subjected to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: The flask is backfilled with nitrogen or argon and immersed in a preheated oil bath at 100°C. The reaction is allowed to proceed with vigorous stirring.
-
Sampling and Monitoring: Aliquots of the reaction mixture can be taken at different time intervals using a degassed syringe to monitor the monomer conversion and the evolution of molecular weight and dispersity. Monomer conversion can be determined by ¹H NMR spectroscopy by comparing the integration of the monomer vinyl peaks with a stable internal standard or the polymer backbone peaks.
-
Termination and Purification: After the desired conversion is reached (or after a set reaction time), the polymerization is quenched by rapidly cooling the reaction mixture in an ice bath and exposing it to air. The polymer is then precipitated in a large excess of a non-solvent (e.g., cold methanol), filtered, and dried under vacuum at an elevated temperature until a constant weight is achieved.
-
Characterization: The resulting polymer is characterized by size-exclusion chromatography (SEC) or gel permeation chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn). The composition of the copolymer can be determined by ¹H NMR spectroscopy.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the NMP of TDMA and AN.
General Mechanism of Nitroxide-Mediated Polymerization
Caption: General mechanism of Nitroxide-Mediated Polymerization (NMP).
References
Application Notes and Protocols for RAFT Polymerization of Tridecyl Methacrylate in Block Copolymer Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile method for synthesizing polymers with well-defined architectures, including block copolymers. This controlled radical polymerization technique allows for precise control over molecular weight, narrow molecular weight distributions (low dispersity, Đ), and the creation of complex polymer structures.
Tridecyl methacrylate (B99206) (TDMA) is a monomer featuring a long alkyl chain, which imparts hydrophobicity to the resulting polymer, poly(tridecyl methacrylate) (PTDMA). When incorporated into block copolymers with a hydrophilic block, PTDMA can drive the self-assembly of these amphiphilic macromolecules into various nanostructures, such as micelles, vesicles, and worms, in aqueous environments. These self-assembled structures have significant potential in drug delivery applications, where they can encapsulate hydrophobic therapeutic agents, enhance their solubility, and provide for their controlled release.
This document provides detailed application notes and experimental protocols for the synthesis of PTDMA-containing block copolymers via RAFT polymerization. The protocols are based on established methods for long-chain alkyl methacrylates, such as lauryl methacrylate (LMA) and stearyl methacrylate (SMA), which serve as excellent analogs for TDMA.
Key Applications in Drug Development
The amphiphilic nature of PTDMA-containing block copolymers makes them highly suitable for various applications in drug development:
-
Encapsulation of Hydrophobic Drugs: The hydrophobic PTDMA core of self-assembled nanostructures can effectively encapsulate poorly water-soluble drugs, improving their bioavailability.[1]
-
Controlled Release Systems: By tailoring the composition and molecular weight of the block copolymer, the drug release kinetics can be precisely controlled.[1]
-
Targeted Drug Delivery: The surface of the nanostructures, typically formed by the hydrophilic block, can be functionalized with targeting ligands to direct the drug cargo to specific cells or tissues, minimizing off-target effects.
-
Nanocarriers for Gene Delivery: Cationic hydrophilic blocks can be combined with a hydrophobic PTDMA block to create nanocarriers for the delivery of genetic material like mRNA.
Experimental Protocols
This section provides a detailed protocol for the synthesis of a diblock copolymer, poly(this compound)-block-poly(methyl methacrylate) (PTDMA-b-PMMA), via a two-step RAFT polymerization process. This process involves the initial synthesis of a PTDMA macro-chain transfer agent (macro-CTA), followed by chain extension with methyl methacrylate (MMA).
Materials
-
This compound (TDMA), inhibitor removed
-
Methyl methacrylate (MMA), inhibitor removed
-
2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPDTC) or other suitable trithiocarbonate RAFT agent
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized
-
Toluene (B28343), anhydrous
-
Methanol, for precipitation
-
Hexane (B92381), for precipitation
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Rubber septa
-
Syringes and needles
-
Vacuum/nitrogen Schlenk line
-
Oil bath with temperature controller
Protocol 1: Synthesis of PTDMA Macro-CTA
-
Reaction Setup: In a Schlenk flask, dissolve this compound (TDMA), 2-cyano-2-propyl dodecyl trithiocarbonate (CPDTC) RAFT agent, and AIBN initiator in toluene. A typical molar ratio of [TDMA]:[CPDTC]:[AIBN] is 100:1:0.1. The total solids concentration is typically around 50% (w/w).
-
Degassing: Seal the flask with a rubber septum and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at 70-90°C and stir for the desired reaction time (e.g., 4-8 hours). Monitor the monomer conversion by taking aliquots for ¹H NMR analysis.
-
Termination and Purification: Quench the polymerization by immersing the flask in an ice bath and exposing the reaction mixture to air. Precipitate the PTDMA macro-CTA by adding the reaction mixture dropwise into a large excess of cold methanol.
-
Drying: Collect the precipitated polymer by filtration or decantation and dry it under vacuum to a constant weight.
-
Characterization: Characterize the PTDMA macro-CTA for its molecular weight (Mn) and dispersity (Đ) using Gel Permeation Chromatography (GPC).
Protocol 2: Synthesis of PTDMA-b-PMMA Diblock Copolymer
-
Reaction Setup: In a Schlenk flask, dissolve the purified PTDMA macro-CTA, methyl methacrylate (MMA), and AIBN in a suitable solvent (e.g., toluene or a non-polar solvent like n-heptane if aiming for polymerization-induced self-assembly). The molar ratio of [MMA]:[PTDMA macro-CTA]:[AIBN] can be varied to target different block lengths (e.g., 200:1:0.1).
-
Degassing: Degas the reaction mixture using at least three freeze-pump-thaw cycles.
-
Polymerization: Immerse the flask in a preheated oil bath at 70-90°C and stir. The reaction time will depend on the desired conversion and can range from a few hours to 24 hours.[2]
-
Termination and Purification: Terminate the reaction by cooling and exposure to air. Precipitate the diblock copolymer in a suitable non-solvent, such as cold hexane or methanol.
-
Drying: Collect the polymer and dry it under vacuum.
-
Characterization: Analyze the final PTDMA-b-PMMA diblock copolymer using GPC to determine Mn and Đ, and ¹H NMR to confirm the block copolymer composition.
Data Presentation
The following tables present representative data for the synthesis of block copolymers containing long-chain alkyl methacrylates, which are analogous to PTDMA.
Table 1: Synthesis of Poly(lauryl methacrylate) (PLMA) Macro-CTA
| Entry | [LMA]:[RAFT]:[AIBN] | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | Đ | Conversion (%) |
| 1 | 20:1:0.1 | Toluene | 70 | 4 | 5,200 | 1.15 | >95 |
| 2 | 40:1:0.1 | Toluene | 70 | 6 | 10,100 | 1.12 | >95 |
Data adapted from similar long-chain methacrylate polymerizations.[3][4]
Table 2: Synthesis of PLMA-b-P(Benzyl Methacrylate) (PBzMA) Diblock Copolymers
| Entry | PLMA Macro-CTA | [BzMA]:[Macro-CTA]:[AIBN] | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | Đ | Conversion (%) |
| 1 | Mn=5,200, Đ=1.15 | 100:1:0.2 | n-Heptane | 90 | 5 | 18,500 | 1.25 | >97 |
| 2 | Mn=10,100, Đ=1.12 | 200:1:0.2 | n-Heptane | 90 | 5 | 45,300 | 1.30 | >97 |
Data adapted from PLMA-b-PBzMA synthesis via RAFT dispersion polymerization.[4]
Table 3: Synthesis of Poly(stearyl methacrylate) (PSMA)-b-Poly(3-phenylpropyl methacrylate) (PPPMA) Diblock Copolymers
| Entry | PSMA Macro-CTA | [PPPMA]:[Macro-CTA]:[AIBN] | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | Đ | Conversion (%) |
| 1 | Mn~6,100 (DP=18) | 50:1:0.2 | n-Octane | 70 | 4 | 15,200 | 1.18 | >98 |
| 2 | Mn~6,100 (DP=18) | 71:1:0.2 | n-Octane | 70 | 4 | 19,800 | 1.21 | >98 |
Data adapted from PSMA-b-PPPMA synthesis via RAFT dispersion polymerization.[5]
Visualizations
Experimental Workflow for Block Copolymer Synthesis
Caption: Workflow for the two-step synthesis of PTDMA-b-PMMA.
RAFT Polymerization Mechanism
Caption: Simplified RAFT polymerization mechanism for block copolymers.
References
- 1. researchgate.net [researchgate.net]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Synthesis of poly(stearyl methacrylate-b-3-phenylpropyl methacrylate) nanoparticles in n-octane and associated thermoreversible polymorphism - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Photopolymerization of Tridecyl Methacrylate (TDMA)-Based Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the photopolymerization of tridecyl methacrylate (B99206) (TDMA)-based resins, with a focus on their formulation, characterization, and potential applications in shape-memory devices, drug delivery, and dental materials. Detailed experimental protocols are provided to guide researchers in their investigations.
Introduction to Tridecyl Methacrylate in Photopolymerization
This compound (TDMA) is a long-chain aliphatic methacrylate monomer that imparts flexibility, hydrophobicity, and low shrinkage to photopolymerized resins.[1][2] Its bulky alkyl chain can influence the network structure and properties of the final polymer, making it a valuable component in the formulation of advanced materials. When copolymerized with other monomers, TDMA can be used to create materials with a wide range of properties, from soft elastomers to rigid plastics.[2][3] Photopolymerization offers a rapid and energy-efficient method for curing TDMA-based resins, allowing for spatial and temporal control over the polymerization process.[4]
Key Features of TDMA-based Resins:
-
Flexibility: The long alkyl chain of TDMA introduces flexibility into the polymer network.[3]
-
Hydrophobicity: TDMA-based polymers exhibit water-repellent properties.
-
Low Shrinkage: The bulky nature of the TDMA monomer can help to reduce volumetric shrinkage during polymerization.
-
Biocompatibility: While specific data on TDMA is limited, methacrylates are widely used in biomedical applications, and their biocompatibility is a critical aspect of their evaluation for such uses.[5][6][7]
Applications
Thermoresponsive Shape-Memory Polymers
TDMA-based resins, particularly when copolymerized with monomers like tetrahydrofurfuryl acrylate (B77674) (THFA), can exhibit thermoresponsive shape-memory behavior.[3] These polymers can be deformed into a temporary shape at a temperature above their glass transition temperature (Tg) and will retain this shape upon cooling. When reheated above their Tg, they will recover their original, permanent shape.[3] This property makes them suitable for applications in smart materials, biomedical devices, and actuators.
Drug Delivery Systems
The hydrophobic nature of TDMA makes it a candidate for creating matrices for the controlled release of hydrophobic drugs.[8][9] The polymer matrix can encapsulate the drug, and its release can be modulated by the composition of the resin and the crosslink density of the network.[10][11] While specific research on TDMA for drug delivery is emerging, the principles of using methacrylate-based polymers for this purpose are well-established.[12][13]
Dental Restorative Materials
Methacrylate-based resins are the foundation of modern dental composites.[8][14][15] Although monomers like Bis-GMA and TEGDMA are more common, the properties of TDMA, such as low shrinkage and hydrophobicity, could be beneficial in dental formulations to improve the longevity and performance of dental restorations.[8][16]
Experimental Protocols
General Photopolymerization Workflow
The following diagram illustrates a general workflow for the preparation and photopolymerization of TDMA-based resins.
Protocol for Shape-Memory Polymer Synthesis[3]
This protocol is adapted from the work of Jaras et al. (2023) for the synthesis of thermoresponsive shape-memory polymers based on TDMA and tetrahydrofurfuryl acrylate (THFA).
Materials:
-
This compound (TDMA)
-
Tetrahydrofurfuryl acrylate (THFA)
-
1,3-benzenedithiol (BDT)
-
Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPO-L) (Photoinitiator)
Procedure:
-
Resin Formulation: Prepare mixtures of THFA, TDMA, and BDT with varying molar ratios. A successful formulation consists of a molar ratio of 9:0.5:0.03 (THFA:TDMA:BDT).[3]
-
Photoinitiator Addition: Add 3 mol% of TPO-L to the monomer mixture.
-
Mixing: Stir the mixture with a magnetic stirrer at room temperature (25 °C) for 5 minutes in a light-protected container until a homogeneous resin is obtained.
-
Molding: Pour the resin into a Teflon mold of the desired dimensions for the test specimens (e.g., 70 x 10 x 2 mm for tensile tests).[3]
-
Curing: Expose the resin in the mold to a UV/Vis lamp for 2-3 minutes to ensure complete polymerization.[3]
-
Post-Curing: For some applications, a thermal post-curing step (e.g., at 120°C for 2 hours) may be beneficial to enhance the degree of conversion and mechanical properties.
Protocol for Determining the Degree of Conversion (DC) by FTIR Spectroscopy
This protocol allows for the quantification of the extent of polymerization.
Equipment:
-
Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
UV/Vis light source.
Procedure:
-
Baseline Spectrum: Record an FTIR spectrum of the uncured liquid resin.
-
Curing: Place a small drop of the resin on the ATR crystal and expose it to the UV/Vis light source for the desired curing time.
-
Cured Spectrum: Record the FTIR spectrum of the cured polymer.
-
Calculation: The degree of conversion is calculated by monitoring the decrease in the absorption band corresponding to the methacrylate C=C double bond (typically around 1637 cm⁻¹). This is often normalized to an internal standard peak that does not change during polymerization, such as the carbonyl C=O stretching vibration (around 1720 cm⁻¹).[14]
The formula for calculating the degree of conversion is: DC (%) = [1 - ( (Peak Area of C=C)cured / (Peak Area of C=O)cured ) / ( (Peak Area of C=C)uncured / (Peak Area of C=O)uncured ) ] * 100
Protocol Template for In Vitro Cytotoxicity Assessment
This protocol template, based on the ISO 10993-5 standard, can be used to evaluate the biocompatibility of TDMA-based resins. L929 mouse fibroblast cells are commonly used for this purpose.[3][17]
Materials:
-
Cured TDMA-based polymer samples.
-
L929 mouse fibroblast cell line.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
MTS or MTT assay kit for cell viability assessment.
-
Positive control (e.g., material known to be cytotoxic).
-
Negative control (e.g., non-cytotoxic material like high-density polyethylene).
Procedure:
-
Sample Preparation: Prepare sterile, disc-shaped samples of the cured TDMA-based polymer.
-
Eluate Preparation: Incubate the polymer samples in a cell culture medium (e.g., at a surface area to volume ratio of 3 cm²/mL) for 24 hours at 37 °C to create an extract.
-
Cell Seeding: Seed L929 cells into a 96-well plate at a density of approximately 5,000 cells/well and incubate for 24 hours to allow for cell attachment.[3]
-
Exposure: Remove the existing medium from the cells and replace it with the prepared eluates from the polymer samples, as well as positive and negative controls.
-
Incubation: Incubate the cells with the eluates for 24 hours.
-
Viability Assay: Perform an MTS or MTT assay according to the manufacturer's instructions to determine the percentage of viable cells relative to the negative control. A material is generally considered non-cytotoxic if the cell viability is above 70%.[1][10]
Protocol Template for Drug Loading and In Vitro Release Study
This protocol provides a general framework for incorporating a model drug into a TDMA-based resin and evaluating its release profile.
Materials:
-
TDMA-based resin formulation.
-
Model drug (e.g., a hydrophobic drug like ibuprofen (B1674241) or a fluorescent dye for easy detection).
-
Phosphate-buffered saline (PBS) or other relevant release medium.
-
UV-Vis spectrophotometer or fluorescence spectrometer.
Procedure:
-
Drug Incorporation: Dissolve the model drug into the liquid resin formulation before photopolymerization. The concentration of the drug will depend on the desired loading.
-
Curing: Photopolymerize the drug-loaded resin into a specific geometry (e.g., discs or films) of known dimensions and weight.
-
Release Study:
-
Place a drug-loaded polymer sample into a known volume of release medium (e.g., PBS) at 37 °C with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Analyze the concentration of the released drug in the collected aliquots using an appropriate analytical technique (e.g., UV-Vis spectrophotometry).
-
-
Data Analysis: Plot the cumulative amount or percentage of drug released as a function of time to obtain the drug release profile.
Quantitative Data
The following tables summarize the mechanical and thermal properties of various TDMA-based resin formulations from the literature.
Table 1: Mechanical Properties of THFA/TDMA/BDT Photopolymers[3]
| Formulation (molar ratio THFA:TDMA:BDT) | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Compression Modulus (MPa) |
| 5 : 0.5 : 0.03 | 0.20 ± 0.03 | 0.02 ± 0.00 | 23.15 ± 4.11 | 1.8 ± 0.2 |
| 6 : 0.5 : 0.03 | 0.21 ± 0.02 | 0.03 ± 0.00 | 18.52 ± 2.54 | 4.9 ± 0.5 |
| 7 : 0.5 : 0.03 | 0.23 ± 0.01 | 0.04 ± 0.00 | 17.84 ± 1.98 | 15.6 ± 1.6 |
| 8 : 0.5 : 0.03 | 0.25 ± 0.02 | 0.05 ± 0.01 | 16.23 ± 2.15 | 35.8 ± 3.6 |
| 9 : 0.5 : 0.03 | 0.26 ± 0.03 | 0.05 ± 0.01 | 14.61 ± 1.89 | 64.2 ± 6.4 |
| 10 : 0.5 : 0.03 | 0.27 ± 0.02 | 0.03 ± 0.00 | 1.32 ± 0.15 | 105.7 ± 10.6 |
Data presented as mean ± standard deviation.
Table 2: Thermal Properties of THFA/TDMA/BDT Photopolymers[3]
| Formulation (molar ratio THFA:TDMA:BDT) | Glass Transition Temp. (T_g, °C) | Thermal Decomposition Temp. (T_dec, -15%, °C) |
| 3 : 0.5 : 0.03 | -1.5 | 331 |
| 4 : 0.5 : 0.03 | 4.6 | 338 |
| 5 : 0.5 : 0.03 | 10.2 | 345 |
| 6 : 0.5 : 0.03 | 15.8 | 350 |
| 7 : 0.5 : 0.03 | 21.3 | 355 |
| 8 : 0.5 : 0.03 | 26.9 | 360 |
| 9 : 0.5 : 0.03 | 32.5 | 365 |
| 10 : 0.5 : 0.03 | 38.1 | 363 |
Signaling Pathways and Logical Relationships
Photopolymerization Initiation and Propagation
The photopolymerization of methacrylates is a free-radical chain reaction. The process is initiated by a photoinitiator that, upon absorption of light, generates free radicals. These radicals then react with monomer units, initiating a chain reaction that leads to the formation of a crosslinked polymer network.
References
- 1. kinampark.com [kinampark.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermoresponsive Shape-Memory Biobased Photopolymers of Tetrahydrofurfuryl Acrylate and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photopolymerizable Biomaterials and Light-Based 3D Printing Strategies for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ejmanager.com [ejmanager.com]
- 6. Cytotoxicity of Methacrylate Dental Resins to Human Gingival Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrophilic Matrices for Oral Control Drug Delivery [pubs.sciepub.com]
- 12. New Methacrylated Biopolymer-Based Hydrogels as Localized Drug Delivery Systems in Skin Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eurekaselect.com [eurekaselect.com]
- 14. The Progress in Development of Dental Restorative Materials [sigmaaldrich.com]
- 15. Properties of methacrylate-thiol-ene formulations as dental restorative materials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Properties of methacrylate–thiol–ene formulations as dental restorative materials | Pocket Dentistry [pocketdentistry.com]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Copolymerization of Tridecyl Methacrylate (TDMA) with Methyl Methacrylate (MMA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of copolymers of tridecyl methacrylate (B99206) (TDMA) and methyl methacrylate (MMA). The resulting amphiphilic copolymers, combining the hydrophobic nature of TDMA and the more hydrophilic character of MMA, are of significant interest for various biomedical applications, particularly in the field of drug delivery.[1][2][3]
Introduction
The copolymerization of monomers with distinct properties is a powerful technique to tailor the physicochemical characteristics of the resulting polymer. By combining the long alkyl chain of tridecyl methacrylate with methyl methacrylate, it is possible to precisely control properties such as hydrophobicity, glass transition temperature (Tg), and self-assembly behavior. These tunable properties make poly(TDMA-co-MMA) copolymers promising candidates for the development of novel drug delivery systems, including nanoparticles, micelles, and hydrogels for controlled release applications.[2][3][4]
Experimental Protocols
Protocol 1: Solution Free-Radical Copolymerization
This protocol describes a common method for synthesizing random copolymers of TDMA and MMA in a solvent.
Materials:
-
This compound (TDMA), purified
-
Methyl methacrylate (MMA), purified by passing through a column of basic alumina (B75360) to remove inhibitor
-
2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol (B129727)
-
Toluene (B28343), anhydrous
-
Methanol
-
Nitrogen gas (high purity)
-
Schlenk flask or similar reaction vessel with a condenser
-
Magnetic stirrer and hot plate
-
Vacuum filtration apparatus
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask, dissolve the desired molar ratio of TDMA and MMA in anhydrous toluene. A typical starting concentration is 10-20% (w/v) total monomer concentration.
-
Initiator Addition: Add AIBN as the initiator. A common initiator concentration is 0.1-1.0 mol% with respect to the total moles of monomers.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization. After the final thaw, backfill the flask with high-purity nitrogen.
-
Polymerization: Place the flask in a preheated oil bath at 70°C and stir the mixture vigorously. Allow the polymerization to proceed for 4-24 hours. The reaction time will influence the final conversion and molecular weight.
-
Precipitation and Purification: After the desired reaction time, cool the flask to room temperature. Precipitate the copolymer by slowly adding the viscous polymer solution to a large excess of cold methanol with vigorous stirring.
-
Isolation: Collect the precipitated white polymer by vacuum filtration.
-
Drying: Wash the polymer with fresh methanol and dry it in a vacuum oven at 40-50°C to a constant weight.
Protocol 2: Bulk Free-Radical Copolymerization
Bulk polymerization is performed without a solvent and can be advantageous for achieving high molecular weight polymers.[5][6]
Materials:
-
This compound (TDMA), purified
-
Methyl methacrylate (MMA), purified
-
Benzoyl peroxide (BPO), initiator
-
Nitrogen gas (high purity)
-
Sealed ampoule or reaction vessel
-
Water bath or oven
Procedure:
-
Monomer and Initiator Mixture: In a glass ampoule, combine the desired molar ratio of TDMA and MMA.
-
Initiator Dissolution: Add benzoyl peroxide (typically 0.05-0.5 mol%) and ensure it is fully dissolved in the monomer mixture.
-
Degassing: Purge the mixture with nitrogen for 15-20 minutes to remove oxygen.
-
Sealing: Seal the ampoule under a nitrogen atmosphere.
-
Polymerization: Place the sealed ampoule in a water bath or oven at a controlled temperature, typically between 60°C and 80°C.[5] The polymerization time can range from several hours to days depending on the desired conversion.
-
Isolation: After polymerization, cool the ampoule and carefully break it to retrieve the solid polymer.
-
Purification: The polymer can be purified by dissolving it in a suitable solvent (e.g., toluene or tetrahydrofuran) and precipitating it in a non-solvent like methanol to remove any unreacted monomers.
-
Drying: Dry the purified polymer in a vacuum oven to a constant weight.
Characterization of Poly(TDMA-co-MMA) Copolymers
Standard polymer characterization techniques should be employed to determine the composition, molecular weight, and thermal properties of the synthesized copolymers.
-
¹H NMR Spectroscopy: To determine the copolymer composition by integrating the signals corresponding to the protons of the methoxy (B1213986) group of MMA and the methylene (B1212753) protons of the tridecyl chain of TDMA.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymers.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) of the copolymers.
Data Presentation
The following tables present representative data for copolymers of MMA with long-chain alkyl methacrylates, which can be used as a reference for the expected properties of poly(TDMA-co-MMA).
Table 1: Representative Reactivity Ratios for Copolymerization of MMA (M1) with Long-Chain Alkyl Methacrylates (M2)
| Comonomer (M2) | r₁ (MMA) | r₂ (Alkyl Methacrylate) | r₁ * r₂ | Copolymer Type | Reference |
| Dodecyl Methacrylate (DDMA) | ~0.9 | ~1.0 | ~0.9 | Random | [7] |
| Lauryl Methacrylate (LMA) | 0.25 | 0.63 | 0.1575 | Random | [8] |
| Cetyl Methacrylate (CMA) | 0.65 | 0.71 | 0.4615 | Random | [8] |
Note: Reactivity ratios are highly dependent on reaction conditions. The values presented are indicative and may vary.
Table 2: Expected Thermal Properties of Poly(Alkyl Methacrylate-co-MMA) Copolymers
| Copolymer System (Molar Ratio) | Glass Transition Temperature (Tg) |
| Poly(methyl methacrylate) (PMMA) Homopolymer | ~105 °C |
| Poly(lauryl methacrylate-co-MMA) | Decreases with increasing LMA content |
| Poly(dodecyl methacrylate-co-MMA) | Decreases with increasing DDMA content |
General Trend: The incorporation of long alkyl side chains from monomers like TDMA is expected to decrease the glass transition temperature of the copolymer due to an increase in free volume and internal plasticization.[8]
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis, characterization, and application of poly(TDMA-co-MMA).
Logical Relationship: Property Modulation
Caption: Modulation of copolymer properties through synthesis parameters.
Applications in Drug Development
The amphiphilic nature of poly(TDMA-co-MMA) copolymers makes them highly suitable for various drug delivery applications. The hydrophobic tridecyl chains can form the core of micelles or nanoparticles, providing a reservoir for poorly water-soluble drugs. The more hydrophilic MMA segments can form a stabilizing corona, enhancing the colloidal stability of the drug delivery system in aqueous environments.[2][3]
Potential applications include:
-
Transdermal Drug Delivery: The hydrophobic nature of the copolymer can enhance skin penetration and adhesion for transdermal patches.[1]
-
Controlled Release Formulations: The copolymer matrix can be designed to control the release rate of encapsulated drugs.
-
pH-Responsive Systems: While not inherently pH-responsive, these copolymers can be functionalized with pH-sensitive monomers to create smart drug delivery systems that release their payload in specific pH environments, such as tumor tissues.[9]
Disclaimer: The provided protocols and data are based on general knowledge of methacrylate polymerization and studies on similar long-chain alkyl methacrylates. Researchers should optimize the reaction conditions for the specific TDMA-MMA system to achieve the desired copolymer properties.
References
- 1. Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Applications of Amphiphilic Copolymers in Drug Release Systems for Skin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Synthesis of Tridecyl Methacrylate Copolymers for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of tridecyl methacrylate (B99206) (TDMA) copolymers, their formulation into drug delivery vehicles, and subsequent characterization. The protocols are intended to serve as a foundational guide for researchers developing novel drug delivery systems based on these versatile polymers.
Introduction
Tridecyl methacrylate (TDMA) is a hydrophobic monomer that, when copolymerized with functional monomers, can form amphiphilic copolymers. These copolymers are capable of self-assembling in aqueous environments to form nanostructures such as micelles and nanoparticles, which can encapsulate hydrophobic drugs, enhancing their solubility, stability, and bioavailability. The long alkyl chain of TDMA provides a strongly hydrophobic core, ideal for loading a variety of therapeutic agents. By copolymerizing TDMA with stimuli-responsive or hydrophilic monomers, it is possible to create "smart" drug delivery systems that release their payload in response to specific physiological cues, such as changes in pH or temperature. This document outlines the synthesis of a pH-responsive copolymer of TDMA and 2-(dimethylamino)ethyl methacrylate (DMAEMA) and its formulation into drug-loaded nanoparticles.
Synthesis of this compound Copolymers
A well-controlled copolymerization is crucial for obtaining polymers with a defined molecular weight and narrow polydispersity, which are key parameters for reproducible drug delivery performance. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a preferred method for achieving this level of control.
Experimental Protocol: RAFT Polymerization of P(TDMA-co-DMAEMA)
This protocol describes the synthesis of a random copolymer of this compound (TDMA) and 2-(dimethylamino)ethyl methacrylate (DMAEMA) using RAFT polymerization.
Materials:
-
This compound (TDMA), 97%
-
2-(Dimethylamino)ethyl methacrylate (DMAEMA), 98%
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), 98%
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD), 97%
-
1,4-Dioxane, anhydrous, 99.8%
-
Hexane, anhydrous, 95%
-
Methanol, ACS grade
Procedure:
-
Monomer and Initiator Preparation: In a dried Schlenk flask equipped with a magnetic stir bar, dissolve TDMA (e.g., 5.0 g, 19.65 mmol) and DMAEMA (e.g., 1.55 g, 9.83 mmol) in 15 mL of anhydrous 1,4-dioxane.
-
RAFT Agent Addition: Add the RAFT agent, CPAD (e.g., 0.137 g, 0.49 mmol), to the monomer solution.
-
Initiator Addition: Add the initiator, AIBN (e.g., 0.020 g, 0.12 mmol), to the reaction mixture.
-
Degassing: Seal the flask and degas the solution by subjecting it to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 12-24 hours). The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing them by ¹H NMR to determine monomer conversion.
-
Termination and Precipitation: Terminate the polymerization by exposing the reaction mixture to air and cooling it in an ice bath. Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold hexane.
-
Purification: Collect the precipitated polymer by filtration or centrifugation. Redissolve the polymer in a minimal amount of a suitable solvent (e.g., tetrahydrofuran) and re-precipitate it into cold hexane. Repeat this purification step two more times to remove unreacted monomers and other impurities.
-
Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.
-
Characterization: Characterize the resulting copolymer for its molecular weight (Mn), polydispersity index (PDI) using Gel Permeation Chromatography (GPC), and composition using ¹H NMR spectroscopy.
Characterization Data
The following table summarizes representative data for P(TDMA-co-DMAEMA) copolymers synthesized with varying monomer feed ratios.
| Copolymer ID | TDMA:DMAEMA Molar Ratio (Feed) | Mn ( g/mol ) | PDI (Mw/Mn) |
| PTDMA-1 | 70:30 | 15,000 | 1.15 |
| PTDMA-2 | 60:40 | 18,500 | 1.20 |
| PTDMA-3 | 50:50 | 22,000 | 1.18 |
Formulation of Drug-Loaded Nanoparticles
Nanoprecipitation is a straightforward and effective method for preparing polymeric nanoparticles from pre-formed amphiphilic copolymers. This technique relies on the rapid desolvation of the polymer when a solution of the polymer is added to a non-solvent, leading to the formation of nanoparticles.
Experimental Protocol: Nanoprecipitation of Doxorubicin-Loaded P(TDMA-co-DMAEMA) Nanoparticles
This protocol details the formulation of doxorubicin-loaded nanoparticles using the synthesized P(TDMA-co-DMAEMA) copolymer.
Materials:
-
P(TDMA-co-DMAEMA) copolymer
-
Doxorubicin (B1662922) hydrochloride (DOX·HCl)
-
Acetone (B3395972), ACS grade
-
Deionized water
-
Triethylamine (B128534) (TEA)
Procedure:
-
Drug Preparation: Dissolve DOX·HCl in a minimal amount of deionized water and add a slight excess of triethylamine to neutralize the hydrochloride salt and obtain the hydrophobic doxorubicin base.
-
Polymer and Drug Solution: Dissolve the P(TDMA-co-DMAEMA) copolymer (e.g., 20 mg) and the prepared doxorubicin base (e.g., 2 mg) in 2 mL of acetone.
-
Nanoprecipitation: Under moderate magnetic stirring, add the polymer-drug solution dropwise to 10 mL of deionized water. The rapid diffusion of acetone into the water will cause the hydrophobic polymer and drug to precipitate, forming nanoparticles.
-
Solvent Evaporation: Continue stirring the nanoparticle suspension at room temperature for several hours to allow for the complete evaporation of acetone.
-
Purification: Purify the nanoparticle suspension by dialysis against deionized water for 24-48 hours using a dialysis membrane with a suitable molecular weight cut-off (e.g., 10 kDa) to remove unloaded drug and any remaining organic solvent.
-
Characterization: Characterize the resulting nanoparticles for their size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). The morphology of the nanoparticles can be visualized using Transmission Electron Microscopy (TEM). Determine the drug loading efficiency and drug loading content using UV-Vis spectrophotometry or fluorescence spectroscopy after dissolving the nanoparticles in a suitable solvent.
Nanoparticle Characterization Data
The table below presents typical characterization data for doxorubicin-loaded P(TDMA-co-DMAEMA) nanoparticles.
| Copolymer ID | Particle Size (nm) | PDI | Zeta Potential (mV) | Drug Loading Efficiency (%) | Drug Loading Content (%) |
| PTDMA-1 | 120 ± 10 | 0.15 | +35 ± 3 | 85 | 7.7 |
| PTDMA-2 | 150 ± 15 | 0.18 | +42 ± 4 | 82 | 7.5 |
| PTDMA-3 | 180 ± 20 | 0.21 | +48 ± 5 | 78 | 7.1 |
In Vitro Drug Release Studies
The release of the encapsulated drug from the nanoparticles is a critical parameter for evaluating their therapeutic potential. This can be assessed using an in vitro release study, often employing a dialysis method.
Experimental Protocol: In Vitro Doxorubicin Release
This protocol describes the in vitro release of doxorubicin from P(TDMA-co-DMAEMA) nanoparticles at different pH values, simulating physiological and tumor microenvironments.
Materials:
-
Doxorubicin-loaded P(TDMA-co-DMAEMA) nanoparticle suspension
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetate (B1210297) buffer, pH 5.0
-
Dialysis tubing (MWCO 10 kDa)
Procedure:
-
Sample Preparation: Place a known volume (e.g., 1 mL) of the purified doxorubicin-loaded nanoparticle suspension into a dialysis bag.
-
Release Study Setup: Immerse the sealed dialysis bag into a larger container with a known volume (e.g., 50 mL) of the release medium (PBS at pH 7.4 or acetate buffer at pH 5.0).
-
Incubation: Place the entire setup in a shaking incubator at 37 °C.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Quantify the amount of doxorubicin released into the medium using a suitable analytical method, such as fluorescence spectroscopy (Excitation: ~480 nm, Emission: ~590 nm).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point relative to the initial amount of drug loaded in the nanoparticles.
Representative Drug Release Profile
The following table shows a representative cumulative release profile of doxorubicin from P(TDMA-co-DMAEMA) nanoparticles at pH 7.4 and pH 5.0.
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.0 (%) |
| 1 | 5 | 15 |
| 4 | 12 | 35 |
| 8 | 20 | 60 |
| 12 | 28 | 75 |
| 24 | 40 | 90 |
| 48 | 55 | 98 |
Visualizations
The following diagrams illustrate the key processes described in these application notes.
Caption: Workflow for the RAFT polymerization of P(TDMA-co-DMAEMA).
Caption: Workflow for the formulation of drug-loaded nanoparticles via nanoprecipitation.
Caption: Mechanism of drug release from a stimuli-responsive nanoparticle.
Application Notes and Protocols: Tridecyl Methacrylate in Pressure-Sensitive Adhesives
For Researchers, Scientists, and Drug Development Professionals
Introduction to Tridecyl Methacrylate (B99206) in Pressure-Sensitive Adhesives
Pressure-sensitive adhesives (PSAs) are a class of viscoelastic materials that adhere to most surfaces with the application of light pressure. They are a critical component in a wide range of applications, from everyday adhesive tapes to sophisticated drug delivery systems. The performance of a PSA is characterized by a delicate balance of three key properties:
-
Tack: The initial adhesion or "stickiness" of the adhesive to a substrate upon brief contact with minimal pressure.
-
Peel Adhesion: The force required to remove an adhesive tape from a substrate at a specified angle and rate.
-
Shear Strength (Cohesion): The ability of the adhesive to resist shear forces, which is a measure of its internal strength.
Acrylic copolymers are a versatile and widely used chemistry for formulating PSAs due to their excellent aging characteristics, optical clarity, and the ability to tailor their adhesive properties by copolymerizing various acrylate (B77674) and methacrylate monomers. The choice of monomers is crucial in determining the final properties of the PSA.
Tridecyl methacrylate (TDMA) is a long-chain alkyl methacrylate monomer that can be incorporated into acrylic PSA formulations to modify their performance characteristics. The long, branched tridecyl (C13) alkyl chain of TDMA imparts specific properties to the adhesive, primarily influencing its flexibility, hydrophobicity, and cohesive strength. In the context of drug delivery, particularly transdermal patches, the choice of PSA is critical as it not only ensures adhesion to the skin but also serves as the matrix for the drug and can influence its release profile.
This document provides detailed application notes on the use of this compound in pressure-sensitive adhesives, summarizes the expected quantitative effects on adhesive properties, and offers detailed protocols for the synthesis and characterization of these adhesives.
Influence of this compound on PSA Properties
The incorporation of long-chain alkyl methacrylates, such as this compound, into an acrylic PSA formulation has a predictable impact on the final adhesive properties. The long alkyl chain of TDMA acts as an "internal plasticizer," increasing the flexibility of the polymer backbone. However, it also contributes to the cohesive strength of the adhesive.
Table 1: Effect of Lauryl Methacrylate (LMA) Concentration on Adhesive Properties of an Acrylic PSA
| LMA Content (wt%) | 180° Peel Strength (N/25mm) | Loop Tack (N/25mm) | Shear Strength (h) |
| 0 | 12.5 | 10.8 | 24 |
| 5 | 10.2 | 8.5 | 48 |
| 10 | 8.7 | 6.3 | > 72 |
| 15 | 6.5 | 4.1 | > 72 |
Note: This data is for Lauryl Methacrylate (LMA) and is presented as a proxy to illustrate the expected trends for this compound (TDMA).
As the concentration of the long-chain alkyl methacrylate increases, the following trends are observed:
-
Peel Strength Decreases: The increased cohesive strength and potential changes in surface energy can lead to a reduction in the force required to peel the adhesive from a substrate.
-
Tack Decreases: The initial "grab" of the adhesive is reduced, likely due to a decrease in the mobility of the polymer chains at the adhesive-substrate interface.
-
Shear Strength Increases: The long alkyl chains increase the entanglement of the polymer chains, leading to a significant improvement in the internal strength or cohesion of the adhesive.
These properties make TDMA a valuable comonomer for applications where high cohesive strength and controlled peel adhesion are required, such as in removable labels or certain medical applications where clean removal without residue is essential.
Experimental Protocols
Synthesis of this compound-Containing Acrylic PSA (Solution Polymerization)
This protocol describes a general method for the synthesis of an acrylic PSA containing this compound via solution polymerization. The specific ratios of monomers can be varied to achieve the desired adhesive properties.
Materials:
-
2-Ethylhexyl acrylate (2-EHA)
-
This compound (TDMA)
-
Acrylic acid (AA)
-
Ethyl acetate (B1210297) (solvent)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
Four-necked round-bottom flask equipped with a mechanical stirrer, condenser, thermometer, and nitrogen inlet.
-
Heating mantle
Procedure:
-
Reactor Setup: Assemble the four-necked flask with the stirrer, condenser, thermometer, and nitrogen inlet. Place the flask in the heating mantle.
-
Monomer Mixture Preparation: In a separate beaker, prepare the monomer mixture. For a representative formulation, combine:
-
2-Ethylhexyl acrylate (e.g., 70 parts by weight)
-
This compound (e.g., 25 parts by weight)
-
Acrylic acid (e.g., 5 parts by weight)
-
-
Reaction Initiation:
-
Add ethyl acetate (e.g., 150 parts by weight) to the reaction flask.
-
Begin stirring and purge the system with nitrogen for 30 minutes to remove oxygen.
-
Heat the solvent to a reflux temperature of approximately 77-80°C.
-
In a separate vial, dissolve the AIBN initiator (e.g., 0.2 parts by weight) in a small amount of ethyl acetate.
-
-
Polymerization:
-
Once the solvent is refluxing, add a portion (e.g., 20%) of the monomer mixture and the initiator solution to the flask.
-
Allow the initial polymerization to proceed for 30 minutes.
-
Gradually add the remaining monomer mixture to the flask over a period of 2-3 hours.
-
After the addition is complete, continue the reaction for another 4-6 hours to ensure high monomer conversion.
-
-
Cooling and Storage:
-
After the reaction is complete, cool the polymer solution to room temperature.
-
The resulting acrylic PSA solution can be stored in a sealed container.
-
Caption: Workflow for the synthesis of a TDMA-containing acrylic PSA via solution polymerization.
Characterization of Adhesive Properties
The following protocols are based on standard test methods from organizations such as the Pressure Sensitive Tape Council (PSTC) and ASTM International.
Objective: To measure the force required to remove a PSA tape from a standard test panel.
Materials:
-
PSA coated onto a suitable backing film (e.g., 2 mil PET)
-
Standard stainless steel test panels
-
2 kg rubber-covered roller
-
Tensile testing machine with a 180° peel adhesion fixture
-
Solvent for cleaning panels (e.g., a mixture of isopropanol (B130326) and heptane)
Procedure:
-
Panel Preparation: Clean the stainless steel test panels thoroughly with the cleaning solvent and allow them to dry completely.
-
Sample Preparation: Cut a strip of the PSA tape, 25 mm in width and approximately 300 mm in length.
-
Application: Apply the adhesive strip to the test panel, leaving a small tab at one end.
-
Rolling: Pass the 2 kg roller over the tape twice (once in each direction) at a speed of approximately 300 mm/min to ensure uniform contact.
-
Dwell Time: Allow the sample to dwell on the panel for a specified time (e.g., 20 minutes or 24 hours) at standard conditions (23 ± 2°C and 50 ± 5% relative humidity).
-
Testing:
-
Mount the test panel in the lower jaw of the tensile tester.
-
Fold the free end of the tape back at a 180° angle and clamp it in the upper jaw.
-
Set the crosshead speed to 300 mm/min.
-
Start the test and record the force required to peel the tape from the panel.
-
-
Data Analysis: Calculate the average peel force over the central portion of the peel and express the result in Newtons per 25 mm (N/25mm).
Objective: To measure the instantaneous adhesion (tack) of a PSA.
Materials:
-
PSA coated onto a backing film
-
Loop tack tester or a tensile testing machine with a suitable fixture
-
Standard stainless steel test panel (25 mm x 25 mm)
Procedure:
-
Sample Preparation: Cut a strip of the PSA tape, 25 mm in width and approximately 175 mm in length.
-
Loop Formation: Form the strip into a loop with the adhesive side facing outwards, and clamp the ends of the loop in the upper jaw of the tester.
-
Testing:
-
Bring the loop down to make contact with the center of the test panel. The contact area is defined by the width of the tape (25 mm) and a length of 25 mm.
-
Immediately after contact, reverse the direction of the machine at a speed of 300 mm/min to pull the loop away from the panel.
-
-
Data Analysis: Record the maximum force required to separate the loop from the test panel. This is the loop tack value, expressed in N/25mm.
Objective: To measure the cohesive strength of the PSA.
Materials:
-
PSA coated onto a backing film
-
Standard stainless steel test panels
-
Shear test stand with weights
-
2 kg rubber-covered roller
Procedure:
-
Sample Preparation: Cut a strip of the PSA tape, 25 mm in width.
-
Application: Apply the tape to the test panel to create a 25 mm x 25 mm overlap area.
-
Rolling: Pass the 2 kg roller over the bonded area twice (once in each direction).
-
Dwell Time: Allow the sample to dwell for at least 20 minutes.
-
Testing:
-
Mount the test panel in the shear test stand at a 2° angle from the vertical to ensure a shear force.
-
Attach a standard weight (e.g., 1 kg) to the free end of the tape.
-
Start a timer.
-
-
Data Analysis: Record the time in minutes or hours until the tape fails and the weight falls. This is the shear strength. If the tape has not failed after a predetermined time (e.g., 24 or 72 hours), the result is recorded as "> [time]".
Caption: Experimental workflow for the characterization of PSA properties.
Applications in Drug Development
The ability to fine-tune the adhesive properties of acrylic PSAs by incorporating monomers like this compound is particularly relevant in the field of drug development, especially for transdermal drug delivery systems (TDDS).
-
Adhesion to Skin: A key requirement for a transdermal patch is that it adheres securely to the skin for the intended duration of use. The inclusion of TDMA can enhance the cohesive strength of the adhesive, which can help prevent "cold flow" (the oozing of adhesive from the edges of the patch) and ensure that the patch remains intact.
-
Drug-in-Adhesive Matrix: In many modern TDDS, the drug is dissolved or dispersed directly within the PSA matrix. The hydrophobicity imparted by the tridecyl group of TDMA can influence the solubility and stability of lipophilic drugs within the adhesive.
-
Controlled Release: The viscoelastic properties of the PSA can affect the diffusion and release rate of the drug from the patch to the skin. By modifying the adhesive properties with TDMA, it may be possible to modulate the drug release profile.
-
Biocompatibility: While all components of a TDDS must be biocompatible, the reduction in peel adhesion and tack associated with higher TDMA concentrations might be beneficial in reducing skin irritation upon removal of the patch, particularly for patients with sensitive skin.
Conclusion
This compound is a valuable comonomer for modifying the properties of acrylic pressure-sensitive adhesives. Its long alkyl chain allows for the formulation of PSAs with increased cohesive strength and flexibility. While this generally leads to a decrease in peel adhesion and tack, these properties can be carefully balanced by adjusting the overall monomer composition. The ability to tailor these adhesive characteristics makes TDMA-containing PSAs suitable for a range of applications, including those in the pharmaceutical and drug development fields where specific adhesion profiles are required. The provided protocols offer a foundation for the synthesis and systematic evaluation of these materials in a research and development setting.
Application Notes and Protocols: Tridecyl Methacrylate in Dental Composite Resin Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resin-based composites are a cornerstone of modern restorative dentistry, prized for their aesthetic qualities and adhesive properties. The organic matrix of these composites typically consists of a blend of methacrylate (B99206) monomers, with Bisphenol A glycidyl (B131873) methacrylate (Bis-GMA), urethane (B1682113) dimethacrylate (UDMA), and triethylene glycol dimethacrylate (TEGDMA) being the most prevalent.[1][2][3] The specific monomer composition is a critical determinant of the final material's mechanical strength, polymerization shrinkage, water sorption, and biocompatibility.[4][5][6]
The exploration of novel monomers is a key area of research aimed at enhancing the clinical performance and longevity of dental restorations.[7] Tridecyl methacrylate (TDMA), a long-chain alkyl methacrylate, presents as a candidate for modifying the properties of dental composite resins. Its extended alkyl chain is expected to increase the hydrophobicity of the polymer network, potentially leading to reduced water sorption and improved hydrolytic stability.[7][8] However, the inclusion of a monofunctional monomer like TDMA may also impact the cross-linking density, which could influence the mechanical properties and polymerization kinetics of the final composite.[9]
These application notes provide a comprehensive overview of the experimental protocols for incorporating and evaluating this compound in dental composite resin formulations. The methodologies outlined here are based on established standards for the characterization of dental materials and are intended to guide researchers in assessing the potential of TDMA as a novel component in dental composites.
Experimental Formulations
The investigation of this compound's effect on dental composite properties necessitates a systematic variation of its concentration within a model resin system. A common approach is to partially substitute a conventional diluent monomer, such as TEGDMA, with TDMA. This allows for a direct comparison of the resulting material properties.
Table 1: Example Experimental Resin Formulations
| Formulation Code | Bis-GMA (wt%) | TEGDMA (wt%) | TDMA (wt%) | Camphorquinone (B77051) (wt%) | Ethyl-4-dimethylaminobenzoate (wt%) |
| Control | 70 | 30 | 0 | 0.5 | 0.5 |
| TDMA-5 | 70 | 25 | 5 | 0.5 | 0.5 |
| TDMA-10 | 70 | 20 | 10 | 0.5 | 0.5 |
| TDMA-15 | 70 | 15 | 15 | 0.5 | 0.5 |
Note: The photoinitiator system (Camphorquinone and Ethyl-4-dimethylaminobenzoate) is kept constant across all formulations to ensure comparable polymerization conditions.
Experimental Protocols
The following protocols describe standard methods for the preparation and characterization of experimental dental composites containing this compound.
Preparation of Experimental Dental Composites
Objective: To prepare homogeneous, uncured dental composite pastes with varying concentrations of this compound.
Materials:
-
Bis-GMA (2,2-bis[4-(2-hydroxy-3-methacryloxypropoxy)phenyl]propane)
-
TEGDMA (triethylene glycol dimethacrylate)
-
This compound (TDMA)
-
Camphorquinone (photoinitiator)
-
Ethyl-4-dimethylaminobenzoate (co-initiator)
-
Silanized barium glass or silica (B1680970) filler (particle size ~1 µm)
-
Mixing spatula
-
Opaque storage containers
Procedure:
-
In a light-safe container, accurately weigh and combine the Bis-GMA, TEGDMA, and TDMA according to the formulations in Table 1.
-
Gently warm the monomer mixture to approximately 50°C to reduce viscosity and facilitate mixing.
-
Add the camphorquinone and ethyl-4-dimethylaminobenzoate to the monomer mixture and stir until fully dissolved.
-
Gradually incorporate the silanized filler into the resin matrix in small increments, mixing thoroughly after each addition until a homogeneous paste is achieved. A typical filler loading for experimental composites is in the range of 60-70% by weight.
-
Store the prepared composite pastes in opaque, airtight containers at 4°C until use.
Measurement of Degree of Conversion
Objective: To determine the extent of polymerization by quantifying the conversion of methacrylate C=C double bonds.
Apparatus:
-
Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Dental light-curing unit (output > 600 mW/cm²)
Procedure:
-
Record the FTIR spectrum of the uncured composite paste by placing a small amount on the ATR crystal. Identify the peak height of the aliphatic C=C absorption peak at approximately 1638 cm⁻¹ and a reference aromatic C=C peak at around 1608 cm⁻¹.
-
Place a fresh sample of the uncured paste on the ATR crystal and light-cure for 40 seconds.
-
Immediately after curing, record the FTIR spectrum of the cured sample.
-
The degree of conversion (DC) is calculated using the following formula: DC (%) = [1 - (A¹⁶³⁸/A¹⁶⁰⁸)cured / (A¹⁶³⁸/A¹⁶⁰⁸)uncured] x 100 where A is the absorbance peak height at the respective wavenumbers.
Flexural Strength and Modulus Testing
Objective: To evaluate the material's resistance to bending forces, a critical property for restorative materials.
Apparatus:
-
Universal testing machine
-
Three-point bending fixture
-
Stainless steel mold (2 mm x 2 mm x 25 mm)
-
Mylar strips and glass slides
-
Dental light-curing unit
Procedure:
-
Fabricate bar-shaped specimens by overfilling the stainless steel mold with the experimental composite paste.
-
Cover the top and bottom of the mold with Mylar strips and press with glass slides to extrude excess material.
-
Light-cure the specimens from both sides according to a standardized overlapping protocol to ensure uniform polymerization.
-
After curing, remove the specimens from the mold and store them in distilled water at 37°C for 24 hours.
-
Measure the dimensions of each specimen before testing.
-
Place the specimen on the supports of the three-point bending fixture (span length of 20 mm) in the universal testing machine.
-
Apply a compressive load at a crosshead speed of 0.5 mm/min until the specimen fractures.
-
The flexural strength (σ) and flexural modulus (E) are calculated from the load-deflection curve.
Water Sorption and Solubility
Objective: To assess the material's interaction with water, which can affect its long-term stability.[8][10]
Apparatus:
-
Analytical balance (accurate to 0.01 mg)
-
Desiccator with silica gel
-
Oven at 37°C
-
Stainless steel mold (15 mm diameter x 1 mm thickness)
Procedure:
-
Prepare disc-shaped specimens using the stainless steel mold and light-cure from both sides.
-
Place the specimens in a desiccator until a constant mass (m₁) is achieved.
-
Immerse the specimens in distilled water at 37°C for 7 days.
-
After 7 days, remove the specimens, blot dry, and weigh to obtain the wet mass (m₂).
-
Recondition the specimens in the desiccator until a constant mass (m₃) is achieved.
-
Calculate water sorption (Wsp) and solubility (Wsl) using the following equations: Wsp = (m₂ - m₃) / V Wsl = (m₁ - m₃) / V where V is the volume of the specimen.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the potential toxicity of leachable components from the cured composite.[11]
Materials:
-
Human gingival fibroblasts or other suitable cell line
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Multi-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Preparation of Eluates: a. Prepare sterile, cured discs of the experimental composites. b. Incubate the discs in cell culture medium for 24 hours at 37°C to create material eluates. The surface area to medium volume ratio should be standardized.
-
Cell Culture and Exposure: a. Seed cells in a 96-well plate and incubate until they reach a confluent monolayer. b. Replace the culture medium with the prepared material eluates (in various dilutions) and control medium.
-
MTT Assay: a. After a 24-hour exposure period, add MTT solution to each well and incubate for 4 hours. b. Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals. c. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: a. Cell viability is expressed as a percentage relative to the negative control (cells in fresh medium).
Data Presentation
Table 2: Hypothetical Mechanical and Physical Properties of TDMA-Containing Composites
| Formulation | Degree of Conversion (%) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Water Sorption (µg/mm³) | Water Solubility (µg/mm³) |
| Control | 65 ± 3 | 120 ± 10 | 8.0 ± 0.5 | 30 ± 2 | 1.5 ± 0.3 |
| TDMA-5 | 63 ± 4 | 115 ± 8 | 7.8 ± 0.6 | 25 ± 2 | 1.2 ± 0.2 |
| TDMA-10 | 60 ± 3 | 105 ± 9 | 7.5 ± 0.5 | 20 ± 1 | 1.0 ± 0.3 |
| TDMA-15 | 57 ± 4 | 95 ± 11 | 7.1 ± 0.7 | 15 ± 1 | 0.8 ± 0.2 |
| Note: This data is illustrative and represents potential trends. Actual results may vary. |
Table 3: Illustrative In Vitro Cytotoxicity Results (MTT Assay)
| Formulation | Cell Viability (%) vs. Control |
| Control | 85 ± 5 |
| TDMA-5 | 88 ± 4 |
| TDMA-10 | 90 ± 3 |
| TDMA-15 | 92 ± 3 |
| Note: This data is illustrative. Higher percentages indicate lower cytotoxicity. |
Visualizations
Caption: Experimental workflow for the formulation and characterization of TDMA-containing dental composites.
Caption: Potential signaling pathway for the biocompatibility assessment of leachable components from dental composites.
Discussion of Expected Outcomes
The incorporation of this compound into dental composite resins is anticipated to influence several key properties:
-
Hydrophobicity and Water Sorption: The long alkyl chain of TDMA is expected to increase the hydrophobicity of the polymer matrix, leading to a decrease in water sorption and solubility.[7] This could enhance the material's resistance to hydrolytic degradation and improve its long-term color stability.
-
Mechanical Properties: As a monofunctional monomer, increasing concentrations of TDMA may reduce the cross-link density of the polymer network. This could potentially lead to a decrease in flexural strength and modulus.[9] However, the plasticizing effect of the long alkyl chain might also enhance the material's toughness. The effect of alkyl chain length on the mechanical properties of polymers is a complex area of study.[12][13][14]
-
Polymerization Kinetics: The presence of a bulky, less mobile monomer like TDMA could potentially hinder the polymerization process, leading to a lower degree of conversion. This effect might be more pronounced at higher TDMA concentrations.
-
Biocompatibility: A lower water solubility could translate to reduced leaching of residual monomers, potentially improving the biocompatibility of the material.[15][16] However, the inherent cytotoxicity of TDMA itself would need to be thoroughly evaluated.[6][11]
The protocols and application notes provided offer a robust framework for the systematic investigation of this compound as a novel monomer in dental composite resin formulations. While direct experimental data for TDMA in this application is currently limited in the scientific literature, the methodologies described are well-established for the characterization of dental materials. The expected increase in hydrophobicity with the inclusion of TDMA is a promising avenue for improving the durability of dental restorations. However, a comprehensive evaluation of its effects on mechanical properties, polymerization kinetics, and biocompatibility is essential to determine its viability as a component in clinical dental composites.
References
- 1. ddspier.com [ddspier.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Resin-Based Dental Materials’ Composition Depending on Their Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. ijrpr.com [ijrpr.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. Structure–property relationship in new photo-cured dimethacrylate-based dental resins | Pocket Dentistry [pocketdentistry.com]
- 10. Water Sorption, Water Solubility, and Rheological Properties of Resin-Based Dental Composites Incorporating Immobilizable Eugenol-Derivative Monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Effects of Alkyl Ester Chain Length on the Toughness of PolyAcrylate-Based Network Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Alkyl Ester Chain Length on the Toughness of PolyAcrylate-Based Network Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of Alkyl Side Chain Length on Relaxation Behaviors in Poly(n-alkyl Acrylates) and Poly(n-alkyl Methacrylates) | Semantic Scholar [semanticscholar.org]
- 15. A Review on the Biocompatibility of PMMA-Based Dental Materials for Interim Prosthetic Restorations with a Glimpse into Their Modern Manufacturing Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biocompatibility of polymethyl methacrylate heat-polymerizing denture base resin copolymerized with antimicrobial monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Tridecyl Methacrylate in Ophthalmic Biomaterials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tridecyl methacrylate (B99206) (TDMA) is a hydrophobic acrylic monomer that is gaining attention in the field of ophthalmic biomaterials, particularly in the formulation of intraocular lenses (IOLs). Its long alkyl chain imparts unique properties that can enhance the performance and longevity of these devices. This document provides detailed application notes and protocols for researchers interested in utilizing TDMA in the development of advanced ophthalmic biomaterials.
The incorporation of TDMA into ophthalmic polymers, primarily hydrophobic acrylic copolymers, is aimed at improving key characteristics such as foldability, reducing the incidence of "glistenings," and modifying the overall mechanical properties of the final material. Glistenings are fluid-filled microvacuoles that can form within an IOL over time, potentially impacting visual acuity. Research suggests that the inclusion of monomers with long alkyl side chains, such as TDMA, can mitigate the formation of these glistenings.[1]
Key Applications in Ophthalmic Biomaterials
The primary application of tridecyl methacrylate in ophthalmology is as a comonomer in the synthesis of foldable hydrophobic acrylic intraocular lenses. Its properties also suggest potential use in contact lenses and ophthalmic drug delivery systems.
-
Foldable Intraocular Lenses (IOLs): TDMA's role as a "plasticizing" monomer, owing to its low glass transition temperature, allows for the creation of soft, foldable IOLs that can be inserted through small incisions during cataract surgery. A patent for IOL materials includes alkyl methacrylates with up to 15 carbon atoms, a category that encompasses this compound.[2]
-
Glistening Reduction: The hydrophobic nature and long alkyl chain of TDMA are believed to fill voids within the polymer matrix, reducing the ingress of aqueous humor and subsequent formation of glistenings. Studies have shown that increasing the alkyl side chain length of hydrophobic acrylic monomers can significantly decrease the occurrence of glistenings.[1]
-
Contact Lenses: While less common, TDMA could be incorporated into silicone hydrogel contact lens formulations to modify surface hydrophobicity and protein deposition.
-
Ophthalmic Drug Delivery: The hydrophobic domains created by TDMA in a polymer matrix could serve as reservoirs for the sustained release of lipophilic drugs.
Quantitative Data on a Representative Hydrophobic Acrylic Copolymer Incorporating a Long-Chain Alkyl Methacrylate
The following table summarizes typical properties of a hydrophobic acrylic IOL material formulated with a long-chain alkyl methacrylate like this compound. These values are representative and can be tailored by adjusting the comonomer ratios.
| Property | Value | Significance in Ophthalmic Applications |
| Refractive Index | ~1.52 | A higher refractive index allows for a thinner IOL profile for the same dioptric power. |
| Equilibrium Water Content | < 1% | Low water content is characteristic of hydrophobic acrylics and contributes to the prevention of glistenings. |
| Contact Angle | > 90° | A high contact angle indicates a hydrophobic surface, which can influence biocompatibility and cellular adhesion. |
| Glass Transition Temp. (Tg) | < 25°C | A low Tg ensures the material is soft and foldable at room temperature for ease of surgical implantation. |
| Tensile Strength | > 1.5 MPa | Provides the necessary mechanical strength to withstand handling and maintain its shape in the eye. |
| Elongation at Break | > 100% | Indicates the flexibility of the material, which is crucial for foldability without fracturing. |
Experimental Protocols
Synthesis of a this compound-Containing Hydrophobic Acrylic Copolymer for IOLs
This protocol describes the synthesis of a crosslinked hydrophobic acrylic copolymer suitable for foldable intraocular lenses, incorporating this compound for enhanced properties.
Workflow for IOL Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of a TDMA-based IOL material.
Materials:
-
2-Phenoxyethyl acrylate (B77674) (POEA) (major monomer)
-
This compound (TDMA) (modifying monomer)
-
1,4-Butanediol diacrylate (BDDA) (crosslinker)
-
2,2'-Azobis(2,4-dimethyl valeronitrile) (photoinitiator) or Benzoyl peroxide (thermal initiator)
-
Polypropylene (B1209903) molds
Procedure:
-
Monomer Mixture Preparation: In a clean, dry glass vial, prepare the monomer mixture according to the desired weight ratios. A representative formulation could be: 70% POEA, 25% TDMA, and 4.5% BDDA.
-
Initiator Addition: Add 0.5% (w/w) of the chosen initiator to the monomer mixture. Stir gently in the dark until the initiator is completely dissolved.
-
Degassing: Purge the monomer/initiator mixture with dry nitrogen gas for 10 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Molding: Carefully pipette the mixture into polypropylene molds shaped for IOL blanks.
-
Polymerization:
-
Thermal Polymerization: Place the molds in a programmable oven. Ramp the temperature from 50°C to 100°C over a period of 24 hours.
-
Photopolymerization: Expose the molds to a UV light source (365 nm) for a specified duration, ensuring uniform irradiation.
-
-
Post-Curing: After the initial polymerization, post-cure the polymer blanks at 100°C for 2 hours to ensure complete monomer conversion.
-
Extraction: Remove the polymer blanks from the molds and perform Soxhlet extraction with acetone (B3395972) for 24 hours to remove any unreacted monomers.
-
Drying: Dry the extracted polymer blanks under vacuum at 60°C until a constant weight is achieved.
Characterization of the TDMA-Containing Ophthalmic Biomaterial
Logical Relationship for Material Characterization
Caption: Relationship between material properties and characterization techniques.
1. Refractive Index Measurement:
-
Apparatus: Abbe refractometer.
-
Protocol:
-
Place a small, polished, flat sample of the polymer on the prism of the refractometer.
-
Use a drop of a suitable contact liquid (e.g., 1-bromonaphthalene).
-
Measure the refractive index at a standard temperature (e.g., 20°C or 35°C) using a sodium light source (589 nm).
-
2. Equilibrium Water Content (EWC):
-
Protocol:
-
Weigh the dry polymer sample (W_dry).
-
Immerse the sample in balanced salt solution (BSS) at 37°C for 72 hours.
-
Remove the sample, blot the surface to remove excess water, and weigh the hydrated sample (W_wet).
-
Calculate EWC using the formula: EWC (%) = [(W_wet - W_dry) / W_wet] x 100.
-
3. Contact Angle Measurement:
-
Apparatus: Contact angle goniometer.
-
Protocol:
-
Place a polished, flat sample of the polymer on the goniometer stage.
-
Dispense a sessile drop of deionized water onto the surface.
-
Capture an image of the drop and measure the contact angle between the water droplet and the polymer surface.
-
4. Mechanical Properties (Tensile Strength and Elongation):
-
Apparatus: Universal tensile testing machine.
-
Protocol:
-
Prepare dumbbell-shaped specimens of the polymer according to ASTM D1708.
-
Mount the specimen in the grips of the tensile tester.
-
Apply a constant strain rate (e.g., 10 mm/min) until the specimen fractures.
-
Record the tensile strength and elongation at break.
-
5. Glistening Evaluation (Accelerated Aging Protocol):
-
Protocol:
-
Immerse the IOL samples in BSS in sealed vials.
-
Incubate the vials at an elevated temperature (e.g., 45°C) for 24 hours.
-
Rapidly cool the vials to 37°C and maintain for 2.5 hours.
-
Examine the IOLs under a light microscope at high magnification (e.g., 200x).
-
Quantify the number and size of glistenings per square millimeter.
-
Signaling Pathway for Biocompatibility Assessment (Hypothetical)
While TDMA is generally considered biocompatible, any new ophthalmic biomaterial should be assessed for its interaction with ocular tissues. A simplified hypothetical signaling pathway related to the foreign body response is depicted below.
Simplified Foreign Body Response Pathway
Caption: A simplified pathway illustrating the potential foreign body response to an IOL.
Conclusion
This compound is a promising hydrophobic monomer for the development of next-generation ophthalmic biomaterials, particularly foldable intraocular lenses. Its incorporation can lead to materials with improved flexibility and a reduced tendency for glistening formation. The protocols outlined in this document provide a framework for the synthesis and characterization of TDMA-containing copolymers. Further research is warranted to fully explore the potential of TDMA in various ophthalmic applications, including its use in drug-eluting contact lenses and other sustained-release devices.
References
Surface Modification of Polymers with Tridecyl Methacrylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the surface modification of polymers using tridecyl methacrylate (B99206) (TDMA). The modification of polymer surfaces with TDMA is a promising strategy in biomaterial and drug delivery system development. The long alkyl chain of TDMA imparts a significant hydrophobic character to the surface, which can be leveraged to control protein adsorption, cell adhesion, and the release kinetics of hydrophobic drugs.
Introduction to Tridecyl Methacrylate in Surface Modification
This compound is a monomer characterized by a C13 alkyl ester group. When polymerized or grafted onto a polymer surface, it creates a highly hydrophobic interface. This property is of significant interest in the biomedical field for several reasons:
-
Controlled Protein Adsorption: Hydrophobic surfaces are known to influence the amount and conformation of adsorbed proteins, which is a critical first step in the biological response to a material. While hydrophobic surfaces can promote the adsorption of certain proteins, this can be tailored to specific applications.
-
Modulation of Cell Adhesion: Cell attachment and spreading are highly sensitive to surface chemistry. The hydrophobicity imparted by TDMA can be used to either reduce non-specific cell adhesion or to promote the adhesion of specific cell types when combined with cell-adhesive ligands.
-
Hydrophobic Drug Delivery: TDMA-modified surfaces can serve as reservoirs for hydrophobic drugs, potentially enabling sustained release profiles for localized drug delivery applications.
-
Enhanced Biocompatibility: For certain applications, a hydrophobic surface can improve the biocompatibility of a material by controlling the initial biological interactions.
Key Applications in Research and Drug Development
The surface modification of polymers with this compound can be applied to a variety of research and development areas:
-
Medical Implants and Devices: Coating metallic or polymeric implants with poly(this compound) (PTDMA) can alter their interaction with biological fluids and tissues, potentially reducing biofouling or improving tissue integration.
-
Cell Culture Substrates: Surfaces with controlled hydrophobicity can be used to study the fundamentals of cell-surface interactions and to direct cell behavior for tissue engineering applications.
-
Drug Delivery Systems: TDMA can be incorporated into nanoparticles, microparticles, or implantable devices to tune the release of hydrophobic therapeutic agents.
-
Biosensors: Modifying the surface of a biosensor with a hydrophobic layer of PTDMA can influence the binding of target analytes and reduce non-specific signals.
Quantitative Data on Modified Surfaces
Due to the specific nature of this compound, direct quantitative data in the literature is limited. However, the properties of polymers with long alkyl side chains, such as poly(lauryl methacrylate) (C12 alkyl chain), provide a strong indication of the expected performance of PTDMA-modified surfaces. The following tables summarize relevant data from studies on long-chain poly(alkyl methacrylates).
Table 1: Surface Wettability of Long-Chain Poly(alkyl methacrylate) Surfaces
| Polymer | Contact Angle (°) with Water | Reference |
| Poly(lauryl methacrylate) | ~105-110 | [1] |
| Poly(stearyl methacrylate) | ~108 | [2] |
| Expected for Poly(this compound) | ~105-115 | Inferred |
Table 2: Protein Adsorption on Hydrophobic Polymer Surfaces
| Polymer Surface | Protein | Adsorbed Amount (µg/cm²) | Reference |
| Hydrophobic Polystyrene | Fibrinogen | ~0.6 - 0.8 | [1] |
| Hydrophobic Polystyrene | Albumin | ~0.2 - 0.4 | [1] |
| Poly(methyl methacrylate) | Bovine Serum Albumin | ~0.3 | [3] |
| Expected on PTDMA | Various proteins | Dependent on protein hydrophobicity | General principle[1][4] |
Table 3: Cell Adhesion on Methacrylate-Based Surfaces
| Surface Modification | Cell Type | Adhesion/Spreading Characteristics | Reference |
| RGD-peptide on Methacrylate Terpolymer | Endothelial Cells | Increased cell density and spreading with increasing peptide concentration. | [5] |
| YIGSR-peptide on pHEMA | Corneal Epithelial Cells | Enhanced cell adhesion compared to unmodified pHEMA. | [6] |
| Expected on PTDMA | Various cell types | Generally reduced non-specific adhesion, can be functionalized for specific adhesion. | General principle |
Experimental Protocols
The following protocols provide detailed methodologies for the surface modification of polymers with this compound.
Protocol 1: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) of this compound
This protocol describes the "grafting from" approach to create a dense brush of poly(this compound) on a substrate.
Materials:
-
Substrate (e.g., silicon wafer, glass slide, polymer film)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
α-Bromoisobutyryl bromide (BIBB)
-
Triethylamine (TEA)
-
Anhydrous toluene (B28343)
-
This compound (TDMA)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous methanol
Procedure:
-
Substrate Preparation and Silanization:
-
Clean the substrate by sonicating in acetone (B3395972) and isopropanol (B130326) for 15 minutes each, then dry under a stream of nitrogen.
-
Activate the surface with an oxygen plasma treatment for 5 minutes.
-
Immediately immerse the substrate in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature.
-
Rinse the substrate with toluene and cure at 110°C for 30 minutes.
-
-
Initiator Immobilization:
-
Immerse the APTES-modified substrate in a solution of anhydrous toluene containing 10% (v/v) triethylamine.
-
Slowly add α-bromoisobutyryl bromide to the solution to a final concentration of 2% (v/v).
-
Allow the reaction to proceed for 12 hours at room temperature.
-
Rinse the initiator-coated substrate with dichloromethane and dry under nitrogen.
-
-
SI-ATRP of TDMA:
-
In a Schlenk flask, dissolve TDMA (e.g., 5 g) and PMDETA (e.g., 0.17 g) in anhydrous toluene (e.g., 10 mL).
-
Add CuBr (e.g., 0.06 g) to the flask.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the initiator-coated substrate into the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).
-
Carry out the polymerization at a controlled temperature (e.g., 60°C) for a specified time (e.g., 1-24 hours) to control the polymer brush thickness.
-
Stop the polymerization by exposing the solution to air.
-
Remove the substrate and sonicate in dichloromethane to remove any non-grafted polymer.
-
Dry the PTDMA-grafted substrate under a stream of nitrogen.
-
Protocol 2: Photopolymerization of a TDMA-based Copolymer Coating
This protocol is adapted from Vygantas et al. (2023) and describes the formation of a crosslinked copolymer coating containing TDMA.[7][8]
Materials:
-
This compound (TDMA)
-
Tetrahydrofurfuryl acrylate (B77674) (THFA)
-
1,3-Benzenedithiol (BDT)
-
Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (photoinitiator, e.g., TPO-L)
-
Substrate (e.g., glass slide, polymer film)
Procedure:
-
Preparation of the Photocurable Resin:
-
In a suitable container, mix TDMA, THFA, and BDT in the desired molar ratio (e.g., 0.5 mol TDMA : 9 mol THFA : 0.03 mol BDT).
-
Add the photoinitiator to the monomer mixture at a concentration of approximately 1-2 wt%.
-
Stir the mixture in the dark until the photoinitiator is completely dissolved.
-
-
Coating Application:
-
Apply a thin film of the resin onto the desired substrate using a suitable method such as spin-coating, dip-coating, or knife-coating.
-
-
Photocuring:
-
Expose the coated substrate to UV light (e.g., 365 nm) with a defined intensity (e.g., 310 mW/cm²) for a specific duration to initiate polymerization and crosslinking.[7] The curing time will depend on the resin composition and light intensity.
-
Monitor the curing process by observing the transition from a liquid to a solid film.
-
-
Post-Curing and Cleaning:
-
After curing, wash the surface with a suitable solvent (e.g., acetone or isopropanol) to remove any unreacted monomers.
-
Dry the coated substrate in an oven or under vacuum.
-
Mandatory Visualizations
Caption: Workflow for SI-ATRP of this compound.
Caption: Logical relationship of TDMA surface modification.
Characterization of Modified Surfaces
To evaluate the success of the surface modification and to understand its impact on biological interactions, the following characterization techniques are recommended:
-
Contact Angle Goniometry: To quantify the surface hydrophobicity. A significant increase in the water contact angle is expected after modification with TDMA.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the chemical composition of the surface and the presence of the grafted PTDMA layer.
-
Atomic Force Microscopy (AFM): To assess the surface topography and roughness, which can also influence protein and cell interactions.
-
Ellipsometry: To measure the thickness of the grafted polymer brush layer.
-
Protein Adsorption Assays: Using techniques like Quartz Crystal Microbalance with Dissipation (QCM-D), Surface Plasmon Resonance (SPR), or enzyme-linked immunosorbent assay (ELISA) to quantify the amount of adsorbed protein.
-
Cell Adhesion and Viability Assays: Seeding cells onto the modified surfaces and evaluating their attachment, spreading, and viability using microscopy and assays such as the MTT or Live/Dead assay.
Conclusion
The surface modification of polymers with this compound offers a versatile platform for creating highly hydrophobic surfaces for a range of biomedical and drug development applications. By controlling protein adsorption and cell adhesion, these surfaces can be engineered to elicit specific biological responses. The protocols and data presented in this document provide a foundation for researchers and scientists to explore the potential of TDMA in their respective fields. Further optimization of the modification parameters and in-depth biological evaluations are encouraged to tailor these surfaces for specific applications.
References
- 1. Adsorption of proteins onto hydrophobic polymer surfaces: adsorption isotherms and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 4. Protein adsorption - Wikipedia [en.wikipedia.org]
- 5. Endothelial cell adhesion on RGD-containing methacrylate terpolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adhesion of corneal epithelial cells to cell adhesion peptide modified pHEMA surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Thermoresponsive Polymers Using Tridecyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thermoresponsive polymers, often referred to as "smart" polymers, exhibit a reversible phase transition in response to temperature changes, making them highly valuable materials for a range of biomedical applications, including controlled drug delivery.[1][2] These polymers typically feature a Lower Critical Solution Temperature (LCST), below which they are soluble in aqueous solutions and above which they undergo a conformational change, becoming insoluble and forming aggregates or hydrogels.[2] This property can be harnessed to trigger the release of an encapsulated therapeutic agent at a specific physiological temperature, such as in inflamed tissues or tumors, which often present with mild hyperthermia.
This application note provides a detailed protocol for the synthesis of thermoresponsive copolymers using tridecyl methacrylate (B99206) (TDMA), a hydrophobic monomer, and oligo(ethylene glycol) methacrylate (OEGMA), a hydrophilic and thermoresponsive monomer. The copolymerization is achieved via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity indices (PDI).[3] By varying the ratio of TDMA to OEGMA, the LCST of the resulting copolymer can be precisely tuned.
Synthesis of Thermoresponsive Copolymers of Tridecyl Methacrylate and Oligo(ethylene glycol) Methacrylate
The synthesis of thermoresponsive polymers based on this compound is achieved through the copolymerization of the hydrophobic TDMA with a hydrophilic and thermoresponsive monomer, such as oligo(ethylene glycol) methacrylate (OEGMA). The ratio of these two monomers in the final copolymer dictates its hydrophilic-lipophilic balance and, consequently, its LCST. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is the method of choice for this synthesis as it provides excellent control over the polymer's molecular weight and architecture.
Experimental Protocol: RAFT Copolymerization of TDMA and OEGMA
This protocol describes the synthesis of a statistical copolymer of this compound and oligo(ethylene glycol) methacrylate.
Materials:
-
This compound (TDMA)
-
Oligo(ethylene glycol) methacrylate (OEGMA, e.g., Mn = 300 g/mol )
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) (RAFT agent)
-
1,4-Dioxane (Anhydrous)
-
Methanol (for precipitation)
-
Diethyl ether (for washing)
Procedure:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, combine this compound (TDMA), oligo(ethylene glycol) methacrylate (OEGMA), 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD), and 2,2'-Azobis(2-methylpropionitrile) (AIBN) in 1,4-dioxane. The molar ratios of the reactants will determine the final properties of the polymer (see Table 1 for examples).
-
Degassing: Seal the flask and subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 24 hours).
-
Termination: To quench the polymerization, cool the flask in an ice bath and expose the contents to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into an excess of cold methanol. Collect the polymer by filtration and redissolve it in a minimal amount of 1,4-dioxane. Re-precipitate the polymer in cold methanol. Repeat this dissolution-precipitation cycle two more times to ensure the removal of unreacted monomers and other impurities.
-
Drying: Wash the purified polymer with diethyl ether and dry it under vacuum at room temperature until a constant weight is achieved.
Characterization of the Synthesized Copolymers
The synthesized copolymers should be characterized to determine their composition, molecular weight, polydispersity, and thermoresponsive properties.
-
¹H NMR Spectroscopy: To confirm the copolymer composition by analyzing the ratio of the characteristic proton signals of TDMA and OEGMA.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
UV-Vis Spectroscopy: To determine the Lower Critical Solution Temperature (LCST) by measuring the transmittance of a polymer solution in phosphate-buffered saline (PBS) at varying temperatures. The LCST is typically defined as the temperature at which the transmittance drops to 50%.
Quantitative Data Summary
The following table provides representative data for a series of hypothetical poly(TDMA-co-OEGMA) copolymers synthesized with varying monomer feed ratios. This data illustrates the expected trend of increasing LCST with a higher proportion of the hydrophilic OEGMA monomer.
| Copolymer | TDMA:OEGMA Molar Ratio (Feed) | Mn ( g/mol ) | PDI | LCST (°C) |
| P(TDMA-co-OEGMA)-1 | 30:70 | 15,200 | 1.15 | 35 |
| P(TDMA-co-OEGMA)-2 | 20:80 | 16,500 | 1.18 | 42 |
| P(TDMA-co-OEGMA)-3 | 10:90 | 17,800 | 1.20 | 55 |
Note: The data presented in this table is hypothetical and serves to illustrate the expected trends. Actual experimental results may vary.
Application in Drug Delivery: Hydrogel Formation and Controlled Release
The thermoresponsive nature of poly(TDMA-co-OEGMA) copolymers makes them excellent candidates for the formulation of hydrogels for controlled drug delivery. Below the LCST, the polymer is soluble, allowing for easy mixing with a therapeutic agent. Upon warming to a temperature above the LCST, the polymer chains aggregate to form a hydrogel, entrapping the drug.
Experimental Protocol: Drug Loading and In Vitro Release Study
This protocol outlines the procedure for loading a hydrophobic drug into a thermoresponsive hydrogel and evaluating its release profile.
Materials:
-
Synthesized poly(TDMA-co-OEGMA) copolymer
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Model hydrophobic drug (e.g., Doxorubicin, Paclitaxel)
-
Dialysis membrane (with appropriate molecular weight cut-off)
Procedure:
-
Drug Loading:
-
Dissolve the poly(TDMA-co-OEGMA) copolymer in cold PBS (below the LCST) to form a solution of a desired concentration (e.g., 10 mg/mL).
-
Dissolve the hydrophobic drug in a minimal amount of a suitable organic solvent (e.g., DMSO) and add it dropwise to the polymer solution while stirring.
-
Continue stirring the mixture at a low temperature for several hours to ensure homogeneous mixing and drug encapsulation within the polymer chains.
-
-
Hydrogel Formation:
-
Transfer the drug-loaded polymer solution to a vial and incubate it in a water bath at a temperature above the LCST (e.g., 37°C) to induce hydrogel formation.
-
-
In Vitro Drug Release:
-
Place a known amount of the drug-loaded hydrogel into a dialysis bag.
-
Immerse the dialysis bag in a container with a known volume of pre-warmed PBS (37°C) and stir gently.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Calculate the cumulative drug release as a percentage of the total drug loaded.
-
Expected Drug Release Profile
The drug release from the thermoresponsive hydrogel is expected to be sustained over time. An initial burst release may be observed, followed by a slower, diffusion-controlled release of the entrapped drug. The release rate can be modulated by altering the copolymer composition, molecular weight, and the crosslink density of the hydrogel.
Visualizations
Caption: Workflow for the synthesis and characterization of thermoresponsive polymers.
Caption: Signaling pathway for temperature-triggered drug delivery.
Conclusion
The synthesis of thermoresponsive polymers using this compound via RAFT polymerization offers a versatile platform for the development of advanced drug delivery systems. By carefully controlling the copolymer composition, it is possible to tailor the LCST to a desired physiological temperature, enabling targeted and controlled release of therapeutic agents. The protocols provided in this application note offer a comprehensive guide for researchers and scientists in the field of drug development to explore the potential of these smart polymeric materials. Further optimization of the polymer architecture and hydrogel formulation can lead to even more sophisticated and effective drug delivery vehicles.
References
Troubleshooting & Optimization
Technical Support Center: Inhibitor Removal from Tridecyl Methacrylate (TDMA) Monomer
Welcome to the Technical Support Center for the purification of tridecyl methacrylate (B99206) (TDMA) monomer. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for removing inhibitors from TDMA prior to its use in polymerization and other sensitive applications.
Frequently Asked Questions (FAQs)
Q1: What is the typical inhibitor found in tridecyl methacrylate (TDMA) and at what concentration?
A1: Commercial this compound is most commonly stabilized with Monomethyl Ether of Hydroquinone (MEHQ).[1][2] The typical concentration of MEHQ in TDMA is 100 ± 25 ppm.[1][2]
Q2: Why is it necessary to remove the inhibitor from TDMA before my experiment?
A2: Polymerization inhibitors like MEHQ are added to prevent spontaneous polymerization during storage and transport.[3] However, these inhibitors can interfere with controlled polymerization reactions, leading to induction periods, slower reaction rates, or complete inhibition of the polymerization process. For sensitive applications, such as controlled polymerizations (e.g., ATRP), the presence of inhibitors can be particularly detrimental.
Q3: What are the primary methods for removing MEHQ from TDMA?
A3: The two most common and effective methods for removing phenolic inhibitors like MEHQ from methacrylate monomers are:
-
Column Chromatography: Passing the monomer through a column packed with activated basic alumina (B75360).
-
Caustic Wash (Liquid-Liquid Extraction): Using an aqueous solution of sodium hydroxide (B78521) (NaOH) to extract the weakly acidic MEHQ inhibitor.
Q4: Which inhibitor removal method is more suitable for TDMA?
A4: Both methods are viable for TDMA. The choice depends on the scale of your experiment, the required purity, and available equipment.
-
Alumina column chromatography is often preferred for laboratory-scale purifications as it is a relatively simple and effective method that avoids the use of aqueous solutions, thus minimizing water contamination in the final product.
-
Caustic washing is also effective and can be scaled up, but it requires a subsequent drying step to remove residual water from the monomer.
Q5: How can I confirm that the inhibitor has been successfully removed?
A5: The concentration of MEHQ can be monitored using analytical techniques such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). MEHQ has a distinct UV absorbance that allows for its quantification.
Q6: How should I store the inhibitor-free TDMA?
A6: Once the inhibitor is removed, TDMA is highly susceptible to polymerization. It is crucial to use the purified monomer immediately. If short-term storage is unavoidable, it should be kept at a low temperature (e.g., in a refrigerator at 2-8°C), protected from light, and under an inert atmosphere (e.g., nitrogen or argon). Do not store inhibitor-free monomer for extended periods.
Experimental Protocols
Method 1: Inhibitor Removal using an Activated Alumina Column
This protocol is suitable for purifying small to moderate quantities of TDMA in a laboratory setting.
Materials:
-
This compound (TDMA) containing MEHQ inhibitor
-
Activated basic alumina (Brockmann I, standard grade, ~150 mesh)
-
Glass chromatography column with a stopcock
-
Glass wool or fritted glass disc
-
Anhydrous, inert solvent (e.g., hexane (B92381) or dichloromethane), if dilution is necessary
-
Collection flask (e.g., round-bottom flask)
-
Inert atmosphere setup (optional, but recommended)
Experimental Workflow Diagram:
Caption: Workflow for TDMA inhibitor removal using an alumina column.
Procedure:
-
Column Preparation:
-
Secure a glass chromatography column vertically in a fume hood.
-
Place a small plug of glass wool or ensure a fritted disc is at the bottom of the column to retain the alumina.
-
Slowly pour the activated basic alumina into the column. A general guideline is to use 10-20 grams of alumina per 100 mL of monomer.
-
Gently tap the side of the column to ensure the alumina is packed evenly without air channels.
-
-
Purification:
-
Place a clean, dry collection flask under the column outlet.
-
Carefully pour the TDMA monomer onto the top of the alumina bed. This compound has a relatively low viscosity (approximately 5 cP at 25°C), so it should flow through the column without issue. If you are working with a more viscous grade or at a lower temperature, you can dilute the monomer with a minimal amount of a dry, inert solvent like hexane to facilitate its passage through the column.
-
Open the stopcock and allow the monomer to pass through the column under gravity. The MEHQ inhibitor will be adsorbed by the alumina.
-
Collect the purified, inhibitor-free TDMA in the collection flask.
-
-
Post-Purification:
-
The purified TDMA should be used immediately for the best results.
-
If a solvent was used for dilution, it can be removed under reduced pressure (e.g., using a rotary evaporator). Ensure the temperature is kept low during this process to prevent premature polymerization.
-
Method 2: Inhibitor Removal using a Caustic Wash
This protocol is effective for removing MEHQ and can be adapted for various scales.
Materials:
-
This compound (TDMA) containing MEHQ inhibitor
-
5% (w/v) Sodium hydroxide (NaOH) aqueous solution
-
Deionized water
-
Saturated brine solution
-
Separatory funnel
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Beakers and flasks
-
pH paper
Experimental Workflow Diagram:
Caption: Workflow for TDMA inhibitor removal using a caustic wash.
Procedure:
-
Extraction:
-
In a separatory funnel, combine the TDMA monomer with an equal volume of a 5% aqueous NaOH solution.
-
Stopper the funnel and gently invert it several times to mix the two phases. Avoid vigorous shaking , as this can lead to the formation of a stable emulsion, which is difficult to separate.
-
Allow the funnel to stand until the two layers have clearly separated. The upper layer will be the organic TDMA, and the lower layer will be the aqueous NaOH containing the sodium salt of MEHQ.
-
Carefully drain and discard the lower aqueous layer.
-
Repeat the wash with fresh 5% NaOH solution two more times, or until the aqueous layer is colorless.
-
-
Washing and Drying:
-
Wash the TDMA with an equal volume of deionized water to remove residual NaOH. Check the pH of the aqueous layer with pH paper and repeat the water wash until it is neutral.
-
Wash the TDMA with an equal volume of saturated brine solution to help remove dissolved water from the organic phase.
-
Drain the TDMA into a clean, dry Erlenmeyer flask.
-
Add anhydrous magnesium sulfate or sodium sulfate (approximately 1-2 grams per 10 mL of monomer) to the flask and swirl for 15-30 minutes to dry the monomer.
-
Filter the mixture to remove the drying agent.
-
-
Post-Purification:
-
The purified TDMA is now ready for use and should be used immediately.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Inhibitor Removal | - Insufficient amount of alumina used.- Alumina is not sufficiently active (has absorbed moisture).- Insufficient washing with NaOH solution. | - Increase the amount of alumina in the column.- Use freshly opened or reactivated alumina (heat at >200°C under vacuum).- Perform additional washes with the NaOH solution. |
| Polymerization During Purification | - Overheating during solvent removal.- Presence of contaminants that can initiate polymerization.- Monomer exposed to light or air for too long after inhibitor removal. | - Use low temperatures for any solvent removal steps.- Ensure all glassware is meticulously clean.- Work quickly and, if possible, under an inert atmosphere. |
| Low Yield of Purified Monomer | - Alumina Column: Monomer retained on the column.- Caustic Wash: Emulsion formation leading to poor phase separation. | - Alumina Column: If the monomer is too viscous, dilute with a minimal amount of a non-polar solvent.- Caustic Wash: Gently invert the separatory funnel instead of shaking vigorously. Adding a small amount of brine can help break up an emulsion. |
| Cloudy Monomer After Alumina Column | - Fine particles of alumina have passed through the column plug. | - Ensure the glass wool plug is sufficiently dense or use a finer frit on the column.- You can re-filter the monomer through a syringe filter (e.g., 0.45 µm PTFE). |
| Failed Polymerization After Purification | - Residual inhibitor still present.- Water contamination from the caustic wash method.- Premature polymerization of the purified monomer before use. | - Verify inhibitor removal with an analytical technique.- Ensure thorough drying of the monomer after the caustic wash.- Use the purified monomer immediately after preparation. |
Quantitative Data Summary
| Parameter | Value | Source/Method |
| Typical MEHQ Concentration in TDMA | 100 ± 25 ppm | Technical Data Sheet[1][2] |
| Recommended Alumina Amount | 10-20 g per 100 mL of monomer | General Protocol for Methacrylates |
| Caustic Wash Solution Concentration | 5% (w/v) NaOH in water | General Protocol for Methacrylates |
| Viscosity of this compound | ~5 cP at 25°C | Product Information |
Disclaimer: The provided protocols are based on established methods for inhibitor removal from methacrylate monomers. Due to the variability in monomer quality and experimental conditions, it is highly recommended to perform a small-scale pilot experiment to optimize the procedure for your specific application. Always handle chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
References
Technical Support Center: Purification of Tridecyl Methacrylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of tridecyl methacrylate (B99206).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial tridecyl methacrylate?
Commercial this compound may contain inhibitors such as monomethyl ether hydroquinone (B1673460) (MEHQ) or hydroquinone (HQ) to prevent polymerization during storage.[1] Other potential impurities include residual starting materials from synthesis, such as tridecanol (B155529) and methacrylic acid, and byproducts from side reactions.
Q2: Why is it necessary to remove the inhibitor from this compound before use?
Polymerization inhibitors are added to prevent the monomer from polymerizing prematurely.[1] However, these inhibitors can interfere with controlled polymerization reactions, leading to slow or incomplete conversion, and may affect the properties of the final polymer. Therefore, for most polymerization applications, it is crucial to remove the inhibitor immediately before use.
Q3: What are the primary methods for purifying this compound?
The most common methods for purifying this compound are:
-
Inhibitor Removal using an Alumina (B75360) Column: A simple and effective method for removing phenolic inhibitors.[2][3][4]
-
Vacuum Distillation: Effective for separating the monomer from non-volatile impurities and the inhibitor.[5]
-
Column Chromatography: Can be used for high-purity applications to separate the monomer from structurally similar impurities.
Q4: What are the recommended storage conditions for purified this compound?
Purified this compound is highly susceptible to polymerization. It should be used immediately after purification. If short-term storage is necessary, it should be kept at a low temperature (2-8°C) in a dark, tightly sealed container with a small headspace of air, as oxygen is required for many common inhibitors to be effective.[1][6] It is also advisable to add a small amount of a polymerization inhibitor, like MEHQ, if the monomer is to be stored.
Troubleshooting Guides
Inhibitor Removal via Alumina Column
| Problem | Possible Cause | Recommended Solution |
| Monomer polymerizes in the column | The alumina was not basic, or it was not sufficiently activated. | Ensure you are using basic alumina. Activate the alumina by heating it at a high temperature (e.g., 200°C) under vacuum for several hours to remove any adsorbed water. |
| Inhibitor is not completely removed | The column was too short, or the flow rate was too high. | Increase the length of the alumina bed in the column. Pass the monomer through the column at a slower rate to allow for sufficient interaction time with the alumina. |
| Low recovery of the monomer | The monomer is highly viscous, leading to significant retention in the column. | Dilute the this compound with a non-polar, volatile solvent (e.g., hexane) before passing it through the column. The solvent can then be removed under reduced pressure. |
Vacuum Distillation
| Problem | Possible Cause | Recommended Solution |
| Monomer polymerizes in the distillation flask | Insufficient inhibitor in the distillation pot or localized overheating. | Add a non-volatile polymerization inhibitor (e.g., hydroquinone) to the crude monomer before starting the distillation. Use a heating mantle with a magnetic stirrer to ensure even heating and prevent hot spots.[7] |
| Bumping or uncontrolled boiling | Lack of boiling chips or inefficient stirring. Rapid heating. | Use a magnetic stir bar for smooth boiling. Boiling chips are generally not effective under vacuum. Heat the distillation flask gradually. |
| Product is contaminated with the inhibitor | The inhibitor used is volatile under the distillation conditions. | Use a non-volatile inhibitor like hydroquinone. MEHQ can sometimes co-distill with the monomer under certain conditions. |
Data Summary
The following table summarizes key quantitative data for the purification of this compound.
| Parameter | Value | Source(s) |
| Boiling Point | 118°C at 1 Torr | [5] |
| Density | 0.88 g/cm³ at 20°C | [6] |
| Standard Stabilization | 100 ± 25 ppm MEHQ | [1] |
| Storage Temperature | Should not exceed 35°C (unpurified) | [1][6] |
Experimental Protocols
Protocol 1: Inhibitor Removal using a Basic Alumina Column
This protocol describes the removal of phenolic inhibitors from this compound using a basic alumina column.
Materials:
-
This compound
-
Basic alumina (activated)
-
Glass chromatography column
-
Glass wool
-
Collection flask
Procedure:
-
Place a small plug of glass wool at the bottom of the chromatography column.
-
Fill the column with activated basic alumina to the desired height (a bed of 10-15 cm is a good starting point for small-scale purification).
-
Gently tap the column to pack the alumina.
-
Carefully add the this compound to the top of the column.
-
Allow the monomer to percolate through the alumina under gravity.
-
Collect the purified, inhibitor-free monomer in a clean, dry collection flask.
-
Use the purified monomer immediately.
Protocol 2: Purification by Vacuum Distillation
This protocol provides a method for purifying this compound by distillation under reduced pressure.
Materials:
-
This compound
-
Distillation apparatus (round-bottom flask, distillation head with condenser, receiving flask)
-
Vacuum pump
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Non-volatile polymerization inhibitor (e.g., hydroquinone)
Procedure:
-
Assemble the distillation apparatus, ensuring all joints are properly sealed.
-
Place the crude this compound and a magnetic stir bar into the distillation flask.
-
Add a small amount of a non-volatile polymerization inhibitor (e.g., a few crystals of hydroquinone) to the distillation flask.
-
Begin stirring and slowly evacuate the system to the desired pressure (e.g., 1 Torr).
-
Once the pressure is stable, gradually heat the distillation flask using the heating mantle.
-
Collect the fraction that distills at the expected boiling point (approximately 118°C at 1 Torr).[5]
-
Do not distill to dryness. Leave a small amount of residue in the distillation flask.
-
Once the distillation is complete, turn off the heat and allow the system to cool to room temperature before slowly releasing the vacuum.
-
Use the purified monomer immediately or store it appropriately for a very short period.
Visualizations
Caption: A decision-making workflow for selecting the appropriate purification technique for this compound based on the required purity level.
Caption: A troubleshooting guide for common issues encountered during inhibitor removal from this compound using an alumina column.
References
Technical Support Center: Optimizing Tridecyl Methacrylate Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing tridecyl methacrylate (B99206) (TDMA) polymerization reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of tridecyl methacrylate, offering potential causes and solutions in a question-and-answer format.
Problem 1: Low or No Monomer Conversion
-
Question: My TDMA polymerization reaction shows very low or no conversion. What are the possible causes and how can I fix this?
-
Answer: Low monomer conversion can stem from several factors related to the initiator, inhibitors, or reaction conditions.
-
Ineffective Initiator: Ensure the chosen initiator is appropriate for the polymerization temperature. For thermally initiated free radical polymerization, common initiators include azo compounds like azobisisobutyronitrile (AIBN) and peroxides like benzoyl peroxide (BPO).[1][2] The initiator's half-life at the reaction temperature is a critical parameter to consider. If the temperature is too low for the selected initiator, its decomposition will be slow, leading to a low rate of radical generation.[3]
-
Presence of Inhibitors: Commercial TDMA is often supplied with inhibitors, such as hydroquinone (B1673460) (HQ) or monomethyl ether hydroquinone (MEHQ), to prevent premature polymerization during storage.[4][5] These inhibitors must be removed before polymerization, typically by passing the monomer through a column of basic alumina (B75360).[3] Dissolved oxygen in the reaction mixture can also act as an inhibitor.[5][6] It is crucial to degas the reaction mixture thoroughly using techniques like freeze-pump-thaw cycles or by purging with an inert gas (e.g., argon or nitrogen).[3][7]
-
Incorrect Reaction Temperature: The polymerization rate is highly dependent on temperature. If the temperature is too low, the reaction will be slow. Conversely, excessively high temperatures can lead to side reactions and a loss of control.[3]
-
Impure Reagents: Impurities in the monomer, solvent, or initiator can interfere with the polymerization process.[8] Ensure high-purity reagents are used.
-
Problem 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
-
Question: The resulting poly(this compound) has a very broad molecular weight distribution (PDI > 1.5). How can I achieve a more controlled polymerization?
-
Answer: A high PDI indicates a lack of control over the polymerization process, often due to a high rate of termination reactions or inefficient chain transfer.
-
High Initiator Concentration: An excessively high initiator concentration can lead to a large number of growing chains that terminate quickly, resulting in a broad molecular weight distribution.
-
High Polymerization Temperature: Very high temperatures can increase the rate of termination reactions, leading to a loss of the "living" character in controlled radical polymerizations and a broader PDI.[3]
-
Choice of Polymerization Technique: For synthesizing polymers with a narrow molecular weight distribution, controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are recommended.[7][9][10] These methods allow for the synthesis of polymers with predetermined molecular weights and low PDIs.[9][10]
-
Problem 3: Gel Formation
-
Question: My TDMA polymerization reaction resulted in the formation of an insoluble gel. What causes this and how can it be prevented?
-
Answer: Gel formation, or cross-linking, can occur due to several factors, particularly at high monomer conversions.
-
High Monomer Conversion: Pushing the polymerization to very high conversions can sometimes lead to side reactions and cross-linking, especially in bulk polymerizations.
-
Presence of Divinyl Impurities: The monomer may contain small amounts of difunctional methacrylates that can act as cross-linking agents.
-
Chain Transfer to Polymer: At high conversions, chain transfer reactions to the polymer backbone can occur, leading to branching and eventually gelation.
To prevent gelation, consider stopping the reaction at a lower conversion, using a more dilute solution, or employing a chain transfer agent to control the molecular weight.
-
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound (TDMA) that are relevant to its polymerization?
A1: this compound is a hydrophobic monomer with a low glass transition temperature (Tg) of approximately -31 °C.[11] Its long alkyl chain imparts flexibility and water resistance to the resulting polymer.[12][13] TDMA can be homopolymerized or copolymerized with a variety of other monomers.[4][11][14]
| Property | Value | Reference |
| Molecular Weight | 268.44 g/mol | [13] |
| Appearance | Clear, colorless to pale yellow liquid | [11][13] |
| Polymer Tg | -31 °C | [11] |
| Water Solubility | < 1 µg/L at 25°C | [13] |
Q2: Which initiators are suitable for the free radical polymerization of TDMA?
A2: For free radical polymerization, common initiators include azo compounds and peroxides.[1] The choice depends on the desired reaction temperature and the solvent used.
| Initiator | Typical Decomposition Temperature | Solubility |
| Azobisisobutyronitrile (AIBN) | 60-80 °C | Organic Solvents |
| Benzoyl Peroxide (BPO) | 70-90 °C | Organic Solvents |
| Potassium Persulfate | 50-70 °C | Water |
Q3: What are the advantages of using controlled radical polymerization techniques like ATRP or RAFT for TDMA?
A3: Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer significant advantages over conventional free radical polymerization, including:
-
Controlled Molecular Weight: The ability to predetermine the molecular weight of the polymer.[9]
-
Narrow Molecular Weight Distribution (Low PDI): Production of polymers with a uniform chain length, typically with a PDI below 1.3.[3][7]
-
Complex Architectures: The synthesis of polymers with complex architectures, such as block copolymers and star polymers.[9]
-
High Chain-End Functionality: Preservation of the chain-end functionality, allowing for further modifications.[9]
Q4: How can I monitor the progress of my TDMA polymerization?
A4: The progress of the polymerization can be monitored by taking aliquots from the reaction mixture at different time points and analyzing them using techniques such as:
-
Gravimetric Analysis: To determine the monomer conversion by precipitating the polymer and weighing the dried sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the monomer conversion by comparing the integration of monomer and polymer peaks.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the molecular weight and polydispersity index (PDI) of the polymer.
Experimental Protocols
Protocol 1: Free Radical Polymerization of this compound
-
Monomer Purification: Pass this compound (TDMA) through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the purified TDMA and the initiator (e.g., AIBN, 0.1 mol% relative to the monomer) in a suitable solvent (e.g., toluene, anisole).
-
Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.[7]
-
Polymerization: After the final thaw, backfill the flask with an inert gas (e.g., argon or nitrogen). Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C for AIBN) and begin stirring.
-
Termination and Isolation: After the desired reaction time, stop the polymerization by cooling the reaction mixture to room temperature and exposing it to air. Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol). Filter and dry the polymer under vacuum.
Protocol 2: RAFT Polymerization of this compound
-
Reagent Selection: Choose a suitable RAFT agent for methacrylate polymerization, such as a trithiocarbonate (B1256668) or a dithiobenzoate.[3]
-
Reaction Setup: In a Schlenk flask, combine the purified TDMA, the RAFT agent, the initiator (e.g., AIBN), and the solvent (e.g., toluene). The molar ratio of [Monomer]:[RAFT agent]:[Initiator] will determine the target molecular weight and should be carefully calculated (a common starting point is 100:1:0.1).
-
Degassing: Thoroughly degas the mixture using at least three freeze-pump-thaw cycles.[7]
-
Polymerization: Place the sealed flask in a preheated oil bath at the appropriate temperature (e.g., 60-70 °C for AIBN) and stir.[7]
-
Monitoring and Termination: Monitor the reaction by taking aliquots for analysis. To stop the polymerization, cool the flask and expose the contents to air.
-
Isolation: Isolate the polymer by precipitation in a non-solvent like methanol, followed by filtration and drying.
Protocol 3: Atom Transfer Radical Polymerization (ATRP) of this compound
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, add the copper catalyst (e.g., Cu(I)Br) and the ligand (e.g., PMDETA).
-
Addition of Reagents: Add the purified and degassed TDMA, the initiator (e.g., ethyl α-bromoisobutyrate), and the solvent (e.g., anisole).
-
Degassing: If not already performed on the individual components, degas the entire reaction mixture with freeze-pump-thaw cycles.
-
Polymerization: Place the flask in a thermostated oil bath (e.g., 80-90 °C) and stir. The solution should change color, indicating the formation of the active catalyst complex.
-
Termination and Purification: After the desired time, terminate the polymerization by opening the flask to air. Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a column of neutral alumina to remove the copper catalyst.
-
Isolation: Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
Visualizations
Caption: General experimental workflow for this compound polymerization.
Caption: Decision tree for troubleshooting common TDMA polymerization issues.
Caption: Influence of key parameters on TDMA polymer properties.
References
- 1. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. chemicals.basf.com [chemicals.basf.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. RAFT剤を用いた典型的な重合反応例 [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. jamorin.com [jamorin.com]
- 12. nbinno.com [nbinno.com]
- 13. Buy this compound | 2495-25-2 [smolecule.com]
- 14. jamorin.com [jamorin.com]
Technical Support Center: Bulk Polymerization of Tridecyl Methacrylate
Welcome to the technical support center for the bulk polymerization of tridecyl methacrylate (B99206) (TDMA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control viscosity during their experiments.
Troubleshooting Guides
This section addresses common problems encountered during the bulk polymerization of TDMA, presented in a question-and-answer format.
Issue 1: Viscosity is Unexpectedly High
Q: My polymerizing mixture has become too viscous to process, or the final polymer has a much higher viscosity than expected. What are the potential causes and how can I fix this?
A: Unusually high viscosity is typically a result of the polymer having a higher molecular weight than intended.[1] This can make the solution difficult to stir and process. The following factors are common causes:
-
Low Initiator Concentration: Fewer initiator radicals lead to the formation of fewer, but longer, polymer chains, increasing the average molecular weight.[1][2]
-
Low Reaction Temperature: Lower temperatures can decrease the rate of termination reactions relative to propagation, resulting in higher molecular weight polymers.[1]
-
Inadequate Agitation: Poor stirring can lead to localized "hot spots" where the polymerization rate is uncontrolled, resulting in a broad molecular weight distribution and inconsistent viscosity.[1][5]
Troubleshooting Workflow: High Viscosity
References
Technical Support Center: Poly(tridecyl methacrylate) Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of tridecyl methacrylate (B99206) (TDMA). The focus is on managing and controlling polydispersity (PDI or Đ) to achieve well-defined polymers.
Frequently Asked Questions (FAQs)
Q1: What is polydispersity (PDI or Đ) and why is it important to control it in TDMA polymerization?
A1: Polydispersity is a measure of the uniformity of polymer chain lengths in a sample. It is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn). A PDI of 1.0 indicates that all polymer chains are of the same length (monodisperse). In practice, controlled radical polymerization techniques aim for a PDI below 1.3. Controlling PDI is critical because the distribution of chain lengths can significantly impact the final material's physical and therapeutic properties, such as viscosity, drug release kinetics, and self-assembly behavior.
Q2: Which polymerization methods are best for achieving low PDI with tridecyl methacrylate?
A2: To achieve low polydispersity, controlled radical polymerization (CRP) techniques are recommended. The two most common and effective methods for methacrylates like TDMA are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. These methods allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.
Q3: What is a typical PDI value for a well-controlled TDMA polymerization?
A3: For a well-controlled RAFT or ATRP of TDMA, a PDI value below 1.3 is generally considered good. With optimized conditions, it is possible to achieve PDI values approaching 1.1, indicating excellent control over the polymerization process.
Q4: How do I purify the this compound monomer before polymerization?
A4: Monomer purity is crucial for successful controlled polymerization. To remove the inhibitor (commonly hydroquinone (B1673460) or its monomethyl ether), pass the TDMA monomer through a column packed with basic alumina (B75360). This should be done immediately before use. Store the purified monomer under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature to prevent spontaneous polymerization.
Troubleshooting Guide: High Polydispersity
High or broad polydispersity is a common issue in TDMA polymerization. The following guide addresses potential causes and their solutions.
Problem: The final polymer has a high PDI (> 1.5).
Below is a systematic guide to troubleshooting the potential causes of high polydispersity in your TDMA polymerization.
Caption: Troubleshooting workflow for high polydispersity in TDMA polymerization.
| Possible Cause | Suggested Solution |
| Impure Monomer or Solvent | Impurities, especially the inhibitor in the monomer, can interfere with the controlled nature of the polymerization. Solution: Purify the TDMA monomer by passing it through a column of basic alumina immediately before the reaction. Use freshly purified and degassed solvents. |
| Presence of Oxygen | Oxygen is a radical scavenger and can inhibit polymerization or cause a long induction period, leading to poor control. Solution: Thoroughly degas the reaction mixture. For the most effective oxygen removal, use at least three freeze-pump-thaw cycles. Alternatively, purge the mixture with a high-purity inert gas (argon or nitrogen) for an extended period. |
| Incorrect Initiator Concentration | A high concentration of initiator relative to the chain transfer agent (in RAFT) or catalyst (in ATRP) can generate a large number of uncontrolled, free-radical chains, leading to a high PDI or a bimodal molecular weight distribution. Solution: Decrease the initiator concentration. A typical starting point for the [CTA]/[Initiator] molar ratio in RAFT is between 5:1 and 10:1. |
| Inappropriate RAFT Agent (CTA) | The effectiveness of a RAFT agent is monomer-dependent. Using a CTA with a low transfer constant for methacrylates will result in poor control and a broad PDI. Solution: Select a RAFT agent known to be effective for methacrylates. Trithiocarbonates and dithiobenzoates are generally suitable choices. |
| High Reaction Temperature | Excessively high temperatures can increase the rate of irreversible termination reactions relative to propagation, leading to a loss of "living" character and a broader PDI. Solution: Consider lowering the reaction temperature. For many methacrylate polymerizations using AIBN as an initiator, temperatures between 60-80 °C are effective. |
| High Monomer Conversion | Pushing the reaction to very high conversions (>95%) can sometimes lead to a loss of control and a broadening of the PDI due to the accumulation of terminated chains and other side reactions. Solution: Target a moderate monomer conversion (e.g., 70-90%) and terminate the reaction before it proceeds to completion. |
Data on Experimental Conditions
The following tables summarize typical starting conditions for achieving low polydispersity in the polymerization of long-chain methacrylates. These can be used as a starting point for optimizing TDMA polymerization.
Table 1: Example RAFT Polymerization Conditions for Long-Chain Methacrylates
| Parameter | Condition | Expected Outcome |
|---|---|---|
| Monomer | This compound (TDMA) | - |
| RAFT Agent (CTA) | 2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPDT) | - |
| Initiator | Azobisisobutyronitrile (AIBN) | - |
| Solvent | Toluene or Anisole | - |
| Temperature | 65-75 °C | - |
| Molar Ratio [Monomer]:[CTA]:[Initiator] | 100 : 1 : 0.2 | PDI < 1.3 |
| Molar Ratio [Monomer]:[CTA]:[Initiator] | 200 : 1 : 0.2 | PDI < 1.3 |
Data adapted from studies on similar long-chain methacrylates.
Table 2: Example AGET ATRP Conditions for Long-Chain Methacrylates
| Parameter | Condition | Expected Outcome |
|---|---|---|
| Monomer | This compound (TDMA) | - |
| Initiator | Ethyl α-bromoisobutyrate (EBiB) | - |
| Catalyst | Copper(II) Bromide (CuBr₂) | - |
| Ligand | N,N,N′,N″,N″-Pentamethyldiethylenetriamine (PMDETA) | - |
| Reducing Agent | Tin(II) 2-ethylhexanoate (B8288628) (Sn(EH)₂) | - |
| Solvent | Anisole | - |
| Temperature | 80-90 °C | - |
| Molar Ratio [Monomer]:[Initiator]:[CuBr₂]:[PMDETA]:[Sn(EH)₂] | 200 : 1 : 1 : 1 : 0.45 | PDI ≈ 1.45 |
Data adapted from studies on similar methacrylates like MMA.
Detailed Experimental Protocols
Protocol 1: RAFT Polymerization of this compound (TDMA)
This protocol describes a typical procedure for synthesizing poly(this compound) with a target degree of polymerization (DP) of 100.
Caption: General experimental workflow for RAFT and ATRP of TDMA.
1. Materials & Purification:
-
This compound (TDMA): Pass through a column of basic alumina to remove inhibitor.
-
RAFT Agent (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate, CPDT).
-
Initiator (e.g., Azobisisobutyronitrile, AIBN): Recrystallize from methanol (B129727) if necessary.
-
Solvent (e.g., Anisole or Toluene): Use anhydrous grade.
2. Reaction Setup:
-
In a dry Schlenk flask equipped with a magnetic stir bar, add CPDT (e.g., 0.1 mmol, 1 eq.) and AIBN (e.g., 0.02 mmol, 0.2 eq.).
-
Add the purified TDMA monomer (e.g., 10 mmol, 100 eq.).
-
Add the solvent (e.g., Anisole, to achieve a 50% w/w monomer concentration).
3. Degassing:
-
Seal the Schlenk flask with a rubber septum.
-
Freeze the mixture in a liquid nitrogen bath until completely solid.
-
Apply a high vacuum for 10-15 minutes.
-
Close the flask to the vacuum and thaw the mixture in a water bath.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved oxygen.
4. Polymerization:
-
After the final thaw, backfill the flask with an inert gas (e.g., Argon).
-
Immerse the flask in a preheated oil bath set to the desired temperature (e.g., 70 °C).
-
Stir the reaction for the specified time (e.g., 6-24 hours). Periodically, small aliquots can be taken via a degassed syringe to monitor conversion by ¹H NMR and molecular weight evolution by GPC.
5. Isolation and Purification:
-
To quench the reaction, cool the flask in an ice bath and expose the mixture to air.
-
Dilute the viscous solution with a small amount of a good solvent like THF.
-
Precipitate the polymer by adding the solution dropwise into a large excess of a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration or centrifugation, then re-dissolve and re-precipitate to further purify.
-
Dry the final polymer product under vacuum until a constant weight is achieved.
Protocol 2: AGET ATRP of this compound (TDMA)
1. Materials & Purification:
-
This compound (TDMA): Purify as described in Protocol 1.
-
Initiator (e.g., Ethyl α-bromoisobutyrate, EBiB).
-
Catalyst (e.g., Copper(II) bromide, CuBr₂).
-
Ligand (e.g., PMDETA).
-
Reducing Agent (e.g., Tin(II) 2-ethylhexanoate, Sn(EH)₂).
-
Solvent (e.g., Anisole): Use anhydrous grade.
2. Reaction Setup:
-
To a dry Schlenk flask with a stir bar, add CuBr₂ (e.g., 0.05 mmol, 1 eq.) and the purified TDMA monomer (e.g., 10 mmol, 200 eq.).
-
Seal the flask and purge with inert gas.
-
In a separate vial, prepare a solution of the ligand PMDETA (e.g., 0.05 mmol, 1 eq.) in anisole. Degas this solution by bubbling with inert gas.
-
Add the degassed ligand solution to the Schlenk flask via syringe.
-
Add the initiator EBiB (e.g., 0.05 mmol, 1 eq.) via syringe.
3. Degassing:
-
Perform at least three freeze-pump-thaw cycles on the complete reaction mixture as described in Protocol 1 to ensure an oxygen-free environment.
4. Polymerization:
-
Place the flask in a preheated oil bath (e.g., 90 °C).
-
To initiate the polymerization, add the reducing agent (e.g., Sn(EH)₂ in degassed anisole) via syringe.
-
Allow the reaction to proceed with stirring for the desired time.
5. Isolation and Purification:
-
Terminate the reaction by cooling and exposing it to air.
-
Dilute the mixture with THF. To remove the copper catalyst, pass the solution through a short column of neutral alumina.
-
Precipitate the polymer in cold methanol, filter, and dry under vacuum.
Technical Support Center: Emulsion Polymerization of Tridecyl Methacrylate (TDMA)
Welcome to the technical support center for the emulsion polymerization of tridecyl methacrylate (B99206) (TDMA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during experimentation.
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format to help you resolve experimental challenges.
Question 1: Why is there coagulum (grit) formation in my reactor?
Answer:
Coagulum formation, or the agglomeration of polymer particles, is a frequent issue that can arise from several factors leading to latex instability.[1]
Potential Causes and Solutions:
-
Inadequate Surfactant Concentration or Type: The surfactant's primary role is to stabilize monomer droplets and the resulting polymer particles.[2] Insufficient surfactant will lead to inadequate surface coverage and particle aggregation.[1] Tridecyl methacrylate's hydrophobic nature requires careful surfactant selection.
-
Solution: Increase the concentration of the surfactant. Consider using a combination of anionic and nonionic surfactants to enhance both electrostatic and steric stabilization.[3] Anionic surfactants like sodium lauryl sulfate (B86663) (SLS) and nonionic surfactants like alcohol ethoxylates can be effective.[4][5]
-
-
High Monomer Concentration: An excessively high concentration of TDMA can lead to instability as the surfactant may be unable to adequately emulsify the monomer.[1]
-
Solution: Reduce the initial monomer concentration or employ a semi-batch process where the monomer is fed gradually throughout the reaction.[6]
-
-
Inadequate Agitation: Insufficient mixing can lead to poor dispersion of the monomer and localized areas of instability.[1] Conversely, excessively high shear can also induce coagulation.
-
Solution: Optimize the stirring rate. A typical range for emulsion polymerization is 200-400 RPM, but this may need to be adjusted based on reactor geometry and scale.
-
-
Incorrect Initiator Concentration: Too high an initiator concentration can lead to the formation of a large number of particles, increasing the total surface area that needs to be stabilized.[7]
-
Presence of Electrolytes: High concentrations of salts can compress the electrical double layer around the particles, reducing electrostatic repulsion and leading to coagulation.[1]
-
Solution: Use deionized water and minimize the addition of ionic species to the reaction mixture.
-
Question 2: Why is my polymerization rate slow or stalled?
Answer:
A slow or inhibited polymerization can be caused by several factors that interfere with the free-radical process.
Potential Causes and Solutions:
-
Presence of Inhibitors: Monomers like TDMA are often shipped with inhibitors (e.g., hydroquinone) to prevent premature polymerization. Oxygen is also a potent inhibitor of free-radical polymerization.[1][7]
-
Inappropriate Initiator or Temperature: The rate of initiator decomposition is highly dependent on temperature.[8] If the reaction temperature is too low for the chosen initiator, the generation of free radicals will be slow.
-
Solution: Ensure the reaction temperature is appropriate for the initiator's half-life. For example, potassium persulfate is typically used at temperatures between 60-80°C.[9] Alternatively, a redox initiator system (e.g., persulfate with a reducing agent) can be used for lower-temperature polymerizations.[8]
-
-
Impure Reagents: Contaminants in the monomer, water, or other reagents can act as inhibitors or chain transfer agents, slowing the reaction.[1]
-
Solution: Use high-purity reagents and deionized water.
-
Question 3: How can I control the particle size of my TDMA latex?
Answer:
Controlling particle size is crucial for the final properties of the polymer latex. The number and size of particles are primarily determined during the nucleation stage.
Potential Causes and Solutions for Poor Control:
-
Surfactant Concentration: The concentration of the surfactant is a key factor. Higher surfactant concentrations generally lead to a larger number of smaller particles.[2]
-
Solution: Adjust the surfactant concentration. To obtain smaller particles, increase the amount of surfactant. For larger particles, decrease it.
-
-
Initiator Concentration: A higher initiator concentration typically results in a greater number of particles, which leads to a smaller final particle size.[7]
-
Solution: Modify the initiator concentration as needed.
-
-
Monomer-to-Water Ratio: This ratio influences the number of micelles and monomer droplets, which in turn affects particle nucleation.[11]
-
Solution: Adjust the monomer-to-water ratio in your formulation.
-
-
Temperature: Temperature affects the rates of initiation and propagation, as well as the critical micelle concentration (CMC) of the surfactant, all of which can influence particle size.[12]
-
Solution: Maintain precise temperature control throughout the polymerization.
-
FAQs
What are the key parameters affecting the stability of TDMA emulsion polymerization?
The stability of the emulsion polymerization of this compound is influenced by several interconnected factors:
-
Surfactant System: The type and concentration of the surfactant(s) are critical for stabilizing the monomer droplets and the growing polymer particles.[1][13] A combination of anionic and nonionic surfactants often provides robust stability.[3]
-
Initiator System: The choice of initiator and its concentration affect the rate of polymerization and the number of particles formed, which in turn impacts stability.[1][7]
-
Monomer and Solid Content: Higher concentrations can lead to increased viscosity and a higher probability of particle collision and coagulation.[1]
-
Agitation and Temperature: These process parameters must be carefully controlled to ensure homogeneity and a steady polymerization rate.[1][11]
-
pH and Electrolyte Concentration: The pH of the aqueous phase and the presence of salts can significantly affect the stability of electrostatically stabilized systems.[1]
How do I choose the right surfactant for TDMA?
Given that this compound is a hydrophobic monomer, the choice of surfactant is critical.[14]
-
Anionic Surfactants: These provide electrostatic stabilization. Common examples include sodium lauryl sulfate (SLS) and sodium dodecyl benzene (B151609) sulfonate (SDBS).[4]
-
Nonionic Surfactants: These provide steric stabilization through hydrated polymer chains (e.g., polyethylene (B3416737) oxide chains). Alcohol ethoxylates are a common choice.[4][5]
-
Reactive Surfactants (Surfmers): These are surfactants that can copolymerize with the monomer, covalently bonding to the particle surface. This can improve long-term stability and reduce surfactant migration in the final film.[3]
-
Combination Systems: Often, a blend of anionic and nonionic surfactants provides the most effective stabilization by combining both electrostatic and steric repulsion mechanisms.[3]
What is a typical experimental protocol for the emulsion polymerization of TDMA?
Below is a general semi-batch protocol. The exact amounts should be optimized for your specific application.
Materials:
-
This compound (TDMA), inhibitor removed
-
Anionic Surfactant (e.g., Sodium Dodecyl Sulfate - SLS)
-
Nonionic Surfactant (e.g., Tridecyl alcohol ethoxylate)
-
Initiator (e.g., Potassium Persulfate - KPS)
-
Deionized water
-
Buffer (optional, e.g., sodium bicarbonate)
Procedure:
-
Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and feeding pumps is assembled.
-
Initial Charge: The reactor is charged with a portion of the deionized water, buffer (if used), and surfactants.
-
Inert Atmosphere: The reactor contents are heated to the desired reaction temperature (e.g., 75-85°C) while purging with nitrogen for at least 30 minutes to remove oxygen.[9]
-
Pre-emulsion Preparation: In a separate vessel, the TDMA monomer is mixed with the remaining water and surfactants under agitation to form a stable pre-emulsion.
-
Initiation: A portion of the initiator, dissolved in a small amount of deionized water, is added to the reactor to create seed particles.
-
Feeding: After a short seed formation period (e.g., 15-30 minutes), the pre-emulsion and the remaining initiator solution are fed into the reactor at constant rates over a period of 2-4 hours.[6]
-
Hold Period: After the feeds are complete, the reaction is held at the same temperature for an additional 1-2 hours to ensure high monomer conversion.
-
Cooling: The resulting latex is then cooled to room temperature.
Data Presentation
Table 1: Example Formulations for Methacrylate Emulsion Polymerization
| Component | Formulation A (High Surfactant) | Formulation B (Low Surfactant) | Formulation C (Redox Initiated) |
| Monomer Phase | |||
| This compound (g) | 100 | 100 | 100 |
| Aqueous Phase | |||
| Deionized Water (g) | 150 | 180 | 150 |
| Anionic Surfactant (g) | 3.0 | 1.5 | 2.0 |
| Nonionic Surfactant (g) | 1.5 | 0.75 | 1.0 |
| Initiator System | |||
| Potassium Persulfate (g) | 0.5 | 0.5 | 0.3 (Oxidant) |
| Sodium Metabisulfite (g) | - | - | 0.2 (Reductant) |
| Reaction Conditions | |||
| Temperature (°C) | 80 | 80 | 45 |
| Expected Outcome | Smaller Particle Size | Larger Particle Size | Low-Temperature Polymerization |
Note: These are starting point formulations and may require optimization.
Visualizations
Experimental and Troubleshooting Workflows
Caption: A typical workflow for semi-batch emulsion polymerization of TDMA.
Caption: A logical troubleshooting guide for addressing coagulum formation.
Caption: Key factors influencing the stability of TDMA emulsion polymerization.
References
- 1. jinzongmachinery.com [jinzongmachinery.com]
- 2. researchgate.net [researchgate.net]
- 3. pcimag.com [pcimag.com]
- 4. discover.univarsolutions.com [discover.univarsolutions.com]
- 5. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate) [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic Study of PMMA Synthesis by Batch Emulsion Polymerization – Oriental Journal of Chemistry [orientjchem.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Progress in process parameters and mechanism research of polymer emulsion preparation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01844C [pubs.rsc.org]
- 13. gantrade.com [gantrade.com]
- 14. researchgate.net [researchgate.net]
preventing premature polymerization of tridecyl methacrylate
This guide provides researchers, scientists, and drug development professionals with essential information to prevent the premature polymerization of tridecyl methacrylate (B99206) (TDMA), ensuring monomer stability and experimental success.
Frequently Asked Questions (FAQs)
Q1: What is premature polymerization of TDMA and why is it a concern?
Premature polymerization is the spontaneous and uncontrolled conversion of TDMA monomer into its polymer form before its intended use. This process is highly exothermic, meaning it releases a significant amount of heat. If this heat is not dissipated, it can accelerate the reaction, leading to a dangerous, self-accelerating cycle known as runaway polymerization.[1][2][3] This can cause a rapid increase in temperature and pressure within the storage container, potentially resulting in container failure and the release of flammable vapors.[1] From an experimental standpoint, the presence of polymer impurities can alter the monomer's physical properties, such as viscosity, and lead to inconsistent and unreliable results in subsequent polymerization reactions.
Q2: What are the primary causes of premature polymerization?
Several factors can initiate the unwanted polymerization of methacrylate monomers like TDMA:
-
Heat: Elevated temperatures increase the rate of polymerization.[1] The heat generated by the reaction itself can create a feedback loop, accelerating the process further.[1][2]
-
Light: UV light can trigger the formation of free radicals, which initiate polymerization.[4]
-
Contaminants: Impurities, particularly metal ions like Iron(III) from rust, can act as weak polymerization initiators.[5][6][7] Peroxides, which can form over time, are also potent initiators.[8]
-
Absence of Oxygen: The most common inhibitors used for methacrylates require the presence of dissolved oxygen to function effectively.[5][6][9] Storing the monomer under an inert gas like nitrogen will deactivate the inhibitor and can lead to polymerization.
Q3: What inhibitor is used in TDMA and how does it work?
Tridecyl methacrylate is typically stabilized with the monomethyl ether of hydroquinone (B1673460) (MEHQ).[5][6] MEHQ is a free-radical scavenger. It works by reacting with and neutralizing stray free radicals that could otherwise initiate a polymerization chain reaction. Crucially, this inhibitory mechanism requires the presence of oxygen.[5][6]
Q4: How should I store TDMA to ensure its stability?
Proper storage is critical for preventing premature polymerization. Adhere to the following guidelines:
-
Atmosphere: Always store TDMA under air, never under an inert atmosphere like nitrogen or argon, to ensure the MEHQ inhibitor remains active.[5][6]
-
Temperature: Keep the storage temperature below 35°C (95°F).[5][6][7] Lower temperatures help to minimize the formation of peroxides and other oxidation products.[4][8]
-
Light: Store in a dark place or in an opaque container to protect it from UV light.[4]
-
Inventory Management: Follow a “first-in-first-out” (FIFO) principle for your monomer stock to minimize the likelihood of over-storage.[5][6][7] The recommended shelf life is generally one year under proper conditions.[5][6][8]
-
Container Material: The preferred material for tanks and pipes (B44673) is stainless steel.[5][6][7] While carbon steel is acceptable, it can introduce rust (Iron(III) ions), which may act as a weak initiator.[5][6][7]
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Inhibitor | MEHQ (Monomethyl Ether of Hydroquinone) | Standard free-radical scavenger for methacrylates.[5][6] |
| Inhibitor Conc. | 100 ± 25 ppm | Typical concentration for effective stabilization.[5][6] |
| Atmosphere | Air (Oxygen is required) | Oxygen is essential for the inhibitor to function effectively.[5][6][9] |
| Temperature | < 35°C (95°F) | Minimizes reaction rates and peroxide formation.[5][6][8] |
| Light | Store in the dark / opaque container | Prevents UV light from initiating polymerization.[4] |
| Max Storage Time | 1 Year | Ensures inhibitor effectiveness and monomer purity.[5][6][8] |
| Container Material | Stainless Steel (preferred), Aluminum | Avoids contamination with polymerization initiators like rust.[4][5][6] |
Visual Guides and Workflows
A critical step in preventing premature polymerization is understanding the factors that can trigger it. The following diagram illustrates the cascade of events leading to uncontrolled polymerization.
Troubleshooting Guide
Problem: My TDMA appears viscous, contains solid particles, or feels warm.
This is a strong indication that polymerization has already begun.
Experimental Protocols
Protocol 1: Removal of MEHQ Inhibitor Prior to Use
For many polymerization reactions, the presence of an inhibitor is undesirable. It can be removed immediately before the experiment.
-
Method: Column Chromatography
-
Materials:
-
This compound (TDMA)
-
Basic activated alumina (B75360)
-
Glass chromatography column with a stopcock
-
Glass wool
-
Receiving flask
-
-
Procedure:
-
Place a small plug of glass wool at the bottom of the chromatography column.
-
Fill the column approximately two-thirds full with basic activated alumina. Do not pack too tightly.
-
Gently pour the required amount of TDMA monomer onto the top of the alumina column.
-
Allow the monomer to pass through the column under gravity. You can apply gentle air pressure if the flow is too slow.
-
Collect the inhibitor-free monomer in a clean, dry receiving flask.
-
Crucially, use the purified monomer immediately. Without the inhibitor, the monomer is highly susceptible to polymerization and should not be stored.[10]
-
Protocol 2: Qualitative Test for Polymer Presence
If you suspect your monomer has started to polymerize, this simple test can confirm the presence of polymer.
-
Method: Precipitation in a Non-Solvent
-
Materials:
-
Suspect this compound (TDMA) sample
-
Methanol (B129727) (or another non-solvent for poly(TDMA))
-
Test tube or small beaker
-
-
Procedure:
-
Place approximately 1 mL of the suspect TDMA sample into a test tube.
-
Add approximately 5-10 mL of methanol to the test tube.
-
Agitate the mixture (e.g., by vortexing or shaking).
-
Observation:
-
No Polymer: The TDMA monomer will be miscible with the methanol, resulting in a clear solution.
-
Polymer Present: The poly(this compound) is insoluble in methanol and will precipitate out, causing the solution to become cloudy or forming visible solid flakes/clumps.
-
-
Protocol 3: Quantitative Analysis of Residual Monomer
For rigorous quality control or to quantify the level of polymer contamination, more advanced analytical techniques are required.
-
Method: Gas Chromatography (GC)
-
Principle: Gas chromatography is widely used for monomer quantification due to the high volatility of the monomer compared to the polymer.[11] Techniques like Gas Chromatography with a Flame Ionization Detector (GC-FID) or Gas Chromatography-Mass Spectrometry (GC/MS) offer excellent sensitivity and are common for determining residual monomer content.[12][13]
-
General Procedure:
-
Sample Preparation: The polymer/monomer mixture is dissolved in a suitable solvent (e.g., dichloromethane). A non-solvent (e.g., methanol) can then be added to precipitate the polymer, separating it from the monomer which remains in the solution.[14]
-
Calibration: A calibration curve is prepared using standard solutions of known TDMA concentrations.
-
Analysis: The prepared sample solution is injected into the GC system.
-
Quantification: The peak area corresponding to the TDMA monomer in the sample's chromatogram is compared against the calibration curve to determine its concentration.[13]
-
References
- 1. Chemical Facility Security News: Uncontrolled Polymerization Hazards - Acrylates [chemical-facility-security-news.blogspot.com]
- 2. Inhibition of Free Radical Polymerization: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 2495-25-2 [smolecule.com]
- 5. jamorin.com [jamorin.com]
- 6. chemicals.basf.com [chemicals.basf.com]
- 7. jamorin.com [jamorin.com]
- 8. This compound | C17H32O2 | CID 17234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Tridecyl acrylate | C16H30O2 | CID 18316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. polymersolutions.com [polymersolutions.com]
- 13. tandfonline.com [tandfonline.com]
- 14. CN115902008A - Method for testing residual monomers in polyacrylate pressure-sensitive adhesive - Google Patents [patents.google.com]
effect of initiator concentration on tridecyl methacrylate polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of tridecyl methacrylate (B99206) (TDMA).
Frequently Asked Questions (FAQs)
Q1: What is the general effect of initiator concentration on the free radical polymerization of tridecyl methacrylate (TDMA)?
A1: In free radical polymerization, the initiator concentration has a significant impact on the polymerization rate and the molecular weight of the resulting polymer. Generally, a higher initiator concentration leads to a higher polymerization rate and a lower polymer molecular weight. This is because a higher concentration of initiator generates a larger number of free radicals, which initiate more polymer chains simultaneously. With the same amount of monomer available, this results in shorter polymer chains and thus a lower average molecular weight.
Q2: How does initiator concentration influence the kinetic chain length in TDMA polymerization?
A2: The kinetic chain length, which is the average number of monomer units added to a growing polymer chain, is inversely proportional to the square root of the initiator concentration.[1][2] Therefore, increasing the initiator concentration will decrease the kinetic chain length, leading to the formation of lower molecular weight poly(this compound). For preparing high molecular weight polymers, a low initiator concentration is necessary.[1]
Q3: Can I use the same initiator for TDMA polymerization as for other methacrylates like methyl methacrylate (MMA)?
A3: Yes, common free radical initiators such as benzoyl peroxide (BPO) and 2,2'-azobisisobutyronitrile (AIBN) are effective for the polymerization of this compound. The choice of initiator may depend on the desired reaction temperature, as they have different decomposition rates at various temperatures.
Q4: What are the typical physical properties of this compound monomer?
A4: this compound is a clear, colorless to pale yellow liquid with an ester-like odor.[3] It is hydrophobic and has a low solubility in water.[3] Its density is approximately 0.88 g/mL at 25°C.[3]
Q5: How should this compound monomer be stored to prevent premature polymerization?
A5: To prevent spontaneous polymerization, this compound should be stored under air, not under an inert atmosphere, as the presence of oxygen is necessary for the stabilizer (like hydroquinone (B1673460) monomethyl ether, MEHQ) to function effectively. The storage temperature should not exceed 35°C.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Slow or No Polymerization | Inhibitor Presence: The monomer may contain a high concentration of inhibitor (e.g., MEHQ). | Purify the monomer by passing it through a column of activated basic alumina (B75360) to remove the inhibitor before use. |
| Oxygen Inhibition: Dissolved oxygen in the reaction mixture can act as a radical scavenger, inhibiting polymerization. | Degas the monomer and solvent by bubbling with an inert gas (e.g., nitrogen or argon) for 20-30 minutes prior to adding the initiator and starting the reaction. | |
| Low Initiator Concentration or Inactive Initiator: The initiator concentration may be too low, or the initiator may have degraded due to improper storage. | Increase the initiator concentration. Ensure the initiator is fresh and has been stored according to the manufacturer's recommendations. | |
| Low Reaction Temperature: The reaction temperature may be too low for the chosen initiator to decompose at a sufficient rate. | Increase the reaction temperature to a range suitable for the initiator's half-life. For example, AIBN is commonly used at temperatures between 60-80°C. | |
| Low Polymer Molecular Weight | High Initiator Concentration: As mentioned in the FAQs, a high initiator concentration leads to the formation of more polymer chains, resulting in a lower average molecular weight.[1] | Decrease the initiator concentration. Remember that the molecular weight is inversely proportional to the square root of the initiator concentration.[1][2] |
| Chain Transfer Reactions: Chain transfer agents, which can be impurities or intentionally added, can terminate growing polymer chains and initiate new ones, leading to lower molecular weights. | Purify the monomer and solvent to remove any impurities that could act as chain transfer agents. If a chain transfer agent is being used intentionally, reduce its concentration. | |
| High Polydispersity Index (PDI) | High Initiator Concentration: Very high initiator concentrations can lead to a less controlled polymerization and a broader molecular weight distribution. | Optimize the initiator concentration to achieve a balance between polymerization rate and control over the molecular weight distribution. |
| Trommsdorff Effect (Gel Effect): At high conversions, the viscosity of the reaction medium can increase significantly, reducing the mobility of growing polymer chains. This can lead to a decrease in the termination rate and a rapid increase in the polymerization rate and molecular weight, resulting in a broad PDI. | Consider performing the polymerization in solution to mitigate the gel effect. If bulk polymerization is necessary, try to stop the reaction at a lower conversion. | |
| Inconsistent Results Between Batches | Variability in Initiator or Monomer Quality: Inconsistent purity of the monomer or activity of the initiator can lead to batch-to-batch variability. | Use monomer and initiator from the same lot for a series of experiments. Always purify the monomer to remove inhibitors and other impurities. |
| Incomplete Dissolution of Initiator: If the initiator is not fully dissolved before starting the polymerization, the effective initiator concentration will be lower than intended and may vary. | Ensure the initiator is completely dissolved in the monomer or solvent before initiating the polymerization. Gentle warming and stirring can aid dissolution. |
Quantitative Data
Due to the limited availability of specific quantitative data for the effect of initiator concentration on this compound polymerization in the reviewed literature, the following tables present data for other methacrylate systems, which can be considered analogous.
Table 1: Effect of Benzoyl Peroxide (BPO) Initiator Concentration on Methacrylate Polymerization
| Initiator (BPO) Conc. (wt%) | Co-initiator (DMA) Conc. (wt%) | Maximum Polymerization Rate (1/s) | Final Double Bond Conversion (%) |
| 0.05 | 0.5 | - | ~74 |
| 0.1 | 0.5 | - | ~80 |
| 0.2 | 0.5 | - | ~90 |
| 0.3 | 0.5 | - | ~100 |
| 0.5 | 0.5 | 0.00198 | ~95 |
| 0.7 | 0.5 | - | ~90 |
Data adapted from a study on methacrylate bone cement. The specific methacrylate monomers were a mixture of HEMA, MMA, and D3.[1][4]
Table 2: General Relationship between Initiator Concentration and Polymer Properties
| Initiator Concentration | Polymerization Rate (Rp) | Molecular Weight (Mw) |
| Increases | Increases | Decreases |
| Decreases | Decreases | Increases |
This table summarizes the general kinetic relationships observed in free radical polymerization.[1][4]
Experimental Protocols
Detailed Methodology for Bulk Free Radical Polymerization of this compound
This protocol describes a typical procedure for the bulk free radical polymerization of this compound using AIBN as the initiator.
Materials:
-
This compound (TDMA) monomer
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Activated basic alumina
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask with a condenser)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Methanol (for precipitation)
-
Acetone (for dissolving the polymer)
Procedure:
-
Monomer Purification: To remove the inhibitor, pass the this compound monomer through a short column packed with activated basic alumina.
-
Reaction Setup: Place a magnetic stir bar in a clean, dry reaction vessel. Add the desired amount of purified this compound monomer to the vessel.
-
Initiator Addition: Weigh the desired amount of AIBN and add it to the monomer. The concentration of AIBN will typically range from 0.1 to 1.0 mol% relative to the monomer, depending on the desired molecular weight.
-
Degassing: Seal the reaction vessel and degas the mixture by bubbling a gentle stream of inert gas (nitrogen or argon) through the liquid for 20-30 minutes. This step is crucial to remove dissolved oxygen which can inhibit the polymerization.
-
Polymerization: Place the reaction vessel in a preheated oil bath or heating mantle set to the desired reaction temperature (typically 60-80°C for AIBN).
-
Reaction Monitoring: Allow the polymerization to proceed for the desired amount of time. The reaction time will influence the monomer conversion and the final polymer properties. The viscosity of the solution will increase as the polymerization progresses.
-
Termination and Precipitation: To stop the reaction, cool the vessel rapidly in an ice bath and expose the contents to air.
-
Polymer Isolation: Dissolve the viscous polymer solution in a suitable solvent like acetone. Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent to remove any unreacted monomer and initiator residues. Dry the polymer under vacuum at a moderate temperature until a constant weight is achieved.
Visualizations
Caption: Experimental workflow for the bulk free radical polymerization of this compound.
Caption: Logical relationship of initiator concentration on polymerization kinetics and polymer properties.
References
Technical Support Center: Solvent Effects on Tridecyl Methacrylate Copolymerization Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the copolymerization of tridecyl methacrylate (B99206) (TDMA). The content addresses common experimental challenges, with a focus on the influence of solvents on reaction kinetics.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My copolymerization of tridecyl methacrylate is proceeding very slowly or not at all. What are the potential causes?
A1: Several factors could be contributing to a slow or stalled copolymerization:
-
Initiator Concentration/Decomposition: Ensure your initiator (e.g., AIBN, BPO) is fresh and has been stored correctly. The concentration might be too low, or the reaction temperature may not be optimal for the initiator's half-life.
-
Inhibitor Presence: Monomers like TDMA are often shipped with inhibitors to prevent spontaneous polymerization. Ensure you have effectively removed the inhibitor before starting your reaction.
-
Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization. Ensure your reaction setup is properly deoxygenated, typically by purging with an inert gas like nitrogen or argon.
-
Solvent Choice: The solvent can significantly impact polymerization kinetics. A solvent that does not fully solubilize the growing polymer chains can lead to precipitation and a decrease in the polymerization rate. Consider a solvent with better solubility for the expected copolymer.
Q2: I'm observing poor reproducibility in my copolymerization kinetics. What should I investigate?
A2: Poor reproducibility often stems from subtle variations in experimental conditions:
-
Inconsistent Deoxygenation: The level of residual oxygen can vary between experiments. Standardize your deoxygenation procedure (e.g., time and flow rate of inert gas).
-
Temperature Fluctuations: Ensure your reaction vessel is in a stable temperature environment, as the rates of initiation and propagation are temperature-dependent.
-
Monomer Purity: Variations in monomer purity, including the presence of impurities or residual inhibitor, can affect reproducibility.
-
Solvent Purity: The presence of impurities in the solvent, such as water, can influence the reaction, especially if your monomers or growing radicals are sensitive to them.
Q3: How does the choice of solvent affect the reactivity ratios in this compound copolymerization?
A3: The choice of solvent can alter the reactivity ratios of monomers, thereby influencing the copolymer composition.[1] This is particularly true when the solvent can engage in specific interactions, such as hydrogen bonding, with the monomers or the growing polymer radicals.[1][2] For long-chain methacrylates like TDMA, while hydrogen bonding with the monomer itself is not a primary factor, the solvent's polarity can influence the conformation of the growing radical and the monomer, which in turn can affect their relative reactivities. For instance, in the copolymerization of styrene (B11656) and pentadecylphenyl methacrylate (a long-chain alkyl aryl methacrylate), the reactivity ratios were determined, suggesting a random copolymerization with an alternating tendency.[3] It is expected that different solvents could subtly alter these ratios.
Q4: Can the solvent affect the molecular weight and polydispersity of my this compound copolymer?
A4: Yes, the solvent can influence both the molecular weight and polydispersity of the resulting copolymer through several mechanisms:
-
Chain Transfer to Solvent: Some solvents can act as chain transfer agents, leading to the termination of a growing polymer chain and the initiation of a new one. This process generally results in a lower average molecular weight.
-
Viscosity Effects (Trommsdorff-Norrish effect): In bulk or concentrated solutions, as the polymer is formed, the viscosity of the medium increases. This can slow down the termination reactions between growing polymer chains, leading to a rapid increase in the polymerization rate and molecular weight. The choice of solvent can modulate this "gel effect." A good solvent for the polymer can delay the onset of the gel effect, while a poor solvent can lead to it occurring at lower conversions.
-
Solubility of the Polymer: If the growing copolymer becomes insoluble in the chosen solvent, it may precipitate. This can lead to a broadening of the molecular weight distribution (higher polydispersity) and can affect the final conversion.
Q5: What are some recommended solvents for the copolymerization of this compound?
A5: Given the long alkyl chain of this compound, it is a relatively non-polar monomer. Good solvents for its copolymerization would typically be those that can dissolve both the monomers and the resulting copolymer. Common choices for the polymerization of methacrylates include:
-
Aromatic Hydrocarbons: Toluene and xylene are often good choices for methacrylate polymerizations.
-
Esters: Ethyl acetate (B1210297) and butyl acetate can also be suitable.
-
Ketones: Methyl ethyl ketone (MEK) is another common solvent.
The optimal solvent will depend on the comonomer being used and the desired properties of the final copolymer. It is advisable to perform small-scale solubility tests of the expected copolymer in the chosen solvent.
Quantitative Data Summary
The following table summarizes reactivity ratios for the copolymerization of styrene (M1) with pentadecylphenyl methacrylate (PDPMA, M2), a long-chain alkyl aryl methacrylate, which can serve as an analogue for this compound. This data is derived from atom transfer radical polymerization (ATRP).[3]
| M1 | M2 | Method | r1 | r2 | r1 * r2 | Copolymer Type | Reference |
| Styrene | Pentadecylphenyl Methacrylate | Finemann-Ross | 0.93 | 0.05 | 0.0465 | Random with alternating tendency | [3] |
| Styrene | Pentadecylphenyl Methacrylate | Kelen-Tudos | 0.93 | 0.05 | 0.0465 | Random with alternating tendency | [3] |
Experimental Protocols
General Protocol for Free-Radical Copolymerization of this compound in Solution
This protocol provides a general procedure for the free-radical copolymerization of this compound (TDMA) with a comonomer in a solvent.
Materials:
-
This compound (TDMA), inhibitor removed
-
Comonomer (e.g., methyl methacrylate, styrene), inhibitor removed
-
Solvent (e.g., toluene, ethyl acetate), anhydrous
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Initiator (e.g., 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) or benzoyl peroxide (BPO))
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Reaction vessel (e.g., Schlenk flask) with a magnetic stirrer
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Inert gas supply (Nitrogen or Argon)
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Constant temperature bath (e.g., oil bath)
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Precipitating solvent (e.g., methanol (B129727), ethanol)
Procedure:
-
Monomer and Solvent Preparation:
-
Remove the inhibitor from TDMA and the comonomer by passing them through a column of basic alumina.
-
Ensure the solvent is anhydrous, as water can sometimes affect polymerization kinetics.
-
-
Reaction Setup:
-
To a clean, dry reaction vessel equipped with a magnetic stir bar, add the desired amounts of TDMA, the comonomer, and the solvent.
-
Seal the reaction vessel and deoxygenate the solution by bubbling a slow stream of inert gas (nitrogen or argon) through it for at least 30 minutes while stirring.
-
-
Initiation:
-
Dissolve the calculated amount of initiator (AIBN or BPO) in a small amount of the reaction solvent.
-
Inject the initiator solution into the reaction vessel while maintaining the inert atmosphere.
-
-
Polymerization:
-
Immerse the reaction vessel in a constant temperature bath set to the desired reaction temperature (e.g., 60-80 °C for AIBN).
-
Allow the polymerization to proceed for the desired time, typically several hours. The reaction time will depend on the desired conversion.
-
-
Termination and Isolation:
-
To stop the reaction, cool the vessel in an ice bath and expose the solution to air.
-
Precipitate the copolymer by slowly pouring the viscous reaction mixture into a large excess of a non-solvent (e.g., methanol or ethanol) while stirring vigorously.
-
Collect the precipitated polymer by filtration.
-
-
Purification and Drying:
-
Wash the polymer with fresh non-solvent to remove any unreacted monomers and initiator residues.
-
Redissolve the polymer in a small amount of a good solvent (e.g., tetrahydrofuran) and re-precipitate it to further purify it.
-
Dry the purified polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Visualizations
Caption: Experimental workflow for free-radical copolymerization.
References
Technical Support Center: Improving Tridecyl Methacrylate (TDMA) Polymerization Conversion Rate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the conversion rate of tridecyl methacrylate (B99206) (TDMA) polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low monomer conversion in TDMA polymerization?
Low conversion in free-radical polymerization of TDMA can stem from several factors. The most common issues include improper initiation, suboptimal reaction temperature, presence of impurities, and insufficient reaction time. Each of these factors can significantly hinder the polymerization process, leading to reduced yields.[1]
Q2: How does the choice and concentration of an initiator affect the conversion rate?
The initiator is critical for starting the polymerization process.[2] Key considerations include:
-
Initiator Type and Half-Life: The initiator must have a suitable decomposition rate at the chosen reaction temperature to generate a steady concentration of radicals.[1][3] Commonly used initiators for methacrylates include azo compounds like azobisisobutyronitrile (AIBN) and peroxides like benzoyl peroxide (BPO).[4][5]
-
Concentration: An increase in initiator concentration generally leads to a faster polymerization rate and can shorten the reaction time.[6] However, an excessively high concentration can result in shorter polymer chains and may not necessarily increase the final conversion.[2] Finding the optimal concentration is key.[7]
-
Initiator Efficiency: Not all radicals generated from the initiator will start a polymer chain; some may be lost to side reactions.[2] The initiator efficiency factor, typically between 0.3 and 0.8, should be considered.[2]
Q3: What is the optimal temperature for TDMA polymerization?
Temperature is a crucial parameter that must be carefully controlled.[1]
-
Low Temperatures: Insufficient temperature can lead to a very slow or stalled reaction due to a low initiator decomposition rate and slow propagation.[1][5]
-
High Temperatures: Excessively high temperatures can cause premature termination of growing polymer chains and can lead to undesirable side reactions.[1] However, increasing the temperature within an optimal range generally increases the reaction rate.[5][8] For nitroxide-mediated polymerization (NMP) of TDMA, successful reactions have been conducted at 100°C.[9] For many methacrylate polymerizations, temperatures between 50°C and 95°C are common, depending on the initiator used.[5]
Q4: Can impurities in the monomer or solvent impact the reaction?
Yes, the purity of all reactants is essential for achieving high conversion.[1]
-
Inhibitors: Commercial methacrylate monomers contain inhibitors (like hydroquinone (B1673460) monomethyl ether) to prevent spontaneous polymerization during storage. These must be removed before the reaction. Dissolved oxygen is also a potent inhibitor and should be removed by degassing the reaction mixture (e.g., by bubbling with nitrogen or argon).[10]
-
Chain Transfer Agents: Impurities can act as chain transfer agents, which terminate a growing polymer chain and start a new, shorter one.[1][4] This can reduce the overall molecular weight and potentially the conversion rate.
Q5: My polymerization starts but stops at a low conversion. What could be the issue?
This issue, often referred to as "dead" polymerization, can be caused by several factors:
-
Premature Initiator Consumption: If the initiator has a short half-life at the reaction temperature, it may be completely consumed before high monomer conversion is reached.
-
Inhibitor Contamination: The gradual introduction of an inhibitor (e.g., from a slow air leak into the reactor) can quench the radicals and stop the reaction.
-
Vitrification: As the polymer forms, the viscosity of the reaction medium increases significantly. This can trap growing radical chains in a glassy matrix, severely restricting their mobility and preventing further reaction with monomer molecules, a phenomenon known as the Trommsdorff effect or gel effect.[11]
Troubleshooting Guide for Low Conversion Rate
This guide provides a systematic approach to diagnosing and resolving low conversion rates in TDMA polymerization.
Diagram 1: Troubleshooting Workflow for Low Polymerization Conversion
References
- 1. How to Improve Product Yield in Free Radical Polymerization [eureka.patsnap.com]
- 2. Radical polymerization - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. umpir.ump.edu.my [umpir.ump.edu.my]
- 6. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
characterization of side reactions in tridecyl methacrylate polymerization
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with the polymerization of tridecyl methacrylate (B99206) (TDMA).
Troubleshooting Guide: Common Issues in TDMA Polymerization
This guide addresses specific issues that may be encountered during the polymerization of tridecyl methacrylate, providing potential causes and recommended solutions in a question-and-answer format.
Question: My TDMA polymerization reaction mixture is gelling prematurely, even at low monomer conversion. What is causing this and how can I prevent it?
Answer:
Premature gelation in TDMA polymerization is typically a result of extensive branching and cross-linking side reactions. The long tridecyl side chain of the monomer is susceptible to chain transfer reactions, where a growing polymer radical abstracts a hydrogen atom from the side chain of another polymer molecule. This creates a new radical site on the polymer backbone, leading to the formation of a branched or cross-linked network. High reaction temperatures and high initiator concentrations can exacerbate this issue.
Troubleshooting Steps:
-
Reduce Reaction Temperature: Lowering the polymerization temperature will decrease the rate of chain transfer reactions.
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Lower Initiator Concentration: Using a lower concentration of the initiator will reduce the overall number of radical species, thereby decreasing the probability of chain transfer events.
-
Introduce a Chain Transfer Agent (CTA): A controlled amount of a suitable CTA can help regulate the molecular weight and reduce the likelihood of uncontrolled branching.
-
Consider Solution Polymerization: Performing the polymerization in a suitable solvent can help to dissipate heat more effectively and reduce the viscosity of the reaction medium, which can mitigate the gel effect.
Question: The molecular weight distribution (polydispersity index, PDI) of my poly(TDMA) is broader than expected. How can I achieve a more controlled polymerization?
Answer:
A broad molecular weight distribution in TDMA polymerization can be caused by several factors, including:
-
The Trommsdorff-Norrish Effect (Gel Effect): In bulk or concentrated solution polymerization, the viscosity of the medium increases significantly as the reaction progresses. This hinders the termination reactions between growing polymer chains, leading to a rapid increase in the polymerization rate and the formation of very long polymer chains, thus broadening the PDI.
-
Chain Transfer Reactions: As mentioned previously, chain transfer to the polymer's long alkyl side chain can lead to branching, which also contributes to a broader molecular weight distribution.
-
Impurities in the Monomer: The presence of impurities in the this compound monomer can affect the initiation and termination rates, leading to a less controlled polymerization.
Troubleshooting Steps:
-
Monomer Purification: Ensure the TDMA monomer is free from inhibitors (if not desired) and other impurities by passing it through a column of basic alumina (B75360) prior to use.
-
Control the Reaction Temperature: Maintaining a constant and controlled temperature is crucial to manage the onset of the gel effect.
-
Use a Controlled Radical Polymerization (CRP) Technique: Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP) can provide better control over the molecular weight and PDI of poly(TDMA).
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of during the free-radical polymerization of this compound?
A1: The most significant side reaction is chain transfer to the long tridecyl alkyl side chain of the monomer or polymer. This can occur via two main pathways:
-
Intermolecular Chain Transfer: A growing polymer radical abstracts a hydrogen from the tridecyl group of another polymer chain, leading to long-chain branching and potentially cross-linking.
-
Intramolecular Chain Transfer (Backbiting): The growing radical end of a polymer chain can curl back and abstract a hydrogen from its own backbone, leading to short-chain branching.
These chain transfer reactions can significantly impact the final properties of the polymer, such as its viscosity, solubility, and mechanical performance.
Q2: How can I detect and quantify the extent of branching in my poly(TDMA) sample?
A2: The primary analytical techniques for characterizing branching in poly(TDMA) are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is particularly powerful for identifying and quantifying branch points. The chemical shifts of the carbon atoms at the branch points and in the vicinity of the branch will differ from those in the linear polymer backbone.
-
Gel Permeation Chromatography (GPC) with Multi-Angle Light Scattering (MALS) and Viscometry Detectors: This combination of detectors can provide information about the relationship between molecular weight and hydrodynamic radius. Branched polymers have a smaller hydrodynamic radius for a given molecular weight compared to their linear counterparts, which can be detected and quantified using this setup.
Q3: What are the recommended storage conditions for this compound monomer to prevent unwanted side reactions?
A3: To prevent premature polymerization, TDMA monomer should be stored in a cool, dark place, typically below 25°C. It is also important to ensure the presence of an inhibitor, such as hydroquinone (B1673460) monomethyl ether (MEHQ), and to store the monomer in contact with air (oxygen), as oxygen is required for the inhibitor to function effectively.
Quantitative Data Summary
The extent of side reactions in TDMA polymerization is highly dependent on the reaction conditions. The following tables provide an illustrative summary of expected trends based on general principles of radical polymerization of long-chain methacrylates.
Table 1: Effect of Reaction Temperature on Poly(TDMA) Properties
| Reaction Temperature (°C) | Expected Degree of Branching | Expected Polydispersity Index (PDI) | Notes |
| 60 | Low | 1.5 - 2.5 | Lower temperatures reduce the rate of chain transfer. |
| 80 | Moderate | 2.0 - 4.0 | Increased temperature accelerates chain transfer reactions. |
| 100 | High | > 4.0 | Significant branching and potential for cross-linking. |
Table 2: Effect of Initiator Concentration on Poly(TDMA) Properties
| Initiator Concentration (mol%) | Expected Degree of Branching | Expected Molecular Weight (Mn) | Notes |
| 0.1 | Low to Moderate | High | Fewer growing chains reduce the probability of intermolecular chain transfer. |
| 0.5 | Moderate to High | Medium | Higher radical flux increases the likelihood of chain transfer. |
| 1.0 | High | Low | High concentration of radicals leads to more significant side reactions. |
Experimental Protocols
Protocol 1: GPC Analysis of Poly(this compound)
Objective: To determine the molecular weight distribution (Mn, Mw, and PDI) of poly(TDMA).
Materials:
-
Poly(TDMA) sample
-
Tetrahydrofuran (THF), HPLC grade
-
GPC system equipped with a refractive index (RI) detector
-
Polystyrene standards for calibration
Procedure:
-
Sample Preparation: Dissolve the poly(TDMA) sample in THF at a concentration of 1-2 mg/mL. Gently agitate until the polymer is fully dissolved.
-
Instrument Setup:
-
Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns suitable for the expected molecular weight range.
-
Mobile Phase: THF
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
-
Calibration: Run a series of narrow polystyrene standards to generate a calibration curve.
-
Sample Analysis: Inject the dissolved poly(TDMA) sample into the GPC system.
-
Data Analysis: Analyze the resulting chromatogram using the calibration curve to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
Protocol 2: ¹³C NMR for Branching Analysis of Poly(TDMA)
Objective: To identify and quantify the degree of branching in poly(TDMA).
Materials:
-
Poly(TDMA) sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR spectrometer (≥ 400 MHz recommended for better resolution)
Procedure:
-
Sample Preparation: Dissolve approximately 20-30 mg of the poly(TDMA) sample in 0.6-0.7 mL of CDCl₃ in an NMR tube.
-
NMR Acquisition:
-
Acquire a standard ¹³C NMR spectrum. A sufficient number of scans should be collected to achieve a good signal-to-noise ratio, especially for detecting low levels of branching.
-
Inverse-gated decoupling can be used for more accurate quantification.
-
-
Data Analysis:
-
Identify the characteristic peaks of the linear poly(TDMA) backbone and the tridecyl side chain.
-
Look for new, low-intensity peaks in the aliphatic region that correspond to methine carbons at the branch points and the adjacent methylene (B1212753) and methyl carbons. The chemical shifts of these carbons will be different from those in the linear polymer.
-
The degree of branching can be estimated by integrating the signals corresponding to the branch points and comparing them to the integrals of the backbone carbons.
-
Visualizations
Caption: Troubleshooting workflow for uncontrolled TDMA polymerization.
Caption: Experimental workflow for poly(TDMA) characterization.
Technical Support Center: Scaling Up Tridecyl Methacrylate (TDMA) Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the polymerization of tridecyl methacrylate (B99206) (TDMA) from a laboratory to a pilot plant setting.
Troubleshooting Guide
Issue 1: Polymerization Fails to Initiate or is Significantly Delayed
-
Symptoms:
-
No noticeable increase in viscosity after the initiator is added.
-
An extended period with no temperature change in a bulk polymerization.
-
| Possible Cause | Suggested Solution |
| Presence of Inhibitor | Tridecyl methacrylate is often supplied with inhibitors like hydroquinone (B1673460) (HQ) or its monomethyl ether (MEHQ) to prevent premature polymerization.[1] These must be removed before polymerization, for instance, by passing the monomer through a column of basic alumina. |
| Presence of Oxygen | Dissolved oxygen can inhibit free-radical polymerization.[2] It is crucial to thoroughly degas the monomer and solvent by sparging with an inert gas (e.g., nitrogen or argon) or by using at least three freeze-pump-thaw cycles.[3] |
| Ineffective or Degraded Initiator | The initiator may have low efficiency at the chosen reaction temperature or may have degraded due to improper storage.[3] Ensure the initiator is stored correctly and is suitable for the reaction temperature. For example, AIBN is commonly used at temperatures between 60-80 °C.[3] |
| Low Temperature | The rate of polymerization is highly dependent on temperature.[1] If the reaction temperature is too low for the chosen initiator, its decomposition will be slow, leading to a slow initiation rate.[3] Consider increasing the temperature or using a lower-temperature initiator. |
Issue 2: High Polydispersity Index (PDI) in the Final Polymer
-
Symptoms:
-
The resulting polymer has a broad molecular weight distribution (PDI > 1.5).
-
| Possible Cause | Suggested Solution |
| Non-uniform Initiation | Inconsistent generation of free radicals can lead to a wide distribution of polymer chain lengths.[4] Ensure the initiator is fully dissolved and homogeneously mixed before starting the polymerization. |
| High Initiator Concentration | An excess of initiator can lead to a large number of shorter polymer chains, potentially broadening the PDI.[4] Consider decreasing the initiator concentration. |
| High Polymerization Temperature | Very high temperatures can increase the rate of termination and side reactions, leading to a loss of control and a broader PDI.[3] It is advisable to lower the reaction temperature. |
| Poor Mixing at Pilot Scale | Inefficient mixing in a large reactor can create temperature and concentration gradients, leading to non-uniform polymerization and a broad PDI.[5][6] The design of the agitator and the inclusion of baffles are crucial for optimizing mixing.[7] |
Issue 3: Formation of Bubbles in the Final Polymer
-
Symptoms:
-
Visible bubbles are trapped within the solidified polymer.
-
| Possible Cause | Suggested Solution |
| Dissolved Gases | Dissolved gases, such as nitrogen or oxygen, can come out of solution during the exothermic polymerization process as the temperature increases and gas solubility decreases.[2] To prevent this, it is recommended to degas the monomer and other reaction components before initiating polymerization.[2] |
| Boiling of Monomer/Solvent | Localized "hot spots" due to poor heat dissipation in a pilot-scale reactor can cause the monomer or solvent to boil. Improve mixing and the efficiency of the heat removal system. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when scaling up from a lab to a pilot plant?
When scaling up polymerization, the main challenges are managing mass and heat transfer due to the significant increase in viscosity during the process.[8][9] The most critical parameters to maintain are:
-
Heat Removal Capacity: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.[7][10] An efficient cooling system, such as a jacketed reactor with high-capacity heat exchange, is vital to prevent runaway reactions.[7]
-
Mixing Efficiency: Achieving uniform distribution of reactants, initiator, and temperature is crucial for consistent product quality.[5] Poor mixing can lead to broad molecular weight distributions and inconsistent properties.[6]
-
Reaction Kinetics: To keep the reaction time constant, operating parameters like temperature, pressure, and chemical composition should be maintained.[9]
Q2: How does initiator concentration affect the molecular weight and rate of polymerization?
For free-radical polymerization, the molecular weight of the polymer is generally inversely proportional to the square root of the initiator concentration.[4] Therefore, increasing the initiator concentration results in a larger number of shorter polymer chains and a lower average molecular weight.[4] Conversely, the rate of polymerization is typically proportional to the square root of the initiator concentration.[4] A higher initiator concentration leads to a faster reaction rate.
Q3: Why is degassing the reaction mixture so important?
Oxygen is a common inhibitor of free-radical polymerization.[2] Its presence can lead to a long induction period where no polymerization occurs, or it can significantly slow down the reaction.[3] Thoroughly degassing the reaction mixture by purging with an inert gas or using freeze-pump-thaw cycles is essential to remove dissolved oxygen and ensure a timely and successful polymerization.[2][3]
Q4: What is the role of an inhibitor like MEHQ in the this compound monomer?
Inhibitors like Monomethyl Ether Hydroquinone (MEHQ) are added to monomers to prevent spontaneous polymerization during storage and transport.[1] It is crucial to remove this inhibitor before initiating the desired polymerization. However, for the inhibitor to be effective during storage, the presence of oxygen is required, so the monomer should not be stored under an inert atmosphere.[11][12]
Data Presentation
Table 1: Effect of Initiator Concentration on Polymer Properties (Illustrative Data)
| Initiator Concentration (mol% relative to monomer) | Average Molecular Weight ( g/mol ) | Polydispersity Index (PDI) | Monomer Conversion (%) |
| 0.1 | 150,000 | 1.8 | ~75 |
| 0.5 | 80,000 | 2.1 | ~90 |
| 1.0 | 50,000 | 2.5 | ~95 |
Note: This table provides illustrative data based on general principles of free-radical polymerization.[4]
Table 2: Comparison of Key Parameters in Lab vs. Pilot Plant Scale
| Parameter | Laboratory Scale (e.g., 1L) | Pilot Plant Scale (e.g., 100L) | Key Consideration for Scale-Up |
| Heat Transfer | High surface-area-to-volume ratio, efficient heat dissipation. | Low surface-area-to-volume ratio, heat removal is a major challenge.[7] | The heat removal capacity must be a primary focus of the scale-up design.[9] |
| Mixing | Easily achieved with magnetic stir bars or simple overhead stirrers. | Requires carefully designed impellers, baffles, and agitation speeds to ensure homogeneity.[5][13] | Mixing efficiency directly impacts product consistency.[6] |
| Viscosity Changes | Manageable, though can still be significant. | Drastic viscosity increases (from water-like to 10-1000 Pa·s) severely impact heat and mass transfer.[8] | The reactor and mixing system must handle very high viscosities. |
| Process Control | Manual or simple automated control of temperature and additions. | Requires robust process analytical technology (PAT) and automated control systems for safety and consistency.[9] | In-line analytics are needed for real-time monitoring.[9] |
Experimental Protocols
Lab-Scale Free-Radical Polymerization of this compound (TDMA)
-
Objective: To synthesize poly(this compound) on a laboratory scale.
-
Materials:
-
This compound (TDMA), inhibitor removed.
-
A suitable solvent (e.g., toluene), if not a bulk polymerization.
-
A free-radical initiator (e.g., Azobisisobutyronitrile - AIBN).
-
Nitrogen or Argon gas supply.
-
Reaction vessel (e.g., three-neck round-bottom flask) with a condenser and magnetic stirrer.
-
Constant temperature bath.
-
-
Procedure:
-
Reaction Setup: Assemble the reaction vessel with a magnetic stirrer, condenser, and a nitrogen/argon inlet.
-
Preparation of Reaction Mixture: Add the desired amount of TDMA and solvent (if applicable) to the reaction vessel.
-
Degassing: Degas the solution by bubbling nitrogen or argon through it for at least 30 minutes to remove dissolved oxygen.[4]
-
Initiator Addition: Dissolve the calculated amount of AIBN in a small amount of the reaction solvent and add it to the reaction vessel.
-
Polymerization: Place the flask in a preheated oil bath set to the desired temperature (e.g., 70 °C).[3] Maintain the reaction under an inert atmosphere for a predetermined time (e.g., 4-8 hours).
-
Monitoring: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing for monomer conversion (e.g., via NMR or GC) or viscosity increase.
-
Termination and Isolation: Cool the reaction to room temperature. Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol. Filter and dry the resulting polymer under vacuum.
-
Pilot-Plant Scale-Up Considerations
-
Objective: To adapt the lab-scale protocol for successful pilot-plant production.
-
Methodology: Direct batch addition of all components as done in the lab is often not feasible or safe at the pilot scale. A semi-batch or continuous process is typically preferred.
-
Reactor Selection: A jacketed reactor (e.g., continuous stirred-tank reactor - CSTR) with a robust cooling/heating system is essential.[5] The reactor material should be compatible with the reactants (stainless steel is common).[11]
-
Heat Management: The reactor's heat transfer capabilities must be calculated to handle the exothermic polymerization.[7] The coolant flow rate and temperature must be precisely controlled.
-
Mixing System: An overhead stirrer with an appropriately designed impeller (e.g., anchor or turbine) and baffles is necessary to ensure homogeneity, especially as viscosity increases.[5][13] The agitation speed will need to be optimized.
-
Monomer and Initiator Feed: Instead of a single batch addition, a starved-fed semi-batch operation is often used.[14] The monomer and initiator are fed into the reactor over a period of time to control the reaction rate and heat generation.
-
Process Monitoring and Control: Implement in-line analytics (e.g., temperature probes, viscosity sensors) to monitor the reaction in real-time.[9] An automated control system is crucial for safety and to maintain consistent reaction conditions.
-
Visualizations
Caption: Mechanism of Free-Radical Polymerization.
Caption: Logical Workflow for Polymerization Scale-Up.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Polymerization Reactors: Key Considerations [jinzongmachinery.com]
- 6. scilit.com [scilit.com]
- 7. jinzongmachinery.com [jinzongmachinery.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Heat transfer effect in scaling-up a fluidized bed reactor for propylene polymerization - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04834G [pubs.rsc.org]
- 11. chemicals.basf.com [chemicals.basf.com]
- 12. jamorin.com [jamorin.com]
- 13. State-of-the-art heterogeneous polymerization kinetic modelling processes and their applications - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D5RE00005J [pubs.rsc.org]
- 14. Scale-up of Emulsion Polymerisation up to 100 L and with a Polymer Content of up to 67 wt%, Monitored by Photon Density Wave Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
GPC Analysis for Molecular Weight Determination of Poly(tridecyl methacrylate) and a Comparison with Alternative Polymethacrylates
In the realm of polymer science and drug delivery, precise characterization of molecular weight and its distribution is paramount for predicting a material's physicochemical properties and in-vivo performance. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), stands as a cornerstone technique for these measurements. This guide provides a comparative analysis of the molecular weight of poly(tridecyl methacrylate) (PTDMA) with two common alternatives, poly(methyl methacrylate) (PMMA) and poly(lauryl methacrylate) (PLMA), supported by experimental data.
Comparative Molecular Weight Data
The following table summarizes the molecular weight characteristics of PTDMA, PMMA, and PLMA as determined by GPC. These values are critical for researchers and drug development professionals in selecting the appropriate polymer for a specific application.
| Polymer | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) (Mw/Mn) |
| Poly(this compound) (PTDMA) | Not explicitly found; typically lower than Mw | ~100,000[1] | Not explicitly found; typically ~1.5-2.5 for free-radical polymerization |
| Poly(methyl methacrylate) (PMMA) | 543,000 (Calculated from Mw and PDI) | 760,000[2] | 1.40[2] |
| Poly(methyl methacrylate) (PMMA) - Alternative | Not explicitly found; typically lower than Mw | ~350,000 | Not explicitly found; typically ~1.5-2.5 for free-radical polymerization |
| Poly(lauryl methacrylate) (PLMA) | Not explicitly found; typically lower than Mw | ~250,000 | Not explicitly found; typically ~1.5-2.5 for free-radical polymerization |
Note: The polydispersity index (PDI) is a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all polymer chains have the same length. Conventional free-radical polymerization, a common synthesis method for these polymers, typically yields PDIs approaching 2.0.[3]
Experimental Protocol: GPC Analysis of Polymethacrylates
A detailed and consistent experimental protocol is crucial for obtaining reliable and comparable GPC data. The following is a typical protocol for the analysis of polymethacrylates.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the dried polymer sample.
-
Dissolve the polymer in 10 mL of inhibitor-free, HPLC-grade tetrahydrofuran (B95107) (THF).
-
Gently agitate the solution until the polymer is fully dissolved. This may take several hours.
-
Filter the solution through a 0.22 µm PTFE syringe filter to remove any particulate matter.
2. GPC System and Conditions:
-
GPC System: A standard GPC system equipped with a refractive index (RI) detector.
-
Columns: A set of Styragel® columns (e.g., HR series) suitable for the expected molecular weight range of the polymers.
-
Mobile Phase: Inhibitor-free, HPLC-grade tetrahydrofuran (THF).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35 °C.
-
Injection Volume: 100 µL.
3. Calibration:
-
Generate a calibration curve using a series of narrow molecular weight polystyrene or PMMA standards.
-
Plot the logarithm of the molecular weight versus the elution volume.
4. Data Analysis:
-
Analyze the chromatograms using the GPC software.
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) based on the calibration curve.[3]
GPC Experimental Workflow
The following diagram illustrates the logical workflow of a typical GPC experiment for polymer molecular weight determination.
Caption: Workflow for GPC analysis of polymethacrylates.
This guide provides a foundational understanding of the GPC analysis for poly(this compound) and its comparison with other common polymethacrylates. The provided data and protocols are intended to assist researchers in making informed decisions for their material selection and characterization needs.
References
Determining Tridecyl Methacrylate Copolymer Composition by ¹H NMR: A Comparative Guide
For researchers, scientists, and drug development professionals working with novel polymer architectures, understanding the precise composition of copolymers is paramount for predicting their physicochemical properties and performance. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out as a powerful and quantitative technique for this purpose. This guide provides a comparative overview of determining the composition of tridecyl methacrylate (B99206) (TDMA) copolymers using ¹H NMR, with a specific focus on a tridecyl methacrylate-co-acrylonitrile (TDMA-co-AN) system. Due to a scarcity of publicly available ¹H NMR data for other TDMA copolymers, this guide will draw comparisons with a well-characterized methyl methacrylate-co-styrene (MMA-co-Styrene) system to illustrate the broader principles and data analysis workflows.
Comparative Analysis of Copolymer Composition
The determination of copolymer composition by ¹H NMR relies on the integration of specific proton signals that are unique to each monomer unit within the polymer chain. By comparing the integral values of these characteristic peaks, the molar ratio of the monomers in the copolymer can be accurately calculated.
Below is a table summarizing the key ¹H NMR data for the determination of the composition of a TDMA-co-AN copolymer and, for comparative purposes, an MMA-co-Styrene copolymer.
| Copolymer System | Monomer 1 | Characteristic ¹H NMR Signal (Monomer 1) | Chemical Shift (ppm) | Monomer 2 | Characteristic ¹H NMR Signal (Monomer 2) | Chemical Shift (ppm) |
| TDMA-co-AN | This compound (TDMA) | Methylene (B1212753) protons of the tridecyl chain (-CH₂-) | ~1.25 | Acrylonitrile (B1666552) (AN) | Methine proton of the polymer backbone (-CH-) | ~2.0-2.5 |
| MMA-co-Styrene | Methyl Methacrylate (MMA) | Methoxyl protons (-OCH₃) | ~3.6 | Styrene (B11656) (Styrene) | Aromatic protons (-C₆H₅) | ~6.5-7.5 |
Experimental Protocols
A detailed and consistent experimental protocol is crucial for obtaining high-quality, reproducible ¹H NMR data for copolymer analysis.
Sample Preparation
-
Dissolution: Accurately weigh approximately 10-20 mg of the copolymer sample and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent depends on the solubility of the copolymer.
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Gentle vortexing or sonication can be used to aid dissolution.
-
Internal Standard (Optional): For highly accurate quantitative analysis, a known amount of an internal standard with a distinct chemical shift can be added.
¹H NMR Spectrometer Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.
| Parameter | Value |
| Spectrometer Frequency | 400 MHz |
| Solvent | CDCl₃ (or other suitable deuterated solvent) |
| Temperature | 298 K (25 °C) |
| Pulse Program | Standard single-pulse experiment (e.g., zg30) |
| Number of Scans | 16-64 (depending on sample concentration) |
| Relaxation Delay (d1) | 5 seconds (to ensure full relaxation of protons) |
| Acquisition Time | ~2-4 seconds |
| Spectral Width | ~10-12 ppm |
Data Analysis and Composition Calculation
The molar composition of the copolymer is determined from the integrated areas of the characteristic proton signals.
For TDMA-co-AN:
The molar fraction of TDMA (FTDMA) and AN (FAN) in the copolymer can be calculated using the following equation:
FTDMA / FAN = [I(-CH₂- of TDMA) / 22] / [I(-CH- of AN) / 1]
Where:
-
I(-CH₂- of TDMA) is the integral of the methylene protons of the tridecyl chain.
-
I(-CH- of AN) is the integral of the methine proton of the acrylonitrile unit.
-
22 and 1 are the number of protons contributing to each respective signal.
For MMA-co-Styrene:
The molar fraction of MMA (FMMA) and Styrene (FStyrene) in the copolymer can be calculated using the following equation:
FMMA / FStyrene = [I(-OCH₃ of MMA) / 3] / [I(-C₆H₅ of Styrene) / 5]
Where:
-
I(-OCH₃ of MMA) is the integral of the methoxyl protons of the methyl methacrylate unit.
-
I(-C₆H₅ of Styrene) is the integral of the aromatic protons of the styrene unit.
-
3 and 5 are the number of protons contributing to each respective signal.
Experimental Workflow
The following diagram illustrates the general workflow for determining the composition of a this compound copolymer using ¹H NMR.
Caption: Workflow for ¹H NMR analysis of copolymer composition.
This guide provides a foundational understanding of the application of ¹H NMR for the compositional analysis of this compound copolymers. By following standardized experimental protocols and employing careful data analysis, researchers can confidently and accurately determine the monomer ratios in their synthesized polymers, which is a critical step in the development of new materials for various scientific and industrial applications.
A Comparative Guide to the Thermal Analysis of Tridecyl Methacrylate-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal properties of tridecyl methacrylate (B99206) (TDMA)-based polymers, offering insights into their performance relative to other long-chain poly(alkyl methacrylates). The thermal behavior of these polymers is crucial for determining their processing parameters, stability, and suitability for various applications, including in the pharmaceutical and biomedical fields. This document summarizes key thermal characteristics obtained through Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), presents detailed experimental protocols, and visualizes the analytical workflow.
Comparative Thermal Properties of Long-Chain Poly(alkyl methacrylates)
The thermal properties of poly(alkyl methacrylates) are significantly influenced by the length of the alkyl side chain. Generally, as the alkyl chain length increases, the glass transition temperature (Tg) tends to decrease due to increased side-chain flexibility, which acts as an internal plasticizer. However, for very long side chains, side-chain crystallization can occur, leading to a melting temperature (Tm). The thermal stability, often assessed by the decomposition temperature (Td), is also a critical parameter.
Below is a summary of the thermal properties of poly(tridecyl methacrylate) in a copolymer system and other relevant long-chain poly(alkyl methacrylates) for comparison.
| Polymer | Alkyl Group | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Decomposition Temperature (Td) (°C) |
| Poly(this compound) Copolymer¹ | Tridecyl | Not explicitly stated | Not explicitly stated | 365 (Tdec.-15%)[1] |
| Poly(dodecyl methacrylate) | Dodecyl | -65 | - | - |
| Poly(octadecyl methacrylate) | Octadecyl | - | Side chain melting reported[2] | - |
| Poly(methyl methacrylate) (for reference) | Methyl | ~105 | - | Degradation in multiple stages, starting around 165-290[3][4] |
¹Data from a thermoresponsive shape-memory photopolymer composed of tetrahydrofurfuryl acrylate, this compound, and 1,3-benzenedithiol.[1]
Experimental Protocols
The data presented in this guide are typically obtained through standard thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC is used to measure changes in heat flow to a sample compared to a reference as a function of temperature. It is employed to determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).
Methodology:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
Thermal Program: A common thermal program involves a heat-cool-heat cycle to erase the thermal history of the sample.
-
First Heating Scan: The sample is heated from a low temperature (e.g., -80 °C) to a temperature above its expected transitions (e.g., 150 °C) at a constant heating rate (e.g., 10 °C/min). This scan reveals the thermal properties of the material as received.
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -80 °C).
-
Second Heating Scan: A second heating scan is performed under the same conditions as the first. The glass transition temperature (Tg) is typically determined from the midpoint of the step-like change in the heat flow curve during the second heating scan. The melting temperature (Tm) is determined from the peak of the endothermic melting event.
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of the polymer.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of the polymer (typically 5-10 mg) is placed in a TGA pan, commonly made of alumina (B75360) or platinum.
-
Instrument Setup: The TGA instrument is purged with a controlled atmosphere, typically an inert gas like nitrogen or an oxidative gas like air, at a constant flow rate (e.g., 20-50 mL/min).
-
Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).
-
Data Analysis: The TGA curve plots the percentage of the initial mass remaining on the y-axis against the temperature on the x-axis. The onset of decomposition is often reported as the temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10% weight loss). The temperature of the maximum rate of decomposition is determined from the peak of the derivative of the TGA curve (DTG curve).
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the thermal analysis of this compound-based polymers using DSC and TGA.
Caption: Workflow for DSC and TGA analysis of polymers.
References
- 1. mdpi.com [mdpi.com]
- 2. srd.nist.gov [srd.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Hydrophobicity of Tridecyl Methacrylate and Lauryl Methacrylate
For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of monomers is paramount for designing polymers with tailored functionalities. This guide provides an objective comparison of the hydrophobicity of two long-chain alkyl methacrylates: tridecyl methacrylate (B99206) and lauryl methacrylate, supported by experimental data.
The hydrophobicity of a monomer significantly influences the properties of the resulting polymer, affecting its interactions with aqueous environments, solubility, and its potential applications in areas such as drug delivery, coatings, and biomedical devices. Both tridecyl methacrylate and lauryl methacrylate are recognized for their hydrophobic characteristics, primarily due to their long alkyl side chains. However, the difference of a single carbon in their alkyl chains (C13 for tridecyl and C12 for lauryl) leads to discernible differences in their degree of hydrophobicity.
Quantitative Comparison of Hydrophobicity
The hydrophobicity of a chemical compound can be quantified using several parameters, most notably the octanol-water partition coefficient (Log P) and the water contact angle of the corresponding polymer. A higher Log P value indicates a greater preference for a non-polar (oily) phase over a polar (aqueous) phase, signifying higher hydrophobicity. Similarly, a larger water contact angle on a polymer surface suggests a more hydrophobic character.
| Property | This compound | Lauryl Methacrylate | Reference |
| Molecular Formula | C17H32O2 | C16H30O2 | [1][2] |
| Molecular Weight | 268.43 g/mol | 254.41 g/mol | [1][2] |
| Octanol-Water Partition Coefficient (Log P) | 5.417 | 6.45 | [1][3] |
| Water Contact Angle of Polymer | Expected to be >110° | ~110° | [4] |
Based on the octanol-water partition coefficient, lauryl methacrylate exhibits a higher Log P value (6.45) compared to this compound (5.417), suggesting it is more hydrophobic.[1][3] This might seem counterintuitive as hydrophobicity is generally expected to increase with alkyl chain length. This discrepancy could be attributed to the specific methods of calculation or experimental determination of the Log P values.
Experimental Protocols
To experimentally determine and compare the hydrophobicity of these methacrylates, the following methodologies are commonly employed.
Measurement of Octanol-Water Partition Coefficient (Log P)
The octanol-water partition coefficient is a measure of the differential solubility of a compound in a biphasic system of n-octanol and water.[5]
Protocol:
-
Preparation of Solutions: A known concentration of the methacrylate is dissolved in either n-octanol or water.
-
Partitioning: Equal volumes of the n-octanol and water phases (one of which contains the dissolved methacrylate) are mixed in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the solute between the two phases and then left to stand for the phases to separate completely.
-
Concentration Measurement: The concentration of the methacrylate in each phase is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Calculation: The Log P is calculated as the logarithm of the ratio of the concentration of the solute in the n-octanol phase to its concentration in the water phase.
Measurement of Water Contact Angle (Sessile Drop Method)
The sessile drop method is a common technique to determine the contact angle of a liquid droplet on a solid surface, providing a measure of the surface's wettability and, in the case of water, its hydrophobicity.[4]
Protocol:
-
Substrate Preparation: A thin, uniform film of the polymer (poly(this compound) or poly(lauryl methacrylate)) is prepared on a flat, smooth substrate (e.g., a glass slide or silicon wafer) by a method such as spin-coating or dip-coating. The polymer film is then dried to remove any residual solvent.
-
Instrumentation: A contact angle goniometer equipped with a light source, a sample stage, and a high-resolution camera is used.
-
Droplet Deposition: A small droplet of deionized water (typically 1-5 µL) is gently deposited onto the surface of the polymer film using a microsyringe.
-
Image Capture: Immediately after the droplet stabilizes, a side-view image of the droplet is captured by the camera.
-
Contact Angle Measurement: The software analyzes the captured image to determine the angle formed at the three-phase (solid-liquid-air) contact point. The contact angle is measured on both sides of the droplet and averaged.
-
Replicates: The measurement is repeated at multiple locations on the polymer film to ensure statistical reliability.
Visualizing the Hydrophobicity Relationship and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Relationship between monomers, their polymers, and hydrophobicity indicators.
Caption: Simplified workflow for sessile drop contact angle measurement.
References
- 1. Lauryl Methacrylate | C16H30O2 | CID 8906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hyperbranched Copolymers of Methacrylic Acid and Lauryl Methacrylate H-P(MAA-co-LMA): Synthetic Aspects and Interactions with Biorelevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methacrylic acid, tridecyl ester (CAS 2495-25-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. researchgate.net [researchgate.net]
- 5. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]
mechanical properties of polymers with tridecyl methacrylate vs. other methacrylates
A Comparative Guide to the Mechanical Properties of Polymers with Tridecyl Methacrylate (B99206) vs. Other Methacrylates
For researchers and professionals in drug development and materials science, the selection of a polymer with the appropriate mechanical properties is paramount. This guide provides a comparative analysis of the mechanical characteristics of polymers synthesized from tridecyl methacrylate (TDMA) against those of other common methacrylates, such as methyl methacrylate (MMA) and butyl methacrylate (BMA). The influence of the alkyl chain length on the resulting polymer's properties is a key focus of this comparison.
Introduction to Alkyl Methacrylates
Alkyl methacrylates are a versatile class of monomers used to produce a wide array of polymers with tunable properties. The length of the alkyl ester side chain is a critical determinant of the polymer's mechanical behavior. Generally, as the alkyl chain length increases, the polymer transitions from a rigid, glassy material to a more flexible and elastomeric one. This is attributed to the increased spacing between polymer chains and a reduction in intermolecular forces, leading to a lower glass transition temperature (Tg).
For instance, poly(methyl methacrylate) (PMMA), with a short methyl group, is a hard, rigid plastic often used as a lightweight substitute for glass.[1] In contrast, methacrylates with longer alkyl chains, like butyl methacrylate and this compound, produce polymers that are significantly more flexible and are often used to impart toughness and improve adhesion in formulations.[2][3]
Comparative Mechanical Properties
The following table summarizes the key mechanical properties of homopolymers of methyl methacrylate (PMMA), butyl methacrylate (PBMA), and a qualitative assessment of this compound (PTDMA) based on established trends.
| Property | Poly(methyl methacrylate) (PMMA) | Poly(butyl methacrylate) (PBMA) | Poly(this compound) (PTDMA) (Expected Trend) |
| Tensile Strength | 30 - 72.39 MPa[4][5] | ~3.45 MPa (500 psi)[2] | Lower than PBMA |
| Young's Modulus | ~3 GPa[1] | Lower than PMMA | Significantly lower than PBMA |
| Elongation at Break | 4 - 5%[5][6] | >300%[2] | Higher than PBMA |
| General Characteristics | Rigid, brittle, transparent[1][7] | Flexible, tough[2] | Very flexible, elastomeric[8] |
As the data indicates, there is a clear trend: with an increasing number of carbons in the alkyl side chain, tensile strength and Young's modulus decrease, while the elongation at break increases significantly.[9] This makes polymers derived from longer-chain methacrylates like TDMA suitable for applications requiring high flexibility and impact resistance.[3]
Experimental Protocols
The mechanical properties listed above are typically determined using standardized tensile testing procedures. A general protocol is outlined below.
Tensile Testing of Polymers (based on ASTM D638/ISO 527)
-
Sample Preparation:
-
Polymer sheets of a specified thickness are prepared by methods such as compression molding or solvent casting.
-
Dumbbell-shaped specimens are cut from the sheets using a die cutter. The dimensions of the specimens must conform to the standards to ensure consistency.
-
The specimens are conditioned at a standard temperature (e.g., 23°C) and relative humidity (e.g., 50%) for a specified period before testing.
-
-
Testing Procedure:
-
The width and thickness of the narrow section of each specimen are measured accurately.
-
The specimen is mounted into the grips of a universal testing machine.
-
An extensometer is attached to the specimen to measure the elongation accurately.
-
The specimen is pulled at a constant crosshead speed until it fractures.
-
The load and extension data are recorded throughout the test.
-
-
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking. It is calculated by dividing the maximum load by the original cross-sectional area of the specimen.
-
Young's Modulus (Tensile Modulus): A measure of the material's stiffness. It is calculated from the slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length that the material undergoes before it breaks.[10]
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for evaluating the mechanical properties of methacrylate polymers.
Caption: A flowchart of the experimental process for determining the mechanical properties of polymers.
Conclusion
The choice of alkyl methacrylate monomer significantly impacts the mechanical properties of the resulting polymer. For applications requiring high strength and rigidity, short-chain methacrylates like MMA are suitable. Conversely, for applications in drug development, such as flexible coatings or soft-tissue-compatible materials, long-chain methacrylates like this compound are excellent candidates due to the high flexibility and elasticity they impart to the polymer. The general trend of decreasing modulus and tensile strength with increasing alkyl chain length provides a valuable guideline for material selection.
References
- 1. designerdata.nl [designerdata.nl]
- 2. What is the difference between butyl methacrylate and poly(butyl methacrylate)?_Chemicalbook [chemicalbook.com]
- 3. jamorin.com [jamorin.com]
- 4. novusls.com [novusls.com]
- 5. plastecprofiles.com [plastecprofiles.com]
- 6. Polymethylmethacrylate (PMMA, Acrylic) :: MakeItFrom.com [makeitfrom.com]
- 7. Poly(methyl methacrylate) - Wikipedia [en.wikipedia.org]
- 8. The mechanical properties of elastomeric poly(alkyl methacrylate)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. specialchem.com [specialchem.com]
The Influence of Tridecyl Methacrylate on the Glass Transition Temperature of Copolymers: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding and manipulating the physicochemical properties of polymers is paramount. The glass transition temperature (Tg) is a critical thermal property that dictates the physical state and mechanical behavior of a polymer. This guide provides a comparative analysis of the effect of incorporating tridecyl methacrylate (B99206) (TDMA), a long-chain alkyl methacrylate, on the Tg of copolymers, supported by experimental data and detailed methodologies.
The incorporation of monomers with long alkyl side chains, such as tridecyl methacrylate, is a well-established strategy to modify the thermal properties of copolymers. The fundamental principle lies in the concept of internal plasticization. The long, flexible alkyl chains of TDMA increase the free volume within the polymer matrix and enhance the mobility of the polymer chains. This increased segmental motion leads to a reduction in the energy required for the material to transition from a rigid, glassy state to a more flexible, rubbery state, thereby lowering the glass transition temperature.
Comparison with Alternative Monomers
While this compound is effective in reducing the Tg, other long-chain alkyl methacrylates exhibit similar behavior. The extent of Tg reduction is generally proportional to the length of the alkyl side chain and the weight or molar fraction of the monomer in the copolymer. For instance, methacrylates with shorter alkyl chains, such as butyl methacrylate, will have a less pronounced effect on lowering the Tg compared to this compound when incorporated at the same concentration. Conversely, methacrylates with even longer alkyl chains, like octadecyl methacrylate, would be expected to induce a more significant decrease in Tg. The choice of the specific long-chain alkyl methacrylate often depends on the desired final properties of the copolymer, including its flexibility, hydrophobicity, and compatibility with other components in a formulation.
Experimental Data: Effect of Lauryl Methacrylate on the T g of Methyl Methacrylate Copolymers
| Copolymer Composition (molar %) | Glass Transition Temperature (T g ) (°C) |
| 100% Methyl Methacrylate (MMA) | 126 |
| 95% MMA - 5% Lauryl Methacrylate (LMA) | 108 |
| 90% MMA - 10% Lauryl Methacrylate (LMA) | 92 |
Data sourced from Fielding, L. A., et al. (2022).[1][2][3]
This trend strongly suggests that the incorporation of this compound (C13 alkyl chain) would yield a similar, if not slightly more pronounced, reduction in the glass transition temperature of copolymers.
Experimental Protocols
The standard and most widely used technique for determining the glass transition temperature of polymers is Differential Scanning Calorimetry (DSC) .
Principle of Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference material as a function of temperature. The sample and an inert reference (typically an empty pan) are heated or cooled at a constant rate. When the sample undergoes a thermal transition, such as the glass transition, there is a change in its heat capacity. This change results in a differential heat flow between the sample and the reference, which is detected by the instrument and recorded as a step change in the DSC thermogram. The glass transition temperature is typically determined as the midpoint of this step change.
Typical Experimental Procedure for T g Determination by DSC
-
Sample Preparation: A small amount of the copolymer sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.
-
Instrument Setup: The DSC instrument is calibrated for temperature and heat flow using standard materials (e.g., indium).
-
Thermal Program: A common thermal program involves the following steps:
-
First Heating Scan: The sample is heated at a constant rate (e.g., 10 °C/min) to a temperature well above its expected Tg. This step is performed to erase the thermal history of the sample.
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature well below its Tg.
-
Second Heating Scan: A second heating scan is performed at the same rate as the first. The glass transition temperature is determined from the data collected during this second heating scan to ensure the measurement reflects the intrinsic properties of the material without the influence of its previous thermal history.
-
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset, midpoint, and endpoint of the glass transition. The midpoint is most commonly reported as the Tg.
Visualizing the Impact of this compound
The following diagram illustrates the logical relationship between the incorporation of this compound into a copolymer and its effect on the glass transition temperature.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tuning the Glass Transition Temperature of a Core-Forming Block during Polymerization-Induced Self-Assembly: Statistical Copolymerization of Lauryl Methacrylate with Methyl Methacrylate Provides Access to Spheres, Worms, and Vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to GC-MS Analysis for Residual Tridecyl Methacrylate Monomer
For Researchers, Scientists, and Drug Development Professionals
The quantification of residual monomers in polymeric materials is a critical aspect of quality control and safety assessment in the pharmaceutical and medical device industries. Tridecyl methacrylate (B99206) (TDMA), a monomer used in the synthesis of various polymers, can pose health risks if residual, unreacted monomer remains in the final product. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a highly sensitive and specific method for the determination of such residual monomers. This guide provides a comprehensive comparison of GC-MS with other analytical techniques and offers a detailed experimental protocol for the analysis of residual TDMA.
Performance Comparison: GC-MS vs. Alternative Methods
GC-MS offers an exceptional combination of high sensitivity and selective identification, making it a gold standard for volatile and semi-volatile compound analysis.[1] However, other techniques also present viable alternatives, each with its own set of advantages and limitations.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Limit of Quantification (LOQ) |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation of volatile compounds followed by mass-based detection and identification. | High sensitivity and selectivity, definitive compound identification, robust and well-established methods. | Requires volatile and thermally stable analytes, potential for matrix interference. | 3.0–6.6 ppm for methacrylates[2] |
| HPLC (High-Performance Liquid Chromatography) | Separation of compounds in a liquid mobile phase based on their affinity for a stationary phase. | Suitable for non-volatile and thermally labile compounds, wide applicability. | Lower resolution compared to GC for some compounds, can be less sensitive than GC-MS for volatile analytes. | 2.3–13.8 ppb for methacrylates[2] |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural and quantitative information. | Non-destructive, provides absolute quantification without the need for calibration curves, rich structural information. | Lower sensitivity compared to chromatographic methods, higher instrumentation cost, requires higher analyte concentration. | ~5% comonomer concentration for polyacrylates[3] |
| Headspace-GC-MS (HS-GC-MS) | Analysis of the vapor phase in equilibrium with a solid or liquid sample. | Minimal sample preparation, reduces matrix effects, ideal for volatile monomers in complex matrices.[4] | Only suitable for volatile analytes, may require longer equilibration times.[4] | Can be higher than liquid injection GC-MS.[4] |
Quantitative Performance of GC-MS for Methacrylate Analysis
| Performance Metric | Typical Value | Reference |
| Limit of Detection (LOD) | 1.0–4.9 ppm | [2] |
| Limit of Quantification (LOQ) | 3.0–6.6 ppm | [2] |
| Linearity (R²) | > 0.995 | [5] |
| Recovery | 80–117% | [2] |
| Repeatability (RSD) | < 15% | [5] |
Experimental Protocol: GC-MS Analysis of Residual Tridecyl Methacrylate
This protocol provides a general procedure for the quantification of residual this compound in a polymer matrix. Method optimization and validation are essential for specific sample types and regulatory requirements.
1. Sample Preparation (Solvent Extraction)
-
Objective: To extract the residual TDMA from the polymer matrix into a suitable solvent.
-
Procedure:
-
Accurately weigh approximately 1 gram of the polymer sample into a glass vial.
-
Add 10 mL of a suitable solvent (e.g., dichloromethane, acetone, or hexane). The choice of solvent will depend on the polymer's solubility and the monomer's extractability.
-
Add an appropriate internal standard (e.g., a deuterated analog of TDMA or another long-chain ester of similar volatility) at a known concentration.
-
Seal the vial and agitate (e.g., using a vortex mixer or sonicator) for a predetermined time (e.g., 30 minutes) to ensure complete extraction.
-
Allow the polymer to settle or centrifuge the sample to obtain a clear supernatant.
-
Carefully transfer the supernatant to a clean GC vial for analysis.
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph (GC):
-
Injection Port: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: 5 minutes at 300 °C.
-
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[2]
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.[2]
-
Quadrupole Temperature: 150 °C.[2]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Characteristic ions for TDMA and the internal standard should be selected. A full scan mode can be used for initial method development and qualitative analysis.
-
Transfer Line Temperature: 280 °C.
-
3. Calibration and Quantification
-
Prepare a series of calibration standards of TDMA in the chosen solvent, with concentrations bracketing the expected sample concentrations.
-
Add the internal standard at the same concentration to each calibration standard.
-
Analyze the calibration standards using the same GC-MS method as the samples.
-
Construct a calibration curve by plotting the ratio of the peak area of TDMA to the peak area of the internal standard against the concentration of TDMA.
-
Calculate the concentration of TDMA in the extracted samples using the calibration curve.
Workflow for GC-MS Analysis of Residual TDMA
The following diagram illustrates the logical workflow for the determination of residual this compound using GC-MS.
Caption: Workflow for the quantitative analysis of residual this compound by GC-MS.
References
- 1. GC-FID: Analysis of Residual Solvents and Monomers in Plastic [perkinelmer.com]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. pstc.org [pstc.org]
- 4. 43.230.198.52 [43.230.198.52]
- 5. [Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Studies of Tridecyl Methacrylate Copolymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinetic studies of tridecyl methacrylate (B99206) (TDMA) copolymerization. Understanding the kinetic behavior of TDMA is crucial for designing and synthesizing copolymers with tailored properties for various applications, including drug delivery systems, biomaterials, and specialty coatings. Due to a scarcity of published kinetic data specifically for tridecyl methacrylate, this guide offers a comparative analysis with other common methacrylates, alongside a detailed, generalized experimental protocol for determining these crucial parameters.
Comparison of Methacrylate Copolymerization Kinetics
The reactivity of a monomer in a copolymerization reaction is quantified by its reactivity ratios (r). These ratios are critical for predicting the composition of the resulting copolymer from the monomer feed composition. The terminal model of copolymerization, which is widely used, is defined by two reactivity ratios, r₁ and r₂, for a binary system of monomers M₁ and M₂.
-
If r₁ > 1, the propagating chain ending in M₁ prefers to add another M₁ monomer.
-
If r₁ < 1, the propagating chain ending in M₁ prefers to add an M₂ monomer.
-
If r₁ ≈ 1 and r₂ ≈ 1, a random copolymer is formed.
-
If r₁ ≈ 0 and r₂ ≈ 0, an alternating copolymer is formed.
-
If r₁ > 1 and r₂ > 1, a tendency towards block copolymerization is observed.
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Polymerization Conditions | Reference |
| Methyl Methacrylate | Styrene | 0.491 ± 0.007 | 0.697 ± 0.010 | 60°C, Benzene | [1] |
| Methyl Methacrylate | Styrene | 0.45 | 0.38 | 70°C, Benzene, BPO initiator | [2] |
| Methyl Methacrylate | 4-methacryloyl-1,2,2,6,6-pentamethyl-piperidine | 0.28 | 1.63 | Benzene, Photo-induced | [3] |
| Isobornyl Methacrylate | Acrylonitrile | 1.63 ± 0.14 | 0.61 ± 0.06 | Free radical polymerization | [4][5] |
| Glycidyl Methacrylate | Tetrahydrofurfuryl Acrylate | 0.81 ± 0.06 | 0.36 ± 0.04 | 70°C, Toluene (B28343), BPO initiator | [6] |
Note: The reactivity of long-chain methacrylates like TDMA is expected to be influenced by the bulky tridecyl group, which may introduce steric hindrance. This could potentially lead to different reactivity ratios compared to shorter-chain methacrylates like methyl methacrylate.
Experimental Protocols
A detailed and systematic experimental approach is necessary to determine the kinetic parameters of a copolymerization reaction accurately. Below is a generalized protocol for the free-radical copolymerization of this compound with a comonomer.
Materials
-
Monomers: this compound (TDMA, M₁) and a comonomer (M₂). Monomers should be purified to remove inhibitors, typically by washing with an aqueous NaOH solution, followed by washing with deionized water, drying over an anhydrous salt (e.g., MgSO₄), and distillation under reduced pressure.[2]
-
Initiator: A free-radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), purified by recrystallization.
-
Solvent: A suitable solvent that dissolves both monomers and the resulting copolymer, such as toluene or benzene. Solvents should be distilled before use.
-
Non-solvent: A non-solvent for the copolymer, such as methanol (B129727) or hexane, for precipitation and purification.
Procedure for Determination of Reactivity Ratios
-
Preparation of Reaction Mixtures: A series of polymerization reactions are set up with varying initial molar feed ratios of TDMA and the comonomer. The total monomer concentration and the initiator concentration are kept constant across all experiments.
-
Polymerization: The reaction mixtures are charged into polymerization tubes or a reactor, degassed by several freeze-pump-thaw cycles to remove oxygen, and then sealed under an inert atmosphere (e.g., nitrogen or argon). The polymerization is carried out at a constant temperature in a thermostatically controlled bath.
-
Monitoring Conversion: To ensure the validity of the terminal model equations for calculating reactivity ratios, the polymerization is stopped at low conversion, typically below 10%.[7] The reaction is quenched by rapid cooling and exposure to air.
-
Copolymer Isolation and Purification: The copolymer is isolated by precipitation in a suitable non-solvent. The precipitated polymer is then redissolved and reprecipitated multiple times to remove any unreacted monomers and initiator. The purified copolymer is dried to a constant weight under vacuum.
-
Determination of Copolymer Composition: The composition of the purified copolymer is determined using analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): This is a common and accurate method. The relative amounts of each monomer unit in the copolymer are determined by integrating the characteristic proton signals of each monomer.[3][4][5][6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The ratio of characteristic absorption bands of the two monomer units can be used to determine the copolymer composition.[2]
-
-
Calculation of Reactivity Ratios: The reactivity ratios are determined from the monomer feed composition and the resulting copolymer composition data using methods such as:
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for a kinetic study of copolymerization.
Caption: Experimental workflow for determining copolymerization reactivity ratios.
This guide provides a framework for researchers and professionals in drug development to approach the kinetic studies of this compound copolymerization. While direct kinetic data for TDMA is limited, the provided comparative data and detailed experimental protocol offer a solid foundation for initiating such studies and for the rational design of novel copolymers for advanced applications.
References
A Comparative Guide to the Biocompatibility of Methacrylate Copolymers for Biomedical Research
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable polymer is a critical decision in the development of drug delivery systems, medical devices, and tissue engineering scaffolds. Biocompatibility is a paramount consideration, ensuring that the material does not elicit an adverse response in a biological environment. This guide provides a comparative assessment of the biocompatibility of methacrylate-based copolymers, with a focus on providing a framework for evaluation against established biomaterials.
While a wide array of methacrylate (B99206) monomers are utilized in biomedical research, this guide will focus on the biocompatibility profile of copolymers based on common methacrylates as representative of this class of materials. It is important to note that specific quantitative biocompatibility data for tridecyl methacrylate (TDMA) copolymers are not extensively available in publicly accessible literature. Therefore, this guide will use data from other common methacrylate copolymers to provide a comparative context against well-established alternatives like Poly(methyl methacrylate) (PMMA) and Poly(lactic-co-glycolic acid) (PLGA).
Comparative Analysis of Biocompatibility
The biocompatibility of a polymer is not an intrinsic property but is dependent on its interaction with the biological system. Key indicators of biocompatibility include cytotoxicity, hemocompatibility, and the in vivo tissue response.
Cytotoxicity Assessment
Cytotoxicity assays are fundamental in vitro tests that measure the toxicity of a material to cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay that assesses cell metabolic activity as an indicator of cell viability.
Table 1: Comparative Cytotoxicity Data for Various Polymers
| Polymer/Copolymer System | Cell Line | Assay | Cell Viability (%) | Reference |
| Methacrylate-Based Resins | ||||
| Super-Bond C&B (MMA-based) | L929 | MTS | 66.0 ± 13.6 (freshly mixed) | [1] |
| Super-Bond RC Sealer (MMA-based) | L929 | MTS | 55.5 ± 15.6 (freshly mixed) | [1] |
| Charisma (BisGMA/TEGDMA) | Human Gingival Fibroblasts | MTT | ~42% | [2] |
| Estelite (BisGMA/TEGDMA) | Human Gingival Fibroblasts | MTT | ~78% | [2] |
| Filtek Z550 (BisGMA/TEGDMA/UDMA) | Human Gingival Fibroblasts | MTT | ~69% | [2] |
| Alternative Biomaterials | ||||
| PMMA (Polymethyl Methacrylate) | Human Dermal Fibroblasts | MTT | Cytotoxicity observed, increases with lower post-curing | [3] |
| PLGA (Poly(lactic-co-glycolic acid)) | Not specified | Not specified | Generally considered highly biocompatible with minimal cytotoxicity | [4] |
Note: The cytotoxicity of methacrylate-based resins can be influenced by the leaching of unreacted monomers. The degree of polymerization and post-curing processes can significantly impact biocompatibility.
Hemocompatibility Assessment
For blood-contacting applications, hemocompatibility is a critical parameter. Hemolysis assays measure the degree of red blood cell (erythrocyte) lysis caused by a material.
Table 2: Comparative Hemolysis Data
| Polymer/Monomer Class | Hemolytic Activity | Key Findings | Reference |
| Methacrylate Esters | Varies with alkyl chain length and structure | Hemolytic activity is membrane-mediated and correlates with physical properties like lipophilicity. | [5] |
| PLGA | Low | Generally considered hemocompatible. | [4] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of biomaterial biocompatibility.
MTT Cytotoxicity Assay Protocol
The MTT assay is a colorimetric method for assessing cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours to allow for cell attachment.
-
Material Exposure: Introduce the test material (either as a solid sample, an extract, or a dissolved polymer) to the cells. Include positive (e.g., cytotoxic substance) and negative (e.g., cell culture medium only) controls.
-
Incubation: Incubate the cells with the test material for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage relative to the negative control.
Hemolysis Assay Protocol (Direct Contact Method)
This protocol is adapted from the ISO 10993-4 standard for the biological evaluation of medical devices.
-
Blood Collection: Collect fresh human blood in tubes containing an anticoagulant (e.g., citrate (B86180) or heparin).
-
Erythrocyte Suspension Preparation: Centrifuge the blood to separate the red blood cells (RBCs). Wash the RBCs with phosphate-buffered saline (PBS) and resuspend in PBS to a desired concentration.
-
Material Incubation: Place the test material in a tube and add the RBC suspension. Use positive (e.g., deionized water) and negative (e.g., PBS) controls.
-
Incubation: Incubate the tubes at 37°C for a specified time (e.g., 4 hours) with gentle agitation.
-
Centrifugation: Centrifuge the tubes to pellet the intact RBCs.
-
Hemoglobin Measurement: Transfer the supernatant to a new tube and measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) using a spectrophotometer.
-
Data Analysis: Calculate the percentage of hemolysis relative to the positive control.
Visualizing Biocompatibility Assessment
Diagrams can effectively illustrate complex workflows and relationships in biocompatibility testing.
Caption: A generalized workflow for assessing the biocompatibility of a new biomaterial.
Conclusion
The biocompatibility of methacrylate copolymers is highly dependent on the specific monomers used, the degree of polymerization, and the potential for leaching of residual monomers. While data for common methacrylates like MMA, BisGMA, and TEGDMA indicate a range of cytotoxic responses, a clear understanding of the biocompatibility of this compound copolymers requires direct experimental evaluation. Researchers and drug development professionals are encouraged to perform comprehensive in vitro and in vivo testing, following standardized protocols, to ensure the safety and efficacy of any novel methacrylate-based biomaterial. The comparison with well-characterized polymers such as PLGA provides a valuable benchmark for these assessments.
References
- 1. Anionic Methacrylate Copolymer Microparticles for the Delivery of Myo-Inositol Produced by Spray-Drying: In Vitro and In Vivo Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Poly[tri(ethylene glycol) ethyl ether methacrylate]-coated surfaces for controlled fibroblasts culturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acrylate and methacrylate esters: relationship of hemolytic activity and in vivo toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Surface Energy of Tridecyl Methacrylate (TDMA) Containing Films
For Researchers, Scientists, and Drug Development Professionals: Understanding the surface properties of polymer films is crucial for a myriad of applications, from drug delivery systems to biocompatible coatings. This guide provides an objective comparison of the surface energy of films containing tridecyl methacrylate (B99206) (TDMA), a long-chain alkyl methacrylate, with other common methacrylate-based polymers. The inclusion of experimental data aims to facilitate informed material selection for research and development.
The hydrophobicity and surface energy of a polymer are key determinants of its interaction with biological systems and other materials. Tridecyl methacrylate, with its long alkyl side chain, is known to impart hydrophobic properties to polymer surfaces. This guide compares the surface energy characteristics of TDMA-containing films with those of polymers containing shorter or branched alkyl chains, such as polymethyl methacrylate (PMMA), poly(n-butyl methacrylate) (PnBMA), and poly(t-butyl methacrylate) (PtBMA), as well as copolymers with more hydrophilic or functional monomers.
Comparative Analysis of Surface Energy
The surface free energy of a solid is a measure of the excess energy at its surface compared to the bulk. It is a critical parameter in determining the wettability, adhesion, and biocompatibility of a material. The total surface energy (γ) is typically divided into two components: a dispersive (nonpolar) component (γd) and a polar component (γp). The following table summarizes the surface energy and water contact angle data for various methacrylate-based polymer films, providing a basis for comparing the performance of TDMA-containing films.
| Polymer Film Composition | Measurement Method | Test Liquids | Water Contact Angle (θ) | Critical Surface Tension / Surface Free Energy (γ) [mN/m] | Dispersive Component (γd) [mN/m] | Polar Component (γp) [mN/m] | Reference |
| Poly(this compound) (PTDMA) | Contact Angle | Water | ~105° (Estimated based on long-chain acrylates) | Low (Expected) | High (Expected) | Low (Expected) | General Knowledge |
| Polymethyl Methacrylate (PMMA) | Contact Angle | Water, Diiodomethane | 70.9° | 37.5 (Critical Surface Tension) | 29.6 | 11.5 | [1][2] |
| Poly(n-butyl methacrylate) (PnBMA) | Contact Angle | Water | 91° | 29.8 (Critical Surface Tension) | 26.2 | 5.0 | [1][2] |
| Poly(t-butyl methacrylate) (PtBMA) | Contact Angle | Water | 108.1° | 18.1 (Critical Surface Tension) | - | - | [1] |
| Copolymers of Glycidyl Methacrylate (GMA) and Fluoroalkyl Methacrylates | Contact Angle | Water, Diiodomethane, n-decane | - | 13 - 25 | - | - | [3] |
Experimental Protocols
A fundamental understanding of the methodologies used to determine surface energy is essential for interpreting the presented data. The most common method is through contact angle measurements.
Contact Angle Measurement for Surface Energy Determination
The surface energy of a polymer film is typically determined indirectly by measuring the contact angles of several liquids with known surface tension properties (dispersive and polar components).
Materials:
-
Polymer film of interest (e.g., spin-coated on a silicon wafer)
-
A set of probe liquids with known surface tension components (e.g., deionized water, diiodomethane, ethylene (B1197577) glycol).
-
Contact angle goniometer.
Procedure:
-
Substrate Preparation: A thin, uniform film of the polymer is prepared on a smooth, inert substrate, typically by spin-coating, dip-coating, or solution casting. The film is then dried under vacuum to remove any residual solvent.
-
Contact Angle Measurement: A small droplet of a probe liquid is carefully dispensed onto the polymer surface.
-
Image Acquisition: The profile of the sessile drop is captured using a high-resolution camera integrated into the goniometer.
-
Angle Calculation: Software is used to analyze the drop shape and calculate the static contact angle at the three-phase (solid-liquid-vapor) contact line. This is repeated for at least three different liquids.
-
Surface Energy Calculation: The Owens-Wendt-Rabel-Kaelble (OWRK) or other suitable models are then used to calculate the total surface free energy of the solid, along with its dispersive and polar components, from the measured contact angles and the known surface tensions of the probe liquids.
Experimental Workflow and Signaling Pathways
To visualize the logical flow of determining and comparing surface energy, the following diagrams are provided.
Caption: Experimental workflow for the comparative analysis of polymer film surface energy.
Caption: Logical relationship between polymer structure, surface energy, and resulting surface behavior.
References
- 1. Critical Surface Tension and Contact Angle with Water for Various Polymers [accudynetest.com]
- 2. surface-tension.de [surface-tension.de]
- 3. Effect of the Composition of Copolymers Based on Glycidyl Methacrylate and Fluoroalkyl Methacrylates on the Free Energy and Lyophilic Properties of the Modified Surface [mdpi.com]
A Comparative Guide to Controlled Radical Polymerization of Tridecyl Methacrylate: ATRP, NMP, and RAFT
In the realm of polymer synthesis, the precise control over molecular weight, architecture, and functionality is paramount for developing advanced materials for applications ranging from drug delivery to high-performance coatings. For researchers and scientists working with specialty monomers like tridecyl methacrylate (B99206) (TDMA), selecting the appropriate controlled radical polymerization (CRP) technique is a critical decision. This guide provides a comparative analysis of three prominent CRP methods—Atom Transfer Radical Polymerization (ATRP), Nitroxide-Mediated Polymerization (NMP), and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization—for the synthesis of poly(tridecyl methacrylate) (PTDMA).
The choice between ATRP, NMP, and RAFT depends on several factors, including the desired polymer characteristics, experimental conditions, and tolerance to impurities.[1][2] Each method offers a unique mechanism for controlling the polymerization process, leading to polymers with low polydispersity and predetermined molecular weights.[3][4]
Comparative Performance
The following table summarizes key performance indicators for the polymerization of this compound using ATRP, NMP, and RAFT. The data for ATRP and NMP are based on experimental results for copolymers containing this compound, while the RAFT data represents typical performance for methacrylates.
| Parameter | Atom Transfer Radical Polymerization (ATRP) | Nitroxide-Mediated Polymerization (NMP) | Reversible Addition-Fragmentation chain-Transfer (RAFT) |
| Typical Initiator | Ethyl 2-bromoisobutyrate (EBiB), 4-(2-isobutyrate ethyl morpholine (B109124) bromide) (ME-Br)[3] | SG1-based alkoxyamines | Azobisisobutyronitrile (AIBN) |
| Catalyst/Control Agent | CuBr/Ligand (e.g., PMDETA)[3] | Nitroxide mediator (e.g., TEMPO, SG1) | Trithiocarbonate or dithiobenzoate (RAFT agent)[5] |
| Typical Temperature | 80 °C[3] | 100-120 °C | 60-90 °C[4] |
| Molecular Weight (Mn, g/mol ) | Controlled, linear increase with conversion[3] | Controlled | Controlled, linear increase with conversion |
| Polydispersity Index (Đ) | 1.16 - 1.52[3] | ~1.1 - 1.5 | < 1.3[5] |
| Monomer Conversion | Up to 99%[3] | High conversion achievable | High conversion achievable[5] |
| Key Advantages | Well-established for a wide range of methacrylates, high degree of control.[6] | Metal-free polymerization.[7] | Tolerant to a wide range of functional groups and reaction conditions.[8] |
| Key Disadvantages | Requires removal of metal catalyst residue.[3] | Slower reaction rates, higher temperatures often required. | RAFT agent can be colored and may require removal. |
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon scientific findings. Below are representative protocols for the polymerization of this compound using ATRP, NMP, and RAFT. These protocols are based on established methods for methacrylates and should be optimized for specific experimental goals.
Atom Transfer Radical Polymerization (ATRP) Protocol
This protocol is adapted from the polymerization of methacrylate monomers.[3]
-
Materials: this compound (TDMA, inhibitor removed), ethyl 2-bromoisobutyrate (EBiB, initiator), copper(I) bromide (CuBr, catalyst), N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA, ligand), and an appropriate solvent (e.g., toluene (B28343) or anisole).
-
Procedure:
-
To a dried Schlenk flask equipped with a magnetic stir bar, add CuBr (1 part).
-
Seal the flask with a rubber septum, and cycle between vacuum and argon three times to remove oxygen.
-
In a separate flask, prepare a solution of TDMA (e.g., 100 parts), PMDETA (e.g., 1 part), and solvent. Deoxygenate this solution by bubbling with argon for at least 30 minutes.
-
Transfer the deoxygenated monomer solution to the Schlenk flask containing the catalyst via a cannula.
-
Add the initiator, EBiB (e.g., 1 part), to the reaction mixture.
-
Immerse the flask in a preheated oil bath at 80 °C and stir.[3]
-
Monitor the reaction by taking samples periodically to determine monomer conversion (via ¹H NMR) and molecular weight/polydispersity (via GPC).
-
To stop the polymerization, open the flask to air and dilute with a suitable solvent like tetrahydrofuran (B95107) (THF).
-
Purify the polymer by passing the solution through a neutral alumina (B75360) column to remove the copper catalyst, followed by precipitation in a non-solvent such as methanol.
-
Nitroxide-Mediated Polymerization (NMP) Protocol
This protocol is a general procedure for the NMP of methacrylates.[7]
-
Materials: this compound (TDMA, inhibitor removed), a suitable SG1-based alkoxyamine initiator (e.g., MAMA-SG1), and an appropriate solvent if not polymerizing in bulk.
-
Procedure:
-
To a reaction flask with a magnetic stir bar, add the TDMA monomer and the alkoxyamine initiator.
-
If using a solvent, add it to the flask.
-
Deoxygenate the reaction mixture by performing three freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period.
-
After deoxygenation, place the sealed flask in a preheated oil bath at a temperature typically between 100-120 °C.
-
Stir the reaction mixture for the desired time.
-
Monitor the progress of the polymerization by taking samples for analysis (¹H NMR for conversion, GPC for molecular weight).
-
Quench the reaction by cooling to room temperature and exposing the mixture to air.
-
The resulting polymer can be purified by precipitation in a suitable non-solvent.
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization Protocol
This protocol is a typical procedure for RAFT polymerization of methacrylates.[5][9]
-
Materials: this compound (TDMA, inhibitor removed), a RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate, CPDT), a radical initiator (e.g., azobisisobutyronitrile, AIBN), and a solvent (e.g., toluene or 1,4-dioxane).
-
Procedure:
-
In a Schlenk tube, dissolve the TDMA monomer, RAFT agent, and AIBN in the chosen solvent.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the tube with an inert gas like argon or nitrogen and seal it.
-
Place the Schlenk tube in a preheated oil bath at a temperature between 60-80 °C.
-
Allow the polymerization to proceed for the desired duration, with stirring.
-
Samples can be taken periodically to track the monomer conversion and the evolution of molecular weight.
-
To terminate the polymerization, cool the reaction vessel to room temperature and expose the contents to air.
-
The polymer is typically purified by precipitation into a non-solvent like cold methanol.
-
Mechanism and Workflow Visualization
The underlying mechanisms of ATRP, NMP, and RAFT, while all achieving controlled polymerization, are distinct. The following diagrams illustrate the fundamental principles and logical flow of each technique.
References
- 1. research.monash.edu [research.monash.edu]
- 2. research-collection.ethz.ch [research-collection.ethz.ch]
- 3. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. RAFT polymerisation of renewable terpene (meth)acrylates and the convergent synthesis of methacrylate–acrylate–methacrylate triblock copolymers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00326G [pubs.rsc.org]
- 6. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. researchgate.net [researchgate.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. merckmillipore.com [merckmillipore.com]
Safety Operating Guide
Proper Disposal of Tridecyl Methacrylate: A Guide for Laboratory Professionals
The safe and compliant disposal of tridecyl methacrylate (B99206) is a critical aspect of laboratory safety and environmental responsibility. Adherence to proper procedures is essential to mitigate risks to personnel and the environment. This guide provides detailed, step-by-step instructions for the proper disposal of tridecyl methacrylate, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. Always operate in a well-ventilated area and wear the necessary Personal Protective Equipment (PPE), including gloves, safety glasses with a face shield, and a lab coat.[1][2] Avoid all sources of ignition, such as heat, sparks, and open flames, as vapors can be flammable.[3][4] All transfer equipment should be properly grounded to prevent electrostatic discharge.[3][4]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service, typically involving incineration at a suitable facility in accordance with local, state, and federal regulations.[1][4][5]
-
Container Management :
-
Disposal of Unused Product :
-
Disposal of Contaminated Materials :
-
Any materials, such as absorbents used for spills, that have come into contact with this compound should be treated as hazardous waste.
-
Place these materials in suitable, closed containers for disposal.[1]
-
-
Empty Container Disposal :
-
Uncleaned containers should be handled in the same manner as the product itself.
-
Disposal must be made according to official regulations.[4]
-
Accidental Release Measures
In the event of a spill, immediate action is required to contain the substance and prevent environmental contamination.
-
Ensure Safety : Evacuate unnecessary personnel from the area.[3][4] Ensure adequate ventilation.[3][4]
-
Containment : For large spills, pump off the product.[3][4] For smaller spills, contain and collect the spillage with an inert absorbent material.[2]
-
Collection and Disposal : Place the contained and solidified material into suitable, tightly closed containers for disposal.[3][4]
-
Decontamination : Clean the affected area thoroughly with water and detergents, observing environmental regulations.[3][4]
Quantitative Data Summary
The following table summarizes key quantitative data related to the storage and properties of this compound.
| Parameter | Value | Source |
| Storage Temperature | 2 - 35 °C | [3][4] |
| Storage Duration | 12 Months | [3][4] |
| Vapor Pressure | 0.06 Pa (at 20 °C) | [3][4] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. scipoly.com [scipoly.com]
- 3. download.basf.com [download.basf.com]
- 4. download.basf.com [download.basf.com]
- 5. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 6. Tetradecyl methacrylate | C18H34O2 | CID 17351 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling Tridecyl methacrylate
Essential Safety and Handling Guide for Tridecyl Methacrylate (B99206)
This guide provides critical safety and logistical information for laboratory professionals handling Tridecyl methacrylate. Adherence to these procedures is essential for ensuring personal safety and proper environmental management.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and mitigate risks. The following PPE is required.
-
Eye and Face Protection : Chemical safety goggles are mandatory. In situations with a potential for splashing, a face shield should be worn in addition to goggles.[1]
-
Hand Protection : Use chemical-resistant gloves tested according to standards like EN 374. Given that no glove material offers indefinite protection, gloves should be inspected before each use and replaced regularly, especially after direct contact with the chemical.[2][3]
-
Body Protection : Wear closed work clothing.[4] For tasks with a risk of splashes, a chemical-resistant apron or a chemical-protection suit (compliant with EN 14605) is required.[4][5] Contaminated clothing should not be taken home and must be decontaminated before reuse.[6]
-
Respiratory Protection : Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhaling vapors.[7] If ventilation is inadequate or during aerosol or mist formation, a suitable respirator is necessary.[8]
Chemical and Physical Properties
Understanding the properties of this compound is fundamental to its safe handling. The following table summarizes key quantitative data.
| Property | Value | Source |
| Molecular Formula | C17H32O2 | [6][9] |
| Molecular Weight | 268.4 g/mol | [6] |
| Physical Form | Liquid | [10] |
| Appearance | Clear, colorless to pale yellow | [10] |
| Density | 0.87 - 0.88 g/cm³ (at 20-25 °C) | [9][11] |
| Vapor Pressure | 0.06 Pa (at 20 °C) | [4][11] |
| Flash Point | > 100 °C | [10] |
| Storage Temperature | 2 - 35 °C | [4][10] |
| Storage Duration | 12 Months | [4] |
Operational and Disposal Plans
The following protocols provide step-by-step guidance for the safe handling, emergency management, and disposal of this compound.
Standard Handling Protocol
-
Preparation : Ensure the work area is well-ventilated.[7] Check that an eyewash station and safety shower are accessible. Eliminate all potential ignition sources, as flammable vapors may be present.[4][12]
-
Donning PPE : Put on all required PPE as specified above before handling the chemical.
-
Handling : Use only non-sparking, antistatic tools.[4] Keep the container tightly closed when not in use.[7] Avoid contact with skin, eyes, and clothing.[4]
-
Storage : Store the chemical in a cool, dry, well-ventilated area away from direct sunlight, heat, and incompatible materials such as strong oxidizing agents or peroxides.[7] The container must always be stored under air, never inert gases, to allow the stabilizer to function effectively.[10] Maintain at least 10% headspace above the liquid in the storage container.[4]
Emergency Spill Response Protocol
-
Evacuate and Isolate : Immediately evacuate all non-essential personnel from the spill area. Isolate the area to prevent entry.[7][13]
-
Ventilate : Ensure the area is well-ventilated, but avoid creating sparks.
-
Containment : Wearing full PPE, prevent further leakage if it is safe to do so.[7] Contain the spill using inert absorbent materials like sand or diatomaceous earth. Do not let the product enter drains.[7][8]
-
Cleanup : Use non-sparking tools to collect the absorbed material.[14] Place the contaminated material into a suitable, tightly closed, and properly labeled container for disposal.[4]
-
Decontamination : Clean the contaminated floors and objects thoroughly with water and detergents, observing environmental regulations.[4]
Disposal Plan
-
Unused Product : Unused this compound and non-recyclable solutions must be disposed of as hazardous waste. This should be carried out by a licensed professional waste disposal service.[7] The material is typically sent to a suitable incineration plant, in accordance with local, state, and federal regulations.[4]
-
Contaminated Materials : All materials used to clean up a spill (e.g., absorbents, gloves, clothing) are considered hazardous waste. They must be placed in a sealed, labeled container and disposed of through a licensed waste disposal contractor.[13]
-
Contaminated Packaging : Empty containers may retain product residue and associated hazards. They should not be reused. Disposal must be made according to official regulations.[4][12]
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation through to final disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. americanchemistry.com [americanchemistry.com]
- 2. petrochemistry.eu [petrochemistry.eu]
- 3. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 4. download.basf.com [download.basf.com]
- 5. sams-solutions.com [sams-solutions.com]
- 6. This compound | C17H32O2 | CID 17234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scipoly.com [scipoly.com]
- 8. carlroth.com [carlroth.com]
- 9. 2495-25-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. chemicals.basf.com [chemicals.basf.com]
- 11. download.basf.com [download.basf.com]
- 12. chemmanagement.ehs.com [chemmanagement.ehs.com]
- 13. paintdocs.com [paintdocs.com]
- 14. METHYL METHACRYLATE MONOMER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
